Sitosterol sulfate (trimethylamine)
Beschreibung
Eigenschaften
Molekularformel |
C33H63NO4S |
|---|---|
Molekulargewicht |
569.9 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4 |
InChI-Schlüssel |
VEKYMVCJNVYTMI-UHFFFAOYSA-N |
Kanonische SMILES |
C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Sitosterol Sulfate Trimethylamine Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Sitosterol (B1666911) Sulfate (B86663) Trimethylamine (B31210) Salt, a sulfated derivative of the common plant sterol, β-sitosterol. While β-sitosterol itself is extensively studied for its various biological activities, including cholesterol-lowering and anti-inflammatory properties, the investigation of its sulfated conjugates is an emerging area of interest. This document outlines a viable synthetic route, purification strategies, and the analytical characterization of the target compound.
Introduction
β-Sitosterol is a widespread phytosterol structurally similar to cholesterol. Its sulfated form, sitosterol sulfate, is not a naturally abundant compound but can be chemically synthesized to explore its potential pharmacological activities. Sulfation is a common metabolic pathway that can alter the biological properties of steroids, often increasing their water solubility and modifying their interaction with biological targets. The trimethylamine salt form is typically prepared to enhance the stability and handling of the sulfated steroid. This guide details a robust laboratory-scale procedure for the preparation of high-purity sitosterol sulfate trimethylamine salt.
Synthesis of Sitosterol Sulfate Trimethylamine Salt
The synthesis is a two-step process: first, the sulfation of β-sitosterol, typically yielding a pyridinium (B92312) or triethylammonium (B8662869) salt, followed by the conversion of this intermediate to the desired trimethylamine salt.
Step 1: Sulfation of β-Sitosterol
The sulfation of the 3β-hydroxyl group of β-sitosterol can be effectively achieved using a sulfur trioxide-amine complex. The sulfur trioxide-pyridine complex (SO₃·py) is a common and relatively mild sulfating agent for this purpose.
Experimental Protocol:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-sitosterol in a suitable anhydrous solvent. Anhydrous pyridine (B92270) is a common choice as it also acts as a base to neutralize the sulfuric acid byproduct.
-
Sulfation Reaction: Cool the solution in an ice bath (0 °C). Add the sulfur trioxide-pyridine complex portion-wise with continuous stirring. The molar ratio of the SO₃·py complex to β-sitosterol is typically in the range of 1.1 to 2.0 equivalents to ensure complete conversion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (β-sitosterol) and the appearance of a more polar product spot.
-
Quenching and Isolation: Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate. The product, sitosterol sulfate pyridinium salt, can be isolated by precipitation. This is often achieved by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether, causing the polar salt to precipitate. The precipitate is then collected by filtration and washed with the non-polar solvent to remove unreacted starting material and other non-polar impurities.
Table 1: Typical Reaction Parameters for the Sulfation of β-Sitosterol
| Parameter | Value |
| Starting Material | β-Sitosterol (≥95% purity) |
| Sulfating Agent | Sulfur Trioxide-Pyridine Complex (SO₃·py) |
| Solvent | Anhydrous Pyridine |
| Molar Ratio (SO₃·py : Sitosterol) | 1.1 - 2.0 : 1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours |
| Work-up | Precipitation with Diethyl Ether |
Step 2: Conversion to Trimethylamine Salt
The isolated sitosterol sulfate pyridinium salt can be converted to the trimethylamine salt through a salt exchange reaction.
Experimental Protocol:
-
Dissolution: Dissolve the crude sitosterol sulfate pyridinium salt in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Ion Exchange: Pass the solution through a column packed with a strong cation-exchange resin that has been pre-conditioned with a trimethylamine solution. This will replace the pyridinium counter-ion with a trimethylammonium ion.
-
Elution and Isolation: Elute the column with the same solvent system. Collect the fractions containing the product, which can be identified by TLC.
-
Lyophilization: Combine the product-containing fractions and remove the solvent under reduced pressure. For optimal results and to obtain a fine powder, lyophilization (freeze-drying) is the preferred method for isolating the final sitosterol sulfate trimethylamine salt.
Purification of Sitosterol Sulfate Trimethylamine Salt
Purification is critical to obtain a high-purity product for analytical and biological studies.
Recrystallization
Recrystallization is a powerful technique for purifying the final product. A suitable solvent system must be chosen in which the sitosterol sulfate trimethylamine salt is soluble at high temperatures but sparingly soluble at low temperatures. Mixtures of polar solvents like methanol or ethanol (B145695) with less polar solvents such as acetone (B3395972) or ethyl acetate (B1210297) can be effective.[1]
Experimental Protocol:
-
Dissolve the crude sitosterol sulfate trimethylamine salt in a minimal amount of a hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Column Chromatography
For challenging purifications or to remove closely related impurities, column chromatography can be employed.[2]
Experimental Protocol:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane (B109758) or chloroform) is typically used to elute the compound. The polarity of the mobile phase is gradually increased to elute the more polar sitosterol sulfate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Purification Methods for Sitosterol Sulfate Trimethylamine Salt
| Method | Description |
| Recrystallization | Effective for removing bulk impurities. Solvent selection is crucial. |
| Column Chromatography | Useful for separating closely related impurities. Requires careful selection of stationary and mobile phases. |
Analytical Characterization
The identity and purity of the synthesized sitosterol sulfate trimethylamine salt should be confirmed using various analytical techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show the characteristic peaks for the sitosterol steroid backbone, with a downfield shift of the proton at the C-3 position due to the electron-withdrawing sulfate group. Signals corresponding to the trimethylamine counter-ion will also be present. |
| ¹³C NMR | The carbon NMR spectrum will confirm the carbon skeleton of sitosterol and show a shift in the C-3 carbon signal upon sulfation. |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show the molecular ion peak for the sitosterol sulfate anion. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the S=O and S-O stretching vibrations of the sulfate group. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the final compound. A single major peak should be observed under appropriate chromatographic conditions. |
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of sitosterol sulfate trimethylamine salt.
Caption: Workflow for the synthesis and purification of Sitosterol Sulfate Trimethylamine Salt.
Biological Context and Potential Signaling Pathways
While the biological activities of β-sitosterol are well-documented, including its effects on cholesterol metabolism and inflammation, there is currently a lack of specific information in the scientific literature regarding the biological effects and signaling pathways of sitosterol sulfate, particularly the trimethylamine salt.[3][4] Sulfation is a key reaction in the metabolism of xenobiotics and steroids, generally increasing water solubility and facilitating excretion.[5][6] However, in some cases, sulfation can lead to bioactivation.
Given that β-sitosterol has known biological targets, it is plausible that sitosterol sulfate could interact with similar or different pathways. The introduction of a charged sulfate group would significantly alter its physicochemical properties, potentially affecting its ability to cross cell membranes and interact with intracellular targets. Future research could explore the effects of sitosterol sulfate on pathways modulated by β-sitosterol, such as those involved in lipid metabolism and inflammatory responses.
The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of the synthesized compound.
Caption: Logical workflow for the biological investigation of Sitosterol Sulfate.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of sitosterol sulfate trimethylamine salt. The described protocols offer a solid foundation for researchers to produce this compound for further investigation. While the direct biological activities of this specific salt are yet to be elucidated, its synthesis opens avenues for exploring the structure-activity relationships of sulfated phytosterols (B1254722) and their potential as novel therapeutic agents. The provided workflows and analytical guidance will be valuable for professionals in drug discovery and development.
References
- 1. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and pharmacological effects and nutritional impact of phytosterols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Sitosterol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitosterol (B1666911) sulfate (B86663), a sulfated derivative of the abundant phytosterol β-sitosterol, presents a molecule of significant interest in the fields of biochemistry, pharmacology, and drug development. The addition of a sulfate moiety dramatically alters the physicochemical properties of the parent sterol, enhancing its aqueous solubility and modifying its biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of sitosterol sulfate, alongside its non-sulfated counterpart, β-sitosterol, for comparative analysis. Detailed experimental methodologies for its synthesis and analysis are presented, and its interactions with cellular signaling pathways, particularly the NF-κB and apoptosis pathways, are explored. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of sitosterol sulfate.
Introduction
Phytosterols, plant-derived sterols structurally similar to cholesterol, have garnered considerable attention for their diverse biological activities. Among the most abundant of these is β-sitosterol, a compound extensively studied for its anti-inflammatory, anti-cancer, and cholesterol-lowering properties. The chemical modification of β-sitosterol, such as through sulfation, can lead to the generation of novel compounds with unique therapeutic potential. Sitosterol sulfate is one such derivative, where the hydroxyl group at the C-3 position of the sterol backbone is esterified with a sulfate group. This modification is anticipated to significantly impact the molecule's polarity, solubility, and interaction with biological systems. Understanding the fundamental physical and chemical characteristics of sitosterol sulfate is paramount for its exploration in drug delivery systems, as a potential therapeutic agent, and as a tool for biochemical research.
Physical and Chemical Properties
The introduction of a sulfate group imparts a significant increase in the polarity of the sitosterol molecule, thereby altering its physical and chemical characteristics. A comparison of the key properties of β-sitosterol and sitosterol sulfate is summarized below.
Data Presentation
| Property | β-Sitosterol | Sitosterol Sulfate |
| Molecular Formula | C₂₉H₅₀O[1] | C₂₉H₅₀O₄S[2] |
| Molecular Weight | 414.71 g/mol [1] | 494.8 g/mol [2] |
| CAS Number | 83-46-5[1] | 24815-93-8[2] |
| Melting Point | 136-140 °C[1] | Data not available |
| Solubility | ||
| Water | Insoluble[3] | Expected to have higher solubility than β-sitosterol |
| Ethanol | Soluble[3] | Data not available |
| DMSO | Insoluble[4] | Data not available |
| Chloroform | Soluble[3] | Data not available |
| Appearance | White, waxy powder[5] | Data not available |
Table 1: Comparison of Physical and Chemical Properties of β-Sitosterol and Sitosterol Sulfate
Experimental Protocols
Synthesis of Sitosterol Sulfate
The synthesis of sitosterol sulfate can be achieved by the sulfation of β-sitosterol. A common method involves the use of a sulfur trioxide-pyridine complex in an anhydrous solvent.
Materials:
-
β-Sitosterol
-
Sulfur trioxide pyridine (B92270) complex
-
Anhydrous pyridine (or other suitable anhydrous aprotic solvent like DMF or dioxane)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve β-sitosterol in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sulfur trioxide pyridine complex in anhydrous pyridine.
-
Add the sulfur trioxide pyridine solution dropwise to the cooled β-sitosterol solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure sitosterol sulfate.
Analytical Methods
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase:
-
An isocratic or gradient system of methanol (B129727) and acetonitrile (B52724) (e.g., 90:10 v/v) can be optimized.[6]
Procedure:
-
Standard Preparation: Prepare a stock solution of sitosterol sulfate of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.[6]
-
Sample Preparation: Dissolve the sample containing sitosterol sulfate in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the linear range of the calibration curve.[6]
-
Chromatographic Conditions:
-
Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of sitosterol sulfate in the sample by interpolating its peak area on the calibration curve.
Due to the low volatility of sitosterol sulfate, derivatization is required prior to GC-MS analysis.
Derivatization (Trimethylsilyl Ether):
-
Evaporate the sample containing sitosterol sulfate to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried sample.
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C), and hold.
-
MS Detector: Electron ionization (EI) mode with a mass range of m/z 50-600.
Biological Activity and Signaling Pathways
While research on the specific biological activities of sitosterol sulfate is still emerging, the extensive studies on its parent compound, β-sitosterol, provide a strong foundation for understanding its potential mechanisms of action. The addition of the sulfate group is likely to modulate these activities.
Interaction with Cell Membranes
β-sitosterol is known to incorporate into cell membranes, where it can influence membrane fluidity and the formation of lipid rafts.[3] Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that play crucial roles in signal transduction. The more polar nature of sitosterol sulfate may alter its interaction with the lipid bilayer, potentially affecting the stability and function of these rafts.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. β-sitosterol has been shown to inhibit the NF-κB pathway. It is plausible that sitosterol sulfate retains or even enhances this activity. Inhibition of the NF-κB pathway typically involves preventing the nuclear translocation of the p65 subunit.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. β-sitosterol has been demonstrated to induce apoptosis in various cancer cell lines through the activation of caspase cascades. The intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[2][7][8][9]
Conclusion and Future Directions
Sitosterol sulfate represents a promising derivative of β-sitosterol with potentially enhanced bioavailability and modified biological activity. This technical guide has summarized the current knowledge of its physical and chemical properties, provided foundational experimental protocols, and explored its potential interactions with key cellular signaling pathways. However, significant knowledge gaps remain. Future research should focus on:
-
Quantitative Determination of Physicochemical Properties: Experimental determination of the melting point and solubility of sitosterol sulfate in a range of pharmaceutically relevant solvents is crucial for formulation development.
-
Optimization of Synthesis and Purification: Developing a scalable and efficient synthesis protocol with high purity is essential for further preclinical and clinical investigations.
-
Elucidation of Biological Mechanisms: In-depth studies are required to delineate the specific signaling pathways modulated by sitosterol sulfate and to understand how sulfation influences its interaction with molecular targets.
-
In Vivo Efficacy and Safety: Preclinical animal studies are necessary to evaluate the pharmacokinetic profile, therapeutic efficacy, and safety of sitosterol sulfate in various disease models.
Addressing these areas will be pivotal in unlocking the full therapeutic potential of sitosterol sulfate for the benefit of researchers, scientists, and drug development professionals.
References
- 1. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Bax and activation of caspases during beta-sitosterol-mediated apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Sulfated Phytosterols on Cellular Membrane Dynamics and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfated phytosterols (B1254722), naturally occurring derivatives of plant sterols, are emerging as significant modulators of cellular membrane biophysics. While research has historically focused on their non-sulfated counterparts and the analogous cholesterol sulfate (B86663), the unique properties of sulfated phytosterols are drawing increasing interest for their potential roles in cellular processes and as targets for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biological function of sulfated phytosterols within cellular membranes. It consolidates available quantitative data on their effects on membrane fluidity and phase behavior, details relevant experimental methodologies, and explores their potential involvement in signaling pathways.
Introduction: The Emerging Role of Sulfated Phytosterols
Phytosterols, such as β-sitosterol, stigmasterol (B192456), and campesterol (B1663852), are integral structural components of plant cell membranes, where they play crucial roles in regulating membrane fluidity, permeability, and the formation of lipid rafts.[1][2] The sulfation of these molecules, a common biological modification, introduces a negatively charged sulfate group, drastically altering their physicochemical properties and, consequently, their interactions within the lipid bilayer.
While extensive research exists on cholesterol sulfate (CS) in mammalian cells, demonstrating its influence on membrane organization, surface potential, and signaling events, the direct investigation of sulfated phytosterols is a less explored frontier.[3][4] Understanding the biological functions of these molecules is critical for fields ranging from plant biology to human health and drug development, given the prevalence of phytosterols in the human diet and their potential therapeutic applications.
This guide will delve into the known effects of β-sitosteryl sulfate (PSO4), the most studied sulfated phytosterol, and extrapolate potential functions of other sulfated phytosterols based on current biophysical principles.
Biophysical Effects of Sulfated Phytosterols on Cellular Membranes
The introduction of a sulfate moiety to a phytosterol molecule has profound effects on its interaction with the phospholipid bilayer. Unlike their non-sulfated precursors that embed deeper within the hydrophobic core of the membrane, sulfated phytosterols are anchored at the lipid-water interface due to the hydrophilic and charged nature of the sulfate group.[3] This positioning is key to their unique effects on membrane properties.
Membrane Fluidity and Order
Sulfated phytosterols have been shown to act as potent modulators of membrane fluidity. Studies on β-sitosteryl sulfate (PSO4) in dipalmitoylphosphatidylcholine (DPPC) model membranes have demonstrated its ability to increase membrane fluidity.[5] This fluidizing effect is particularly noteworthy as it contrasts with the ordering effect typically observed with non-sulfated sterols like cholesterol and sitosterol (B1666911) at physiological temperatures.[6]
The fluidizing effect of PSO4 can be attributed to the disruption of the tight packing of phospholipid acyl chains caused by the bulky, charged sulfate group at the membrane surface.[7]
Table 1: Effect of β-Sitosteryl Sulfate (PSO4) on the Main Phase Transition Temperature (Tm) of DPPC Membranes
| Molar Percentage of PSO4 in DPPC | Main Phase Transition Temperature (Tm) in °C | Reference |
| 0 | 41.5 | [8][9] |
| 5 | ~40.0 | [8][9] |
| 10 | ~38.5 | [8][9] |
| 20 | ~36.0 | [8][9] |
| 25 | Phase transition broadens significantly, indicating high fluidity | [7] |
Note: The data presented are synthesized from graphical representations and textual descriptions in the cited literature and represent approximate values.
While specific quantitative data for sulfated stigmasterol and campesterol are not yet available, it is reasonable to hypothesize that they would also exhibit fluidizing properties due to the presence of the sulfate group. However, the extent of this effect may be modulated by the specific side-chain structure of each phytosterol.
Lipid Raft Formation and Stability
Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that serve as platforms for cellular signaling.[6] The formation and stability of these domains are highly dependent on the interactions between their lipid components.
While non-sulfated phytosterols are known to participate in and stabilize lipid rafts, the role of their sulfated counterparts is likely to be different.[10] The interfacial localization of sulfated phytosterols may lead to a disruption of the tight packing required for stable raft formation. It is hypothesized that sulfated phytosterols may reside at the boundaries of lipid rafts, modulating their size, stability, and function. Further investigation using techniques such as Atomic Force Microscopy (AFM) is needed to elucidate their precise role in lipid raft organization.
Potential Involvement in Signaling Pathways
While no specific signaling pathways directly initiated by sulfated phytosterols have been definitively identified, their profound effects on membrane biophysics suggest a significant modulatory role in cellular signaling. Lipids are increasingly recognized as key players in signal transduction.[11]
Based on the known functions of other sulfated lipids and the membrane-perturbing effects of sulfated phytosterols, we can propose a hypothetical signaling pathway.
Figure 1: Hypothetical Signaling Pathway Modulation by a Sulfated Phytosterol. This diagram illustrates a plausible mechanism where a sulfated phytosterol, by altering the local membrane environment or the conformation of a receptor within a lipid raft, modulates downstream signaling events.
In this hypothetical model, the sulfated phytosterol could:
-
Alter Receptor Conformation: By changing the lipid packing and fluidity around a transmembrane receptor, the sulfated phytosterol could allosterically modulate its conformation and activity.
-
Disrupt Lipid Raft Integrity: By fluidizing the membrane, it could alter the composition and stability of lipid rafts, thereby affecting the colocalization and interaction of signaling proteins.
Experimental Protocols
The study of sulfated phytosterols in cellular membranes requires a combination of biophysical and biochemical techniques. Below are generalized protocols for key experiments.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to measure the changes in heat flow associated with the phase transitions of lipids in a model membrane.
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired ratio of a phospholipid (e.g., DPPC) and the sulfated phytosterol in a suitable organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution by vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the MLV suspension into a DSC sample pan and an equal volume of buffer into a reference pan.
-
Seal the pans hermetically.
-
Place the pans in the DSC instrument and equilibrate at a starting temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/minute) through the phase transition range.
-
Record the differential heat flow as a function of temperature to obtain a thermogram.[12]
-
-
Data Analysis:
-
Determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition from the thermogram.[13]
-
Fluorescence Anisotropy for Membrane Fluidity Measurement
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.
Protocol:
-
Probe Incorporation:
-
Prepare liposomes as described in the DSC protocol, adding a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) to the initial lipid/solvent mixture at a low molar ratio (e.g., 1:500 probe:lipid).
-
-
Anisotropy Measurement:
-
Dilute the labeled liposome suspension in a cuvette to a suitable concentration to minimize light scattering.
-
Place the cuvette in a temperature-controlled spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane at the probe's emission wavelength.[14]
-
-
Calculation:
Atomic Force Microscopy (AFM) for Lipid Raft Visualization
AFM provides high-resolution topographical images of membrane surfaces, allowing for the direct visualization of lipid domains.
Protocol:
-
Supported Lipid Bilayer (SLB) Formation:
-
Prepare small unilamellar vesicles (SUVs) by sonicating or extruding the liposome suspension containing the desired lipid mixture (including the sulfated phytosterol).
-
Cleave a mica substrate to obtain a fresh, atomically flat surface.
-
Deposit the SUV suspension onto the mica surface and incubate to allow vesicle fusion and the formation of a continuous SLB.[15][16]
-
-
AFM Imaging:
-
Mount the SLB-coated mica in the AFM fluid cell, ensuring the sample remains hydrated with buffer.
-
Engage the AFM tip with the sample surface in tapping mode to minimize sample damage.
-
Scan the surface to acquire topographical images. Lipid domains (rafts) will appear as regions of different height due to differences in lipid packing.[15][16]
-
-
Image Analysis:
-
Analyze the images to determine the size, shape, and distribution of lipid domains.
-
Conclusion and Future Directions
The study of sulfated phytosterols is a nascent field with significant potential. The available data, primarily on β-sitosteryl sulfate, indicates that these molecules are potent modulators of membrane fluidity, a key parameter governing a multitude of cellular functions. Their interfacial localization within the membrane suggests a unique role in organizing the membrane environment and influencing the function of membrane-associated proteins.
Future research should focus on:
-
Expanding the Scope: Characterizing the effects of other sulfated phytosterols, such as those derived from stigmasterol and campesterol, on membrane properties.
-
Elucidating Signaling Roles: Identifying specific protein interactions and signaling pathways that are modulated by sulfated phytosterols.
-
In Vivo Studies: Investigating the physiological and pathological relevance of sulfated phytosterols in living organisms.
A deeper understanding of the biological functions of sulfated phytosterols will not only advance our knowledge of membrane biology but also open new avenues for the development of novel therapeutics and nutraceuticals.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. jasco-global.com [jasco-global.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of β-Sitosteryl Sulfate on the Properties of DPPC Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipid signaling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. ucm.es [ucm.es]
- 14. jasco-global.com [jasco-global.com]
- 15. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 16. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]
A Technical Guide to the Natural Sources, Abundance, and Analysis of Sitosterol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722) are a group of naturally occurring steroid alcohols found in the cell membranes of plants, where they play crucial roles in maintaining structural integrity and regulating fluidity, analogous to cholesterol in animal cells. Among the more than 250 phytosterols identified, β-sitosterol is the most abundant and widely distributed, making it a significant component of the human diet. Structurally similar to cholesterol, with the key difference being an additional ethyl group at the C-24 position, β-sitosterol has garnered substantial interest from the scientific and pharmaceutical communities.
This interest is fueled by a growing body of evidence demonstrating its diverse pharmacological activities, including cholesterol-lowering, anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. As a non-toxic compound with significant therapeutic potential, β-sitosterol and its derivatives are promising candidates for the development of nutraceuticals and novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources and abundance of sitosterol (B1666911), details common experimental protocols for its analysis, and visualizes key biological pathways it modulates.
Natural Sources and Abundance of β-Sitosterol
β-sitosterol is ubiquitously found in the plant kingdom, with the highest concentrations typically located in lipid-rich tissues such as nuts, seeds, and grains. Consequently, unrefined vegetable oils are among the richest dietary sources. The abundance of β-sitosterol can vary significantly depending on the plant species, variety, growing conditions, and processing methods. The following tables summarize the quantitative distribution of β-sitosterol across various natural sources.
Table 1: Abundance of β-Sitosterol in Vegetable Oils
| Vegetable Oil | β-Sitosterol Content (mg/100g) | Reference(s) |
| Rice Bran Oil | 735.17 - 1055 | |
| Corn Oil | 539.93 - 952 | |
| Evening Primrose Oil | 518.3 - 560.5 | |
| Rapeseed (Canola) Oil | 394.11 | |
| Sesame Oil | 322.73 | |
| Peony Oil | 258.71 | |
| Peanut Oil | 189.12 | |
| Sunflower Oil | 170.91 | |
| Soybean Oil | 166.03 | |
| Walnut Oil | 165.23 | |
| Flaxseed Oil | 157.79 | |
| Olive Oil | 94.3 - 173.2 | |
| Grapeseed Oil | 146.63 | |
| Coconut Oil | 16.8 - 33.8 | |
| Safflower Oil | 85.7 - 143.1 | |
| Camellia Oil | 14.1 - 50.09 |
Table 2: Abundance of β-Sitosterol in Vegetables
| Vegetable | β-Sitosterol Content (mg/100g) | Reference(s) |
| Cauliflower | 40.8 | |
| Broccoli | 34.5 | |
| Carrot | 14.0 | |
| Cabbage | 10.4 | |
| Lettuce | 10.4 | |
| Ginger | 9.9 | |
| Garlic | 8.7 | |
| Sweet Potato | 6.6 | |
| Onion | 6.2 | |
| Spinach | 5.4 | |
| Cucumber | 3.8 | |
| Radish | 3.8 | |
| Tomato | 2.9 | |
| Eggplant | 2.0 | |
| Potato | 1.8 |
Table 3: Abundance of β-Sitosterol in Fruits and Legumes
| Product | Type | β-Sitosterol Content (mg/100g) | Reference(s) |
| Peas | Legume | 41.4 | |
| Tangerine | Fruit | 21.1 | |
| Orange | Fruit | 19.6 | |
| Mango | Fruit | 19.4 | |
| Cowpea | Legume | 19.4 | |
| Kiwifruit | Fruit | 13.4 | |
| Apple | Fruit | 12.5 | |
| Pineapple | Fruit | 12.0 | |
| Peach | Fruit | 11.6 | |
| Apricot | Fruit | 11.6 | |
| Cherry | Fruit | 11.0 | |
| Strawberry | Fruit | 10.9 | |
| Papaya | Fruit | 8.6 | |
| Soybean Sprouts | Legume | 7.5 | |
| Banana | Fruit | 9.3 |
Natural Derivatives of Sitosterol
In nature, β-sitosterol exists not only in its free form but also as part of more complex molecules. These derivatives often have distinct physical properties and biological activities.
-
Steryl Esters: These are the most common form in vegetable oils, where the hydroxyl group of sitosterol is esterified with a fatty acid.
-
Steryl Glycosides: In this form, a sugar molecule (typically glucose) is attached to the hydroxyl group. β-sitosterol glucoside, for example, has been shown to exhibit anti-tumor activity by stimulating apoptosis-related pathways.
-
Acylated Steryl Glycosides: Here, one of the hydroxyl groups on the sugar moiety of a steryl glycoside is esterified with a fatty acid.
-
Oxidized Derivatives (Oxides): β-sitosterol can undergo oxidation, similar to cholesterol, to form various oxides. These derivatives are of interest due to their potential biological impacts, which are still being actively researched.
Experimental Protocols: Extraction, Isolation, and Quantification
The analysis of β-sitosterol from natural sources involves a multi-step process to extract, isolate, and quantify the compound. The specific methods can be adapted based on the matrix (e.g., oil, leaf, seed) and the desired purity.
Extraction and Isolation
A common and fundamental step for releasing free sterols from their esterified forms is saponification.
-
Saponification (Alkaline Hydrolysis): The sample (e.g., vegetable oil, powdered plant material) is heated with a strong alkaline solution, typically potassium hydroxide (B78521) (KOH) in ethanol. This process cleaves the ester bonds, liberating free fatty acids (as soaps) and free sterols.
-
Extraction of Unsaponifiable Matter: After saponification, the mixture is partitioned with an organic solvent immiscible with the aqueous ethanolic phase, such as n-hexane or petroleum ether. The sterols, being unsaponifiable, move into the organic layer, which is then collected. This step is often repeated multiple times to ensure complete extraction.
-
Purification via Chromatography: The crude extract containing the sterol mixture is further purified.
-
Column Chromatography: The extract is loaded onto a column packed with a stationary phase like silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is passed through the column to separate the components based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing β-sitosterol.
-
Thin-Layer Chromatography (TLC): TLC is used for both monitoring the separation from column chromatography and for preparative isolation. The extract is spotted on a silica gel plate, which is then developed in a solvent system (e.g., n-hexane:ethyl acetate). The separated compounds are visualized, and the band corresponding to β-sitosterol can be scraped off for further analysis.
-
An alternative to solvent-based extraction is Supercritical Fluid Extraction (SFE) , which uses supercritical carbon dioxide. This method is considered a green technology and can offer high extraction efficiency under controlled temperature and pressure conditions.
Quantification
Once isolated and purified, β-sitosterol is quantified using chromatographic techniques.
-
Gas Chromatography (GC): This is the most widely used method for sterol analysis.
-
Derivatization: Due to their low volatility, sterols are typically derivatized before GC analysis, commonly by converting them into trimethylsilyl (B98337) (TMS) ethers. This increases their volatility and thermal stability.
-
Analysis: The derivatized sample is injected into the GC, where it is separated on a capillary column. Detection is commonly performed using a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for both quantification and structural confirmation.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is another robust method for quantifying β-sitosterol and is particularly useful as it often does not require derivatization.
-
Analysis: A reverse-phase column (e.g., C18) is typically used with a mobile phase such as a mixture of acetonitrile (B52724) and methanol. Detection is commonly achieved using an ultraviolet (UV) detector, typically around 202-210 nm.
-
Experimental Workflow Diagram
Caption: Figure 1. General Experimental Workflow for β-Sitosterol Analysis.
Biological Activity and Relevant Signaling Pathways
β-sitosterol and its derivatives interfere with multiple cell signaling pathways, which underlies their therapeutic potential, particularly in cancer prevention and treatment. The compound's ability to induce apoptosis (programmed cell death) in cancer cells without significant cytotoxic effects on normal cells is a key area of research.
Pro-Apoptotic Mechanisms
Research has shown that β-sitosterol can trigger apoptosis in various cancer cell lines through several mechanisms:
-
Extrinsic (Death Receptor) Pathway: It can modulate the levels of Fas (a death receptor) and the activity of Caspase-8, a key initiator caspase in this pathway.
-
Intrinsic (Mitochondrial) Pathway: Derivatives like sitosterol-glucoside can regulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and stimulate the activity of initiator Caspase-9 and effector Caspase-3.
-
MAPK Pathway Modulation: β-sitosterol can promote apoptosis by influencing the phosphorylation status of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and p38 MAPK.
Signaling Pathway Diagram: β-Sitosterol Induced Apoptosis
Caption: Figure 2. Simplified Signaling Pathways in β-Sitosterol Induced Apoptosis.
Conclusion
β-sitosterol is a highly abundant,
The Emerging Role of Sitosterol Compounds in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current scientific understanding of β-sitosterol's mechanism of action in lipid metabolism. Direct research on "sitosterol sulfate" and its trimethylamine (B31210) salt is limited. The information presented herein is based on studies of the parent compound, β-sitosterol, and is intended to provide a foundational understanding for research and development in this area.
Executive Summary
Cardiovascular diseases, driven by dyslipidemia, remain a leading cause of mortality worldwide. Emerging research into plant-derived compounds has identified β-sitosterol as a promising agent for managing lipid levels. This technical guide delves into the multifaceted mechanisms by which β-sitosterol and, by extension, its potential derivatives like sitosterol (B1666911) sulfate (B86663), are thought to influence lipid metabolism. Key mechanisms include the direct inhibition of intestinal cholesterol absorption, modulation of the gut microbiome to reduce pro-atherogenic metabolites, and the regulation of key genes and proteins involved in lipid homeostasis. This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental protocols from key studies, and visual representations of the core signaling pathways to support further investigation and drug development.
Core Mechanism of Action: Inhibition of Cholesterol Absorption
The primary and most well-established mechanism of β-sitosterol is its ability to reduce the intestinal absorption of dietary and biliary cholesterol. Structurally similar to cholesterol, β-sitosterol competes for incorporation into micelles, which are essential for cholesterol uptake.
-
Micellar Competition: β-sitosterol displaces cholesterol from bile salt micelles in the intestinal lumen.[1] This competition reduces the amount of cholesterol that can be absorbed by enterocytes.[1] The absorption of β-sitosterol itself is significantly lower than that of cholesterol, with studies in rats showing its uptake to be about one-fifth that of cholesterol.[1][2] Human studies have shown cholesterol absorption to be around 33%, while sitosterol absorption is approximately 4.2%.[3]
-
Regulation of Sterol Transporters: While some studies suggest that the mechanism of lowering cholesterol absorption by phytosterols (B1254722) is independent of the Niemann-Pick C1-Like 1 (NPC1L1) transporter and ATP-binding cassette (ABC) transporters G5 and G8, other evidence points to their involvement.[4][5] ABCG5 and ABCG8 are responsible for pumping absorbed plant sterols back into the intestinal lumen, further limiting their systemic uptake.[6]
Modulation of Gut Microbiota and TMAO Production
A novel and significant area of research is the interaction between β-sitosterol, the gut microbiome, and the production of trimethylamine (TMA) and its pro-atherogenic metabolite, trimethylamine-N-oxide (TMAO).
-
Inhibition of TMA Production: Studies in ApoE-/- mice have demonstrated that β-sitosterol can reshape the gut microbiota, leading to an inhibition of bacteria that produce TMA from dietary choline (B1196258).[7][8] Specifically, β-sitosterol has been shown to inhibit bacteria containing the gene for choline trimethylamine-lyase (cutC).[7][8]
-
Reduction of TMAO Levels: By reducing the available TMA, β-sitosterol consequently lowers the levels of TMAO, which is produced in the liver by flavin-containing monooxygenase 3 (FMO3).[7][8] Elevated TMAO levels are associated with an increased risk of atherosclerosis.[7] This mechanism suggests a gut-liver axis of action for β-sitosterol in mitigating cardiovascular risk.[9]
Regulation of Hepatic Lipid Metabolism
Beyond its effects in the intestine, β-sitosterol also influences lipid metabolism within the liver.
-
Gene Expression Modulation: In mice fed a high-fat Western-style diet, stigmasterol (B192456) and β-sitosterol were found to alter the expression of genes involved in lipid metabolism.[10] For instance, β-sitosterol treatment significantly increased the expression of ABCG5 in the liver.[10] In calf hepatocytes, β-sitosterol led to greater mRNA and protein abundance of SREBF2, HMGCR, ACAT2, and ABCG5, while decreasing the abundance of SREBF1 and ACC1.[11]
-
Impact on Hepatic Lipids: Treatment with β-sitosterol has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) in animal models by reducing hepatic levels of total lipids, triacylglycerols, and cholesterol.[10][12] This is accompanied by a notable increase in fecal lipid excretion.[10]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of β-sitosterol on lipid metabolism.
| Parameter | Model | Treatment | Dosage | Duration | Results | Reference |
| Serum Lipids | Dyslipidemic Patients | β-sitosterol supplement + fat-modified diet | 900 mg, twice daily | 6 weeks | Total Cholesterol: ↓ (p ≤ 0.002)Triglycerides: ↓ (p ≤ 0.00001)LDL: ↓ (p ≤ 0.00002)HDL: ↑ (p ≤ 0.0001) | [13] |
| Hepatic Lipids | Mice on High-Fat Western Diet | β-sitosterol | 0.4% in diet | 17 weeks | Hepatic Total Lipids: ↓Hepatic Triglycerides: ↓Hepatic Cholesterol: ↓Fecal Lipids: ↑ | [10] |
| TMA/TMAO Levels | ApoE-/- Mice | β-sitosterol | - | - | TMA: ↓FMO3: ↓TMAO: ↓ | [7][8] |
| Gene Expression (Liver) | Mice on High-Fat Western Diet | β-sitosterol | 0.4% in diet | 17 weeks | ABCG5 mRNA: ↑ | [10] |
| Gene Expression (Hepatocytes) | Calf Hepatocytes | 50 μM β-sitosterol + Fatty Acids | 50 μM | - | SREBF2, HMGCR, ACAT2, ABCG5 mRNA & protein: ↑SREBF1, ACC1 mRNA & protein: ↓ | [11] |
Key Experimental Protocols
In Vivo Model of Dyslipidemia and β-Sitosterol Supplementation
-
Study Design: A randomized controlled trial was conducted with 36 patients suffering from dyslipidemia, aged 35 to 55 years.
-
Intervention: The treatment group received 900 mg of a β-sitosterol supplement twice a day along with a fat-modified diet plan (1500–1600 kcal/day). The control group followed a regular basal diet.
-
Duration: 6 weeks.
-
Outcome Measures: Serum levels of total cholesterol, triglycerides, LDL, and HDL were measured before and after the intervention.
-
Statistical Analysis: Paired and independent sample t-tests were used to compare the pre- and post-interventional results within and between groups.[13]
Animal Model of NAFLD and Phytosterol Treatment
-
Animals: Eight-week-old male C57BL/6J mice.
-
Diet and Treatment: Mice were fed a high-fat Western-style diet (HFWD) for 17 weeks. Treatment groups received the HFWD supplemented with 0.4% stigmasterol or 0.4% β-sitosterol.
-
Sample Collection: At the end of the study, liver, intestine, and fecal samples were collected.
-
Biochemical Analysis: Hepatic and fecal lipids were extracted and measured. Bile acids were quantified using an enzymatic assay.
-
Gene Expression Analysis: Total RNA was extracted from the liver, and quantitative real-time PCR was performed to measure the mRNA levels of genes involved in lipid metabolism.[10]
In Vivo Model of Atherosclerosis and Gut Microbiota Analysis
-
Animals: Apolipoprotein E knockout (ApoE-/-) mice.
-
Intervention: Mice were treated with β-sitosterol.
-
Gut Microbiota Analysis: 16S rRNA gene sequencing was performed on fecal samples to analyze the composition of the gut microbiota.
-
Metabolite Analysis: Levels of TMA and TMAO in plasma and tissues were measured.
-
Atherosclerosis Assessment: Aortic atherosclerotic plaque formation was quantified.[7][8]
Signaling Pathways and Experimental Workflows
Caption: Inhibition of intestinal cholesterol absorption by β-sitosterol.
Caption: Modulation of the gut microbiota and TMAO pathway by β-sitosterol.
Caption: Experimental workflow for studying β-sitosterol in a mouse model of NAFLD.
Conclusion and Future Directions
The evidence strongly supports the role of β-sitosterol as a potent modulator of lipid metabolism through a multi-pronged approach. Its ability to inhibit cholesterol absorption, favorably modulate the gut microbiome to reduce pro-atherogenic TMAO, and regulate hepatic gene expression makes it a compelling candidate for further research and development. While data on sitosterol sulfate and its trimethylamine salt are currently lacking, the established mechanisms of the parent β-sitosterol molecule provide a solid foundation for investigating these derivatives. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of sitosterol sulfate and its salts.
-
Comparative Efficacy: Directly comparing the lipid-lowering efficacy of β-sitosterol with its sulfated and salt-form derivatives in preclinical models.
-
Long-term Safety: Evaluating the long-term safety and potential for off-target effects of these novel compounds.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to assess the therapeutic potential of optimized sitosterol-based compounds in patients with dyslipidemia and at risk for cardiovascular disease.
By building upon the extensive knowledge of β-sitosterol, the scientific and medical communities can potentially unlock new and effective plant-derived therapies for the management of lipid disorders.
References
- 1. Some aspects of mechanism of inhibition of cholesterol absorption by beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination between cholesterol and sitosterol for absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism | MDPI [mdpi.com]
- 5. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Sitosterolemia to Understand Lipid Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intake of stigmasterol and β-sitosterol alters lipid metabolism and alleviates NAFLD in mice fed a high-fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-sitosterol alleviates high fatty acid-induced lipid accumulation in calf hepatocytes by regulating cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. jptcp.com [jptcp.com]
The Double-Edged Sword of Metabolism: A Technical Guide to Trimethylamine N-oxide (TMAO) in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine (B31210) N-oxide (TMAO), a small amine oxide generated through a complex interplay between dietary nutrients, the gut microbiome, and host metabolism, has emerged as a significant and independent risk factor for the development and progression of cardiovascular disease (CVD). Elevated circulating levels of TMAO are mechanistically linked to a number of pro-atherogenic processes, including endothelial dysfunction, heightened inflammatory responses, increased platelet reactivity, and altered cholesterol metabolism. This technical guide provides an in-depth exploration of the core mechanisms by which TMAO contributes to cardiovascular pathology. It summarizes key quantitative data, details essential experimental protocols for studying TMAO, and visually represents the critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of cardiovascular medicine and drug development.
The Genesis of a Cardiovascular Risk Factor: The TMAO Production Pathway
The journey of TMAO begins with dietary precursors abundant in red meat, eggs, and full-fat dairy products. Key precursors include choline, phosphatidylcholine (lecithin), and L-carnitine.
-
Gut Microbial Metabolism: Commensal bacteria residing in the gut, equipped with the enzyme TMA lyase, metabolize these dietary compounds into the volatile gas trimethylamine (TMA).
-
Hepatic Oxidation: TMA is absorbed into the portal circulation and transported to the liver. There, the hepatic enzyme Flavin-containing monooxygenase 3 (FMO3) catalyzes the oxidation of TMA to form trimethylamine N-oxide (TMAO).[1][2]
-
Systemic Circulation and Excretion: TMAO then enters the systemic circulation, where it can exert its effects on the vasculature and other organ systems. TMAO is primarily cleared from the body via renal excretion.[3]
Quantitative Evidence: TMAO Levels in Health and Cardiovascular Disease
A growing body of clinical evidence has established a strong correlation between elevated circulating TMAO levels and an increased risk of adverse cardiovascular events. The following tables summarize key quantitative findings from human and animal studies.
Table 1: Plasma TMAO Concentrations in Human Populations
| Population | Typical TMAO Concentration (µM) | Key Findings |
| Healthy Individuals | 2.5 - 5.0 | Baseline levels can vary based on diet and gut microbiome composition.[4] |
| Patients with Cardiovascular Disease (CVD) | > 6.0 | Higher TMAO levels are independently associated with an increased risk of major adverse cardiovascular events (MACE), including heart attack, stroke, and death.[3][4] |
| Patients with Hypertension | Elevated | A meta-analysis showed that for every 1 µmol/L increase in TMAO, the risk of hypertension in CVD patients increases by 1.014%.[5] |
| Patients with Stroke | Elevated | Patients with stroke have significantly higher mean TMAO concentrations compared to non-stroke controls.[6] |
Table 2: Dose-Dependent Effects of TMAO in Experimental Models
| Experimental Model | TMAO Concentration | Observed Effect |
| Human Aortic Endothelial Cells (HAECs) in vitro | 100 µM | Reduction in endothelial nitric oxide synthase (eNOS) phosphorylation and nitric oxide (NO) release.[7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) in vitro | 300 µM | Decreased expression of tight junction proteins (ZO-1 and occludin), leading to increased endothelial permeability.[2][7][8] |
| Macrophages in vitro | 400 µmol/L | Inhibition of Nrf2 expression, leading to increased oxidative stress and lipid accumulation.[9] |
| Isolated Mouse Arteries ex vivo | 25 - 100 µmol/L | Dose-dependent impairment of endothelium-dependent dilation.[10] |
| ApoE-/- Mice in vivo | Dietary Supplement | Promotion of atherosclerotic lesion development.[11][12] |
Pathophysiological Mechanisms and Signaling Pathways
TMAO contributes to the pathogenesis of cardiovascular disease through a multi-pronged approach, impacting endothelial cells, macrophages, and platelets.
Endothelial Dysfunction
A healthy endothelium is crucial for maintaining vascular homeostasis. TMAO disrupts this delicate balance by promoting a pro-inflammatory and pro-thrombotic state.
-
Reduced Nitric Oxide (NO) Bioavailability: TMAO impairs the function of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator and anti-inflammatory molecule, nitric oxide. This leads to reduced NO bioavailability, contributing to hypertension and a pro-atherogenic environment.[7]
-
Inflammation and Oxidative Stress: TMAO activates inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, leading to the upregulation of adhesion molecules such as VCAM-1 and ICAM-1.[2][13] This facilitates the recruitment and adhesion of leukocytes to the vessel wall, a critical early step in atherosclerosis. Furthermore, TMAO can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress and further endothelial damage.[14]
-
NLRP3 Inflammasome Activation: TMAO has been shown to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in endothelial cells.[15] This leads to the production of pro-inflammatory cytokines like IL-1β, further perpetuating vascular inflammation.[16]
Macrophage Foam Cell Formation
The accumulation of lipid-laden macrophages, known as foam cells, in the arterial wall is a hallmark of atherosclerosis. TMAO accelerates this process.
-
Upregulation of Scavenger Receptors: TMAO increases the expression of scavenger receptors, such as CD36 and SR-A1, on the surface of macrophages.[17] These receptors are responsible for the uptake of modified low-density lipoprotein (ox-LDL), leading to excessive lipid accumulation within the macrophage.
-
Inhibition of Reverse Cholesterol Transport: TMAO has been shown to impair reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. This further contributes to the buildup of cholesterol in the arterial wall.
-
Pro-inflammatory Macrophage Polarization: TMAO can promote a pro-inflammatory M1 macrophage phenotype, which is characterized by the production of inflammatory cytokines and a reduced capacity for efferocytosis (the clearance of apoptotic cells).
References
- 1. Diet, Microbes and Murine Atherosclerosis--Complexity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylamine N-oxide aggravates vascular permeability and endothelial cell dysfunction under diabetic condition: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 4. Dietary Choline or Trimethylamine N-oxide Supplementation Does Not Influence Atherosclerosis Development in Ldlr-/- and Apoe-/- Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between trimethylamine N-oxide and the risk of hypertension in patients with cardiovascular disease: A meta-analysis and dose-response relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota-associated metabolite trimethylamine N-Oxide and the risk of stroke: a systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trimethylamine N-oxide aggravates vascular permeability and endothelial cell dysfunction under diabetic condition: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Trimethylamine N-oxide promotes apoE-/- mice atherosclerosis by inducing vascular endothelial cell pyroptosis via the SDHB/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline and trimethylamine N-oxide supplementation in normal chow diet and western diet promotes the development of atherosclerosis in Apoe -/- mice through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Trimethylamine-N-Oxide Instigates NLRP3 Inflammasome Activation and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gut microbial metabolite TMAO enhances platelet hyperreactivity and thrombosis risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Sitosterol Sulfate with Gut Microbiota: A Technical Guide for Researchers
Disclaimer: Scientific literature directly investigating the interaction of sitosterol (B1666911) sulfate (B86663) with the gut microbiota is limited. This guide synthesizes current knowledge on the gut microbial metabolism of the non-sulfated form, β-sitosterol, and general principles of microbial sulfation and desulfation of sterols to provide a comprehensive overview and framework for future research. The experimental protocols and some quantitative data presented are based on studies of β-sitosterol and other related compounds and should be adapted and validated for sitosterol sulfate.
Executive Summary
Sitosterol, a prominent plant sterol, undergoes metabolic transformations within the gastrointestinal tract, significantly influenced by the gut microbiota. A key biotransformation is the sulfation and desulfation of its hydroxyl group, leading to the formation and hydrolysis of sitosterol sulfate. This technical guide provides an in-depth exploration of the interaction between sitosterol sulfate and the gut microbiota for researchers, scientists, and drug development professionals. It covers the microbial enzymes involved, the impact on microbial community structure, and the downstream effects on host signaling pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research in this emerging area.
Microbial Metabolism of Sitosterol Sulfate
The metabolism of sitosterol sulfate in the gut is a two-way process involving both sulfation of sitosterol and desulfation of sitosterol sulfate, mediated by microbial enzymes.
2.1 Sulfation of β-Sitosterol:
Gut bacteria, particularly from the Bacteroidetes phylum, possess sulfotransferase (SULT) enzymes capable of transferring a sulfo group to sterols.[1][2] The bacterial SULT enzyme, for instance, the one encoded by the Bt_0416 gene in Bacteroides thetaiotaomicron, utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfur donor to catalyze the formation of sterol sulfates, including sitosterol sulfate.[1][3] This biotransformation increases the water solubility of sitosterol, potentially impacting its absorption and excretion.
2.2 Desulfation of Sitosterol Sulfate:
Conversely, gut microbes also produce sulfatase (SULF) enzymes that can hydrolyze the sulfate group from sitosterol sulfate, reverting it to its non-sulfated form, β-sitosterol.[2][4] This desulfation activity has been identified in various gut bacteria and is crucial for the enterohepatic circulation of steroids.[4] The balance between microbial SULT and SULF activities likely dictates the luminal concentration of sitosterol sulfate and free β-sitosterol, thereby influencing their biological effects.
References
- 1. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A biosynthetic pathway for the selective sulfonation of steroidal metabolites by human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytosterols Alleviate Hyperlipidemia by Regulating Gut Microbiota and Cholesterol Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of Sitosterol Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitosterol (B1666911), a prominent phytosterol structurally similar to cholesterol, is a common component of the human diet. While the in vivo fate of β-sitosterol has been extensively studied, its sulfated metabolite, sitosterol sulfate (B86663), remains a less-explored entity. This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of sitosterol sulfate, drawing inferences from studies on related sterols and outlining key experimental methodologies for its investigation. Due to the limited direct research on sitosterol sulfate, this guide synthesizes information from studies on β-sitosterol and cholesterol sulfate to provide a predictive metabolic profile and guide future research.
Quantitative Data on Sterol Pharmacokinetics
Direct quantitative pharmacokinetic data for sitosterol sulfate in vivo is currently unavailable in the scientific literature. However, the pharmacokinetic parameters of its parent compound, β-sitosterol, and the structurally related cholesterol sulfate, offer valuable insights into its potential in vivo behavior.
Table 1: Pharmacokinetic Parameters of β-Sitosterol in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | < 5% | [1] |
| Absorption | 5% (or less) of daily intake | [2][3] |
| Primary Excretion Route | Feces | [4] |
| Conversion to Bile Acids | ~20% of absorbed β-sitosterol | [2][3] |
| Half-life (t½) | Shorter than cholesterol | [2][3] |
Table 2: Comparative Absorption of Dietary Sterols in Humans
| Sterol | Absorption Rate (%) | Reference |
| Cholesterol | 43 - 53 | [5] |
| Campesterol | 16 - 24 | [5] |
| Sitosterol | 5 - 16 | [5] |
Proposed In Vivo Metabolism of Sitosterol Sulfate
Based on the known metabolism of other sterols, a primary pathway for sitosterol metabolism is sulfation, catalyzed by sulfotransferase enzymes.
Sulfation of Sitosterol
The cytosolic sulfotransferase SULT2B1b is the primary enzyme responsible for the sulfation of cholesterol and other 3β-hydroxysteroids.[6][7] It is highly probable that SULT2B1b also catalyzes the conversion of sitosterol to sitosterol sulfate. This enzymatic reaction increases the water solubility of the lipophilic sitosterol molecule, which is a critical step in its metabolism and subsequent excretion.
References
- 1. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-Terminus of Human Sulfotransferase 2B1b — a Sterol-Sensing Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Animal Models in Plant Sterol and Stanol Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HUMAN CYTOSOLIC SULFOTRANSFERASE 2B1: ISOFORM EXPRESSION, TISSUE SPECIFICITY AND SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Orally Administered β-Sitosterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of orally administered β-sitosterol, a prominent plant sterol. Due to its structural similarity to cholesterol, β-sitosterol has been the subject of extensive research, particularly concerning its low systemic absorption and its impact on cholesterol metabolism. This document synthesizes key quantitative data, details of experimental protocols from pivotal studies, and visual representations of the underlying biological pathways to serve as a valuable resource for professionals in the field.
Quantitative Pharmacokinetic Data
The systemic bioavailability of β-sitosterol following oral administration is notably low. The majority of ingested β-sitosterol is not absorbed and is subsequently excreted in the feces. The following tables summarize the available quantitative pharmacokinetic parameters from human studies. It is important to note that specific values for Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) for orally administered β-sitosterol in a simple formulation are not consistently reported in the scientific literature, reflecting the focus of research on its overall low absorption rather than its transient plasma concentration profile.
| Parameter | Value | Study Population | Key Findings & Notes | Reference |
| Absolute Oral Bioavailability | 0.41% | Healthy Subjects | Determined using [14C]β-sitosterol and accelerator mass spectrometry. This ultra-sensitive method allowed for the administration of a very low dose (3 to 4 μg) that did not perturb the kinetics of dietary β-sitosterol. | [1][2] |
| Absorption | ≤ 5% of daily intake | Patients on a typical American diet | This study utilized sterol balance methods and radiolabeling to determine the absorption percentage. | [3] |
Table 1: Bioavailability and Absorption of β-Sitosterol in Humans
| Parameter | Value | Study Population | Key Findings & Notes | Reference |
| Clearance | 85 ml/h | Healthy Subjects | Calculated following intravenous and oral administration of [14C]β-sitosterol. | [1][2] |
| Volume of Distribution (Vd) | 46 L | Healthy Subjects | Determined in the same study using isotopic tracers. | [1][2] |
| Turnover | 5.8 mg/day | Healthy Subjects | This represents the amount of β-sitosterol metabolized and eliminated from the body daily. | [1][2] |
| Half-Life (t½) | Conforms to a two-pool model with two exponential half-lives | 12 Patients | The half-lives were reported to be much shorter than those of cholesterol. Specific time values were not provided in the abstract. | [3] |
Table 2: Distribution and Elimination Parameters of β-Sitosterol in Humans
Experimental Protocols
The quantification of β-sitosterol's pharmacokinetic parameters has necessitated the use of highly sensitive and specific experimental methodologies due to its low plasma concentrations. Below are detailed descriptions of key experimental protocols cited in the literature.
Determination of Absolute Oral Bioavailability using Isotopic Tracers and Accelerator Mass Spectrometry (AMS)
This protocol was employed in a pivotal study to accurately measure the very low oral bioavailability of β-sitosterol.
-
Subjects and Dosing: Healthy volunteers were administered both oral and intravenous doses of [14C]β-sitosterol. The administered doses were minute (in the range of 3 to 4 μg) to avoid influencing the normal kinetics of dietary β-sitosterol.[1][2]
-
Sample Collection: Blood samples were collected at various time points following administration.
-
Analytical Method: Due to the extremely low anticipated plasma concentrations of the tracer, the highly sensitive technique of accelerator mass spectrometry (AMS) was used for the analysis. AMS is capable of detecting isotopes at very low levels (attomolar to femtomolar). The limit of quantification for [14C]β-sitosterol was approximately 0.1 pg/ml.[1][2]
-
Data Analysis: The absolute oral bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration.
Metabolism and Turnover Studies using Sterol Balance and Radiolabeling
This classical method has been used to compare the metabolism of β-sitosterol to that of cholesterol.
-
Subjects and Diet: The study was conducted on patients with their dietary intake of sterols controlled.[3]
-
Radiolabeling: Subjects were simultaneously administered β-sitosterol-3H and cholesterol-14C as pulse labels.[3]
-
Sample Collection: Plasma and fecal samples were collected over an extended period.
-
Analytical Method:
-
Sterol Balance: This method involves the precise measurement of sterol intake and fecal excretion to calculate the net absorption.
-
Radiolabel Analysis: The specific activities of the radiolabeled β-sitosterol and cholesterol in plasma and their excretion products in feces were measured over time.
-
-
Data Analysis: The data from the specific activity-time curves were fitted to a two-pool model to calculate turnover rates and half-lives. The sterol balance data provided a direct measure of absorption.[3]
Signaling Pathways and Metabolism
The low bioavailability of β-sitosterol is a result of a highly regulated process of absorption and active efflux in the intestines.
Intestinal Absorption and Efflux
The absorption of β-sitosterol from the diet is a multi-step process that is in direct competition with cholesterol absorption.
-
Micellar Solubilization: In the intestinal lumen, dietary β-sitosterol, along with cholesterol and other lipids, is incorporated into mixed micelles formed by bile acids. This solubilization is essential for its transport to the surface of the enterocytes.
-
Uptake into Enterocytes: The Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the apical membrane of enterocytes, is the primary transporter responsible for the uptake of both cholesterol and plant sterols from the micelles into the intestinal cells.
-
Intracellular Transport and Efflux: Once inside the enterocyte, a small fraction of the absorbed β-sitosterol is esterified by Acyl-CoA:cholesterol acyltransferase (ACAT) and incorporated into chylomicrons for transport into the lymphatic system. However, the vast majority of absorbed β-sitosterol is actively pumped back into the intestinal lumen by a heterodimer of ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8. This efflux mechanism is highly efficient for plant sterols, which is the primary reason for their low net absorption.
Intracellular Signaling and Metabolism
While the majority of β-sitosterol is not absorbed systemically, the portion that does enter circulation and the effects of unabsorbed β-sitosterol in the gut have been shown to influence cellular signaling pathways.
-
Conversion to Bile Acids: A portion of the absorbed β-sitosterol can be metabolized in the liver. Studies have shown that about 20% of the absorbed β-sitosterol is converted to cholic and chenodeoxycholic acids, which are primary bile acids.[3]
-
AMPK Activation: In vitro studies have demonstrated that β-sitosterol can activate AMP-activated protein kinase (AMPK) in muscle cells. AMPK is a key energy sensor that plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK by β-sitosterol has been linked to increased glucose uptake and reduced intracellular triglyceride and cholesterol levels in these cells.
References
The Rising Tide of Marine Sulfated Sterols: A Technical Guide to Their Discovery, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and largely untapped reservoir of chemical diversity, continues to yield a plethora of novel bioactive compounds with significant therapeutic potential. Among these, sulfated sterols have emerged as a particularly promising class of molecules, exhibiting a wide range of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the discovery of novel sulfated sterols from marine organisms, with a focus on their quantitative biological data, the experimental protocols for their study, and the signaling pathways they modulate.
Quantitative Bioactivity of Novel Marine Sulfated Sterols
The therapeutic potential of novel sulfated sterols is underscored by their potent bioactivity against various disease models. The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of representative sulfated sterols isolated from marine organisms.
Table 1: Cytotoxic Activity of Novel Marine Sulfated Sterols against Human Cancer Cell Lines
| Compound Name | Marine Source | Cancer Cell Line | IC50 Value | Reference |
| Eurysterol A | Euryspongia sp. (Sponge) | HCT-116 (Colon Carcinoma) | 2.9 µg/mL | [1] |
| Eurysterol B | Euryspongia sp. (Sponge) | HCT-116 (Colon Carcinoma) | 14.3 µg/mL | [1] |
| 24xi,25-dimethyl-3α-hydroxyl-cholest-5-ene-2β-ol sodium sulfate (B86663) | Halichondria rugosa (Sponge) | BEL-7402 (Hepatocellular Carcinoma) | 6.5 µM | [2] |
| 24xi,25-dimethyl-3α-hydroxyl-cholest-5-ene-2β-ol sodium sulfate | Halichondria rugosa (Sponge) | HT-29 (Colon Adenocarcinoma) | 10.2 µM | [2] |
| 24xi,25-dimethyl-3α-hydroxyl-cholest-5-ene-2β-ol sodium sulfate | Halichondria rugosa (Sponge) | SPC-A1 (Lung Adenocarcinoma) | 8.7 µM | [2] |
| 24xi,25-dimethyl-3α-hydroxyl-cholest-5-ene-2β-ol sodium sulfate | Halichondria rugosa (Sponge) | U-251 (Glioblastoma) | 23.1 µM | [2] |
| Spiculiferoside C | Henricia leviuscula spiculifera (Starfish) | HCT 116 (Colorectal Carcinoma) | ~50 µM (antiproliferative) | [3] |
| Aragusterol A | Petrosia sp. (Sponge) | HepG-2 (Hepatocellular Carcinoma) | 7.10 µM | [4] |
| Aragusterol A | Petrosia sp. (Sponge) | HeLa (Cervical Cancer) | 6.11 µM | [4] |
Table 2: Anti-inflammatory Activity of Marine-Derived Lipids and Sterols
| Compound/Extract | Marine Source | Assay | Endpoint | IC50 Value/Inhibition | Reference |
| Neutral Lipids | Halocynthia aurantium (Tunicate) | LPS-stimulated RAW264.7 macrophages | NO Production | Dose-dependent decrease | [5] |
| Glycolipids | Halocynthia aurantium (Tunicate) | LPS-stimulated RAW264.7 macrophages | NO Production | Dose-dependent decrease | [5] |
| Phospholipids | Halocynthia aurantium (Tunicate) | LPS-stimulated RAW264.7 macrophages | NO Production | Dose-dependent decrease | [5] |
| CHCl3 Fraction | Astropecten pectinifera (Starfish) | LPS-stimulated RAW 264.7 macrophages | NO Production | 57.3 µg/mL | [6] |
| Plant Sterol Food Supplement | (Not marine-derived, for comparison) | LPS-stimulated RAW264.7 macrophages | TNF-α Secretion | 9% inhibition | [7] |
| Plant Sterol Food Supplement | (Not marine-derived, for comparison) | LPS-stimulated RAW264.7 macrophages | IL-6 Secretion | 54% inhibition | [7] |
Experimental Protocols
The discovery and evaluation of novel sulfated sterols involve a series of meticulous experimental procedures. The following sections detail the key methodologies for isolation, characterization, and bioactivity assessment.
Isolation and Purification of Sulfated Sterols
This protocol provides a general workflow for the isolation of sulfated sterols from marine invertebrates, exemplified by the procedure for phallusiasterols from the tunicate Phallusia fumigata.
Experimental Workflow for Isolation of Sulfated Sterols
References
- 1. Eurysterols A and B, cytotoxic and antifungal steroidal sulfates from a marine sponge of the genus Euryspongia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cytotoxic cholesterol sulfate from marine sponge Halichondria rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
Sitosterol Sulfate: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic disorders, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapies. While the role of phytosterols (B1254722), particularly β-sitosterol, in mitigating aspects of metabolic syndrome has been investigated, the potential of its sulfated metabolite, sitosterol (B1666911) sulfate (B86663), as a direct biomarker remains a nascent yet intriguing area of research. This technical guide synthesizes the current understanding of sitosterol and sterol sulfation, presenting a case for the investigation of sitosterol sulfate as a potential biomarker for metabolic disorders.
Sitosterol and its Role in Metabolic Health
β-sitosterol, a plant-derived sterol structurally similar to cholesterol, has demonstrated beneficial effects on several components of the metabolic syndrome. Studies have shown its capacity to improve lipid profiles, reduce inflammation, and enhance insulin (B600854) sensitivity.
Impact on Dyslipidemia
Clinical and preclinical studies have shown that β-sitosterol supplementation can lead to reductions in total and LDL cholesterol.[1] The primary mechanism involves the inhibition of intestinal cholesterol absorption.
Amelioration of Non-alcoholic Fatty Liver Disease (NAFLD)
Research indicates that β-sitosterol can prevent hepatic steatosis by modulating lipid metabolism and reducing endoplasmic reticulum stress in the liver.[2][3] In studies on obese patients with NAFLD, liver sitosterol to cholesterol ratios were found to be negatively correlated with steatosis and lobular inflammation, suggesting a protective role for sitosterol in the liver.[4]
Enhancement of Insulin Sensitivity
β-sitosterol has been shown to improve glucose homeostasis and insulin sensitivity.[5] It can enhance the expression of key proteins in the insulin signaling pathway, such as the insulin receptor (IR) and glucose transporter 4 (GLUT4), in muscle and adipose tissues.[6] Furthermore, β-sitosterol has been found to down-regulate inflammatory pathways, such as the IKKβ/NF-κB and JNK signaling pathways, which are known to contribute to insulin resistance.[7]
The Enzymology of Sterol Sulfation: The Role of SULT2B1b
The sulfation of sterols is a key metabolic process catalyzed by sulfotransferase enzymes. Human sulfotransferase 2B1b (SULT2B1b) is the primary enzyme responsible for the sulfation of cholesterol and other closely related sterols.[8] This enzymatic modification alters the biological activity of sterols, converting them into signaling molecules that can act as agonists or antagonists of nuclear receptors.[8] Sterol sulfation is intricately linked to cholesterol homeostasis, and imbalances in this process have been associated with various diseases.[8] Given that SULT2B1b acts on a variety of sterols, it is plausible that it also catalyzes the sulfation of sitosterol to form sitosterol sulfate.
Sitosterol Sulfate as a Putative Biomarker
While direct evidence for sitosterol sulfate as a biomarker for metabolic disorders is currently limited, its potential can be inferred from the known roles of sitosterol and the process of sterol sulfation. The sulfation of sitosterol could modulate its bioactivity, affecting its influence on lipid metabolism, inflammation, and insulin signaling. Therefore, circulating levels of sitosterol sulfate may reflect alterations in these pathways that are characteristic of metabolic disorders.
Quantitative Data from Relevant Studies
To date, a significant portion of the quantitative research has focused on non-sulfated sitosterol. The following tables summarize key findings from studies investigating sitosterol levels in the context of metabolic disorders. This data provides a foundation for future comparative studies involving sitosterol sulfate.
Table 1: Serum Sitosterol Levels in Diabetic vs. Non-Diabetic Subjects
| Subject Group | N | Mean Serum Sitosterol (mg/L) | Key Findings |
| Diabetic Subjects | 40 | Elevated in 45% of subjects | 78.26% of diabetic subjects with CAD had elevated fasting blood sitosterol levels (5.1 to 9.5 mg/L). |
| Control Subjects | 17 | Normal in 100% of subjects | Normal range considered 0–4.9 mg/L. |
Table 2: Effects of β-Sitosterol Treatment on Metabolic Parameters in a Rat Model of Type 2 Diabetes
| Treatment Group | Dose | Change in Fasting Blood Glucose | Change in Serum Insulin |
| Diabetic Control | - | Increased | Increased |
| β-Sitosterol | 20 mg/kg/day | Decreased | Normalized |
| Metformin | 50 mg/kg/day | Decreased | Normalized |
Table 3: Effects of β-Sitosterol on Inflammatory Markers in a Rat Model of Type 2 Diabetes
| Treatment Group | Serum Leptin | Serum Resistin | Serum TNF-α | Serum IL-6 |
| Diabetic Control | Increased | Increased | Increased | Increased |
| β-Sitosterol | Decreased | Decreased | Decreased | Decreased |
| Metformin | Decreased | Decreased | Decreased | Decreased |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by sitosterol and a general workflow for the analysis of sterols. These provide a framework for understanding the potential mechanisms of action of sitosterol sulfate and the experimental approaches to its study.
Experimental Protocols
Synthesis of β-Sitosterol Sulfate Standard (Proposed)
-
Dissolution: Dissolve β-sitosterol in a suitable anhydrous solvent such as pyridine (B92270) or dimethylformamide (DMF).
-
Sulfating Agent: Add a sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the synthesized β-sitosterol sulfate using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Extraction and Quantification of Sitosterol Sulfate from Human Plasma by LC-MS/MS (General Protocol)
This protocol is a general guideline and requires optimization and validation for the specific analysis of sitosterol sulfate.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma or serum, add an internal standard (e.g., a deuterated analog of sitosterol sulfate).
-
Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol (B129727), followed by vortexing and centrifugation.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar impurities.
-
Elute the sitosterol sulfate with a high-organic-content solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium (B1175870) acetate or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for sulfated compounds.
-
Detection: Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for sitosterol sulfate and one or more characteristic product ions.
-
Quantification: Generate a calibration curve using the synthesized sitosterol sulfate standard and the internal standard to quantify the analyte in the plasma samples.
-
-
Future Directions and Conclusion
The current body of evidence strongly supports the beneficial role of β-sitosterol in mitigating key aspects of metabolic disorders. The sulfation of sitosterol by SULT2B1b represents a critical, yet understudied, metabolic step that likely modulates its bioactivity. While direct evidence is still needed, the potential for sitosterol sulfate to serve as a biomarker for metabolic disorders is a compelling area for future research.
To establish sitosterol sulfate as a validated biomarker, future studies should focus on:
-
Quantitative Studies: Measuring and comparing the levels of sitosterol sulfate in large, well-characterized cohorts of individuals with and without metabolic disorders.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by sitosterol sulfate and comparing its effects to those of its non-sulfated precursor.
-
Method Development: Developing and validating robust and sensitive analytical methods for the routine quantification of sitosterol sulfate in clinical laboratories.
-
Standard Synthesis: Establishing a reliable and reproducible method for the synthesis of a certified sitosterol sulfate standard.
References
- 1. Diagnosis and Management of Sitosterolemia 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of β-sitosterol on insulin resistance & protein expression of insulin signalling molecules in quadriceps muscle of high fat diet-induced type-2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serum, liver and bile sitosterol and sitostanol in obese patients with and without NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 6. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Sitosterol Circumvents Obesity Induced Inflammation and Insulin Resistance by down-Regulating IKKβ/NF-κB and JNK Signaling Pathway in Adipocytes of Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Trimethylamine Salt Formulation: A Technical Guide to Enhancing Compound Solubility for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, poor aqueous solubility is a significant hurdle, often leading to low bioavailability and limiting the therapeutic potential of promising compounds. Salt formation is a widely employed and effective strategy to overcome this challenge for ionizable drug candidates. This technical guide provides an in-depth exploration of the use of trimethylamine (B31210) (TMA) as a salt-forming agent to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). We will use the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257), a known poorly soluble compound, as a case study to illustrate the principles and methodologies involved. This guide will cover the physicochemical properties of trimethylamine salts, detailed experimental protocols for their preparation and solubility assessment, and the potential impact of improved solubility on a compound's biological activity, visualized through its signaling pathway.
The Role of Salt Formation in Drug Development
Salt formation is a common strategy to improve the physicochemical properties of a drug without modifying its chemical structure. For weakly acidic or basic drugs, forming a salt can significantly alter properties such as solubility, dissolution rate, stability, and manufacturability. The hydrochloride salt is one of the most common salt forms for basic drugs, while for acidic drugs, salts are formed with various bases.[1] The choice of the counter-ion is critical and is typically guided by a salt screening process that evaluates the properties of various salt forms.[2]
Trimethylamine and Trimethylamine Hydrochloride: Properties and Applications
Trimethylamine is a tertiary amine that is a gas at room temperature but is often supplied as an aqueous solution.[3][4] It is a versatile reagent in organic synthesis and is used in the preparation of quaternary ammonium (B1175870) compounds.[5] Its hydrochloride salt, trimethylamine hydrochloride, is a white crystalline powder that is very soluble in water and soluble in ethanol.[6][7][8][9] This high aqueous solubility makes it an attractive counter-ion for forming salts of poorly soluble acidic drugs.
Table 1: Physicochemical Properties of Trimethylamine and Trimethylamine Hydrochloride
| Property | Trimethylamine | Trimethylamine Hydrochloride |
| Molecular Formula | C₃H₉N | C₃H₁₀ClN |
| Molar Mass | 59.11 g/mol | 95.57 g/mol |
| Appearance | Colorless gas | White crystalline powder |
| Boiling Point | 3-4 °C | Sublimes at 200 °C |
| Melting Point | -117 °C | 275-284 °C |
| Water Solubility | Very soluble | Very soluble |
| Ethanol Solubility | Miscible | Soluble |
| Chloroform Solubility | Soluble | Slightly soluble |
Sources:[4][6][7][8][9][10][11]
Case Study: Enhancing the Solubility of Celecoxib through Salt Formation
Table 2: Illustrative Solubility Enhancement of Celecoxib via Salt Formation
| Compound | Form | Aqueous Solubility | Fold Increase |
| Celecoxib | Free Acid | ~5 µg/mL | - |
| Celecoxib Potassium Salt | Crystalline | ~0.464 mg/mL (464 µg/mL) | >140 |
| Celecoxib Sodium/Potassium Salt | Amorphous Solid Dispersion | ~1.66 mg/mL (1660 µg/mL) | ~333 |
Note: This table uses data from potassium and sodium salts of celecoxib to illustrate the potential for solubility enhancement through salt formation, as specific data for the trimethylamine salt is not available. Sources:[1][9][13]
Experimental Protocols
Preparation of Celecoxib-Trimethylamine Salt (Illustrative Protocol)
This protocol describes a general method for the preparation of a trimethylamine salt of an acidic API like celecoxib on a laboratory scale.
Materials:
-
Celecoxib (free acid form)
-
Trimethylamine solution (e.g., 40% in water) or trimethylamine hydrochloride
-
Suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
Anti-solvent (e.g., diethyl ether, heptane)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven (vacuum or standard)
Procedure:
-
Dissolution: Dissolve a known amount of celecoxib in a minimal amount of a suitable solvent (e.g., ethanol) in a round-bottom flask with stirring.
-
Addition of Base: Add a stoichiometric equivalent of trimethylamine solution dropwise to the celecoxib solution while stirring. If using trimethylamine hydrochloride, a stronger base would be needed to first liberate the free trimethylamine.
-
Salt Formation: Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complete salt formation. The formation of a precipitate may be observed.
-
Crystallization/Precipitation: If a precipitate does not form, the salt can be crystallized by slow evaporation of the solvent or precipitated by the addition of an anti-solvent.
-
Isolation: Collect the solid salt by vacuum filtration, washing with a small amount of the anti-solvent to remove any unreacted starting materials.
-
Drying: Dry the isolated salt in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Confirm the formation of the salt using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Powder X-ray Diffraction (PXRD).[2]
Determination of Equilibrium Solubility (Saturation Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14]
Materials:
-
Compound to be tested (e.g., celecoxib free acid and celecoxib-trimethylamine salt)
-
Solvent (e.g., purified water, buffer solutions of different pH)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.
-
Dilution: If necessary, dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the sample using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Salt Screening and Solubility Assessment
The following diagram illustrates a typical workflow for screening for a suitable salt form and evaluating its solubility.
Signaling Pathway: Mechanism of Action of Celecoxib
Improving the solubility of celecoxib enhances its bioavailability, allowing for more effective inhibition of its target, the COX-2 enzyme. The diagram below illustrates the COX-2 signaling pathway.
Conclusion
The formation of trimethylamine salts presents a viable and effective strategy for enhancing the aqueous solubility of poorly soluble acidic drug candidates. As illustrated with the case of celecoxib, salt formation can lead to a significant increase in solubility, which is a critical factor for improving bioavailability and ensuring the therapeutic efficacy of a drug. The experimental protocols provided in this guide offer a framework for the preparation and evaluation of such salts. By employing a systematic approach to salt screening and characterization, researchers can unlock the full potential of promising but poorly soluble compounds, accelerating their path through the drug development pipeline.
References
- 1. Tablet Formulation of a Synthesized Celecoxib Potassium Salt and Development of a Validated Method for Its Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. improvedpharma.com [improvedpharma.com]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. news-medical.net [news-medical.net]
- 13. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
β-Sitosterol: A Deep Dive into its Impact on Cholesterol Absorption
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which β-sitosterol influences cholesterol absorption, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition and Active Efflux
β-sitosterol, a prominent plant sterol structurally similar to cholesterol, primarily reduces cholesterol absorption through a dual-action mechanism within the small intestine. This involves both competition for incorporation into micelles and interaction with key intestinal transporters.
The primary mechanism involves the displacement of cholesterol from bile salt micelles in the intestinal lumen.[1][2][3] β-sitosterol, due to its structural similarity, competes with cholesterol for limited space within these micelles, which are essential for solubilizing and transporting lipids to the enterocyte surface for absorption.[4] Studies have shown that β-sitosterol has a lower solubility in these mixed micellar solutions compared to cholesterol, and its presence further reduces the micellar solubility of cholesterol.[4]
Once at the brush border membrane of the enterocytes, both cholesterol and β-sitosterol are taken up, a process mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein.[5][6][7][8] However, β-sitosterol is a poorer substrate for this transporter compared to cholesterol.[5] Inside the enterocyte, another key set of transporters, the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, play a crucial role.[5][6][7][9] These transporters function as a heterodimer to actively pump plant sterols, including β-sitosterol, and a significant portion of cholesterol back into the intestinal lumen for excretion in the feces.[5][6][7][9] This efflux mechanism is a key defense against the accumulation of xenosterols.[7]
The net effect is a significant reduction in the amount of cholesterol that is absorbed into the bloodstream. The overall absorption of β-sitosterol itself is very low, estimated to be less than 5%, compared to 50-60% for cholesterol.[2]
Signaling Pathway and Molecular Interactions
The following diagram illustrates the key molecular players and their interactions in the intestinal lumen and enterocyte during cholesterol and β-sitosterol absorption.
Quantitative Data on the Efficacy of β-Sitosterol
Numerous clinical trials and preclinical studies have quantified the cholesterol-lowering effects of β-sitosterol. The following tables summarize key findings on its impact on cholesterol absorption and circulating lipid levels.
Table 1: Effect of β-Sitosterol on Cholesterol Absorption
| Study Type | Model Organism | β-Sitosterol Dose | Key Findings | Reference |
| Preclinical | Rat | Not specified | β-sitosterol absorption is approximately one-tenth that of cholesterol. | [10] |
| Preclinical | Rat | Not specified | Feeding sitosterol (B1666911) with cholesterol has a similar effect on cholesterol absorption as feeding an equivalent additional dose of cholesterol, but sitosterol uptake is only one-tenth to one-fifth that of cholesterol. | [10] |
Table 2: Dose-Response of β-Sitosterol on Serum Cholesterol and LDL Levels
| Study Type | Population | β-Sitosterol Dose | Duration | Impact on Total Cholesterol | Impact on LDL Cholesterol | Reference |
| Clinical Trial | Hypercholesterolemic outpatients (n=59) | 5.28 g/day | 6 weeks | 10-13% reduction | Correlated reduction with total cholesterol | [11] |
| Clinical Trial | Hypercholesterolemic outpatients (n=59) | 10.56 g/day | 6 weeks | No greater effect than 5.28 g/day dose | No greater effect than 5.28 g/day dose | [11] |
| Review | General | 1.5 - 2.4 g/day | Not specified | - | 7 - 10.5% reduction | [12] |
| Review | General | ~2 g/day | Not specified | - | 6 - 15% reduction | [12] |
| Review | Normal and elevated cholesterol subjects | 2 - 9 g/day | Not specified | - | 10 - 15% reduction | [1] |
| Randomized Controlled Trial | Dyslipidemic patients (n=36) | 900 mg twice daily | 6 weeks | Significant reduction (p ≤ 0.002) | Significant reduction (p ≤ 0.00002) | [13] |
| Review of Clinical Trials | Individuals with elevated cholesterol | Not specified | Not specified | ~9-13% reduction | ~15-20% reduction | [[“]] |
Experimental Protocols for Assessing Cholesterol Absorption
Several methods are employed to measure intestinal cholesterol absorption. The dual-isotope plasma ratio method is a widely used and validated technique in preclinical research.
Dual-Isotope Plasma Ratio Method
This method allows for the determination of the fraction of orally administered cholesterol that is absorbed into the circulation.
Principle: The technique involves the simultaneous administration of two different isotopes of cholesterol: one orally and one intravenously. The ratio of the two isotopes in a subsequent plasma sample reflects the proportion of the oral dose that was absorbed.
Detailed Methodology:
-
Animal Preparation:
-
Adult male Wistar rats are typically used.
-
Animals are housed individually in metabolic cages to allow for the collection of feces if required for comparison with other methods.
-
Animals are maintained on a standard laboratory chow diet.
-
-
Isotope Preparation and Administration:
-
Oral Dose: Prepare a lipid emulsion containing a known amount of radiolabeled cholesterol (e.g., [14C]-cholesterol or [3H]-cholesterol). The cholesterol is dissolved in a small amount of oil (e.g., olive oil or corn oil) and then emulsified in a saline solution containing a surfactant like Tween 80.
-
Intravenous Dose: Prepare a colloidal suspension of a differently labeled cholesterol (e.g., [3H]-cholesterol if the oral dose is [14C]-cholesterol, or vice versa). This is typically prepared by dissolving the labeled cholesterol in ethanol (B145695) and then injecting it into a saline solution.
-
Administer the oral dose via gavage.
-
Immediately following the oral dose, administer the intravenous dose via a tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples at specific time points post-administration (e.g., 24, 48, and 72 hours).[15] Blood can be collected from the tail vein or via cardiac puncture at the end of the experiment.
-
Plasma is separated by centrifugation.
-
-
Sample Analysis:
-
Extract total lipids from the plasma samples using a solvent system such as chloroform:methanol (2:1, v/v).
-
Quantify the radioactivity of each isotope in the lipid extract using liquid scintillation counting.
-
-
Calculation of Cholesterol Absorption:
-
The percentage of cholesterol absorption is calculated using the following formula: % Absorption = (Oral Isotope cpm/mL plasma / IV Isotope cpm/mL plasma) / (Total Oral Isotope cpm administered / Total IV Isotope cpm administered) * 100
-
Alternatively, a simpler ratio of the two labels in the plasma after a certain time point (e.g., 48 hours) can be used, as it has been shown to correlate well with the area under the curve method.[15]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the dual-isotope plasma ratio method for measuring cholesterol absorption.
Conclusion
β-sitosterol effectively reduces intestinal cholesterol absorption through a well-defined mechanism of competitive inhibition within micelles and modulation of key sterol transporters, NPC1L1 and ABCG5/G8. The quantitative data from numerous studies consistently demonstrate its efficacy in lowering both total and LDL cholesterol levels in a dose-dependent manner. The dual-isotope plasma ratio method provides a robust and reliable experimental approach for quantifying the in vivo effects of β-sitosterol and other compounds on cholesterol absorption. This comprehensive understanding of its mechanism, efficacy, and measurement is crucial for the continued development of β-sitosterol as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases.
References
- 1. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cholesterol and beta-sitosterol: effects on jejunal fluid secretion induced by oleate, and absorption from mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and genetic determinants regulating sterol absorption, circulating LDL levels, and sterol elimination: implications for classification and disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABCG5 and ABCG8: more than a defense against xenosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative aspects of the intestinal absorption and metabolism of cholesterol and beta-sitosterol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Dose-effect of beta-sitosterin in type IIa and IIb hypercholesterolemias (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jptcp.com [jptcp.com]
- 14. consensus.app [consensus.app]
- 15. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sitosterol Sulfate in Human Plasma by LC-MS/MS
Introduction
Sitosterol (B1666911), a prominent plant sterol, is structurally similar to cholesterol and is known for its cholesterol-lowering effects. In plasma, sitosterol and other sterols can exist in their free form, as esters, or as sulfate (B86663) conjugates. Sitosterol sulfate is a more polar metabolite whose physiological role is an active area of research. Accurate quantification of sitosterol sulfate in plasma is crucial for understanding its pharmacokinetics, metabolism, and potential role as a biomarker in various physiological and pathological states. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of sitosterol sulfate in human plasma. The method employs a simple protein precipitation extraction and utilizes a stable isotope-labeled internal standard for accurate and precise measurement.
Experimental Protocols
1. Materials and Reagents
-
Standards: Sitosterol sulfate and d7-Cholesterol sulfate (Internal Standard, ISTD) were purchased from a reputable supplier.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water were used. Formic acid (LC-MS grade) was also utilized.
-
Plasma: Human plasma (K2-EDTA) was obtained from a commercial source.
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Individual stock solutions of sitosterol sulfate and d7-cholesterol sulfate (ISTD) were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of sitosterol sulfate were prepared by serial dilution of the stock solution with methanol to create calibration standards. QC working solutions were prepared similarly from a separate stock solution. An ISTD working solution was prepared at a concentration of 100 ng/mL in methanol.
3. Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of the ISTD working solution in a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: A standard UPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 80% B
-
1.0-5.0 min: 80% to 98% B
-
5.0-6.0 min: 98% B
-
6.1-8.0 min: 80% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sitosterol Sulfate: Precursor ion (m/z) 493.3 -> Product ion 1 (m/z) 97.0 (quantifier), Product ion 2 (m/z) 397.3 (qualifier).
-
d7-Cholesterol Sulfate (ISTD): Precursor ion (m/z) 472.3 -> Product ion (m/z) 97.0.
-
-
Source Parameters: Optimized for best signal response (e.g., Capillary voltage: 3.0 kV, Gas flow: 600 L/hr, Desolvation temperature: 350°C).
-
Data Presentation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Analyte | Sitosterol Sulfate |
| Calibration Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = 0.025x + 0.005 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ (ng/mL) | 1 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 100 | 4.1 | 102.3 | 5.3 | 99.8 |
| High QC | 800 | 3.5 | 97.9 | 4.8 | 98.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 95.8 |
| High QC | 800 | 95.1 | 98.2 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of sitosterol sulfate in plasma.
Caption: MRM fragmentation pathway for sitosterol sulfate.
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of sitosterol sulfate in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in clinical research and drug development settings. This method can be a valuable tool for investigating the role of sitosterol sulfate in human health and disease.
Application Note: Analysis of Phytosterols using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Phytosterols (B1254722) are a group of naturally occurring steroidal alcohols found in plants. Their structural similarity to cholesterol allows them to interfere with cholesterol absorption in the human gut, leading to a reduction in serum low-density lipoprotein (LDL) cholesterol levels.[1][2] This cholesterol-lowering effect has positioned phytosterols as important functional food ingredients and therapeutic agents in the prevention of cardiovascular diseases.[3][4] With over 200 identified structures, the comprehensive analysis of phytosterol content and composition is crucial for quality control, product development, and clinical research.[5] Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the separation, identification, and quantification of phytosterols due to its high resolution and sensitivity.[5][6]
This application note provides a detailed protocol for the analysis of phytosterols in various matrices, from sample preparation and derivatization to GC-MS analysis and data interpretation.
Principle of the Method
The analysis of phytosterols by GC-MS involves several key steps. First, since phytosterols often exist in esterified or glycosylated forms, a hydrolysis step (typically alkaline saponification) is required to release the free sterols.[6][7] The liberated sterols are then extracted from the sample matrix. Due to their low volatility, phytosterols must be derivatized, commonly through silylation, to convert them into more volatile trimethylsilyl (B98337) (TMS) ethers.[5][8] These derivatives are then separated on a GC capillary column and detected by a mass spectrometer. Electron impact (EI) ionization is the most common technique used, providing characteristic fragmentation patterns that allow for confident identification and quantification.[5]
Experimental Protocols
A generalized workflow for the GC-MS analysis of phytosterols is presented below.
Caption: General experimental workflow for phytosterol analysis by GC-MS.
Sample Preparation: Saponification and Extraction
This protocol is a general guideline; sample weights and solvent volumes may need to be optimized based on the expected phytosterol concentration in the matrix.[5] For samples with complex carbohydrate matrices, such as cereals, an acid hydrolysis step may be necessary prior to saponification.[5]
Materials:
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Milli-Q Water
-
Diethyl ether or Hexane
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS) solution (e.g., 5α-cholestane or epicoprostanol (B1214048) in a suitable solvent)
-
Sample (e.g., vegetable oil, food homogenate, serum)
Procedure:
-
Accurately weigh an appropriate amount of the sample into a screw-cap tube or flask. The sample should contain at least 50-150 µg of phytosterols.[5]
-
Add a known amount of the internal standard solution to the sample. The IS is typically added before hydrolysis to undergo the same extraction conditions.[5]
-
Hot Saponification: Add 2 mL of 1 N KOH in 90% ethanol.[9] Cap the tube tightly and heat at 65-80°C for 1 hour with occasional vortexing.[9]
-
After cooling to room temperature, add 1-2 mL of Milli-Q water.
-
Extract the unsaponifiable matter by adding 2-3 mL of diethyl ether or hexane. Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction step twice more, combining the organic layers.[7]
-
Wash the combined organic extract with Milli-Q water until the washings are neutral.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[3] The resulting residue contains the free phytosterols.
Derivatization: Silylation
To increase volatility for GC analysis, the hydroxyl group of the phytosterols is converted to a trimethylsilyl (TMS) ether.[8]
Materials:
-
Silylating reagent (e.g., BSTFA + 1% TMCS, or SILYL-991)
-
Anhydrous Pyridine (B92270)
-
Anhydrous Hexane or other suitable solvent
Procedure:
-
Re-dissolve the dry residue from the extraction step in a small volume of anhydrous pyridine (e.g., 25-50 µL).[3]
-
Add the silylating reagent. For example, add 50 µL of a mixture of pyridine and BSTFA+1%TMCS (1:1 v/v).[5]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3][5]
-
After cooling to room temperature, the sample is ready for injection. If necessary, evaporate the derivatization agent and re-dissolve the residue in a known volume of hexane.[3]
GC-MS Analysis
GC conditions should be optimized to achieve good separation of the phytosterol TMS ethers.[5]
Instrumentation and Typical Parameters:
| Parameter | Typical Setting | Reference(s) |
| GC System | Gas Chromatograph with a capillary column | [5][10] |
| Column | TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar/slightly polar column | [10][11] |
| Carrier Gas | Helium, at a constant flow rate (e.g., 0.8-1.2 mL/min) | [10] |
| Injection Mode | Split (e.g., 1:15 to 1:100) or Splitless | [5] |
| Injection Volume | 1-2 µL | [5][10] |
| Injector Temp. | 250 - 300°C | [5] |
| Oven Program | Initial: 150-200°C, hold for 1-5 min. Ramp: 5-20°C/min to 300-320°C. Hold: 10 min. | [5][9][10] |
| MS System | Mass Spectrometer (e.g., Quadrupole, ToF) | [11] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [5] |
| Acquisition Mode | Full Scan (e.g., m/z 50-650) for identification; Selected Ion Monitoring (SIM) for enhanced quantification. | [3][11] |
| MS Source Temp. | 230 - 250°C | [10] |
| MS Quad Temp. | 150°C | - |
Data Presentation and Quantification
Quantification is performed by comparing the peak area of each phytosterol to the peak area of the internal standard. A calibration curve should be generated using authentic standards to ensure accuracy.
Common Internal Standards:
| Internal Standard | Rationale for Use | Reference(s) |
| 5α-Cholestane | Elutes before most phytosterols. | [5] |
| Dihydrocholesterol | Structurally similar to phytosterols. | [5] |
| Epicoprostanol | Structurally similar to phytosterols. | [5] |
| Betulin | Elutes after most phytosterols. | [5] |
| Fatty Acid Pyrrolidides (FAPs) | Serve as a series of standards for retention index calculations. | [3] |
Reported Quantification Limits:
| Analyte | Matrix | Limit of Quantification (LOQ) | Reference(s) |
| Individual Phytosterols | Serum | 0.2 - 1.2 µg/mL | [5] |
| Phytosterols (as TMS) | - | 5 - 50 ng/mL (GC-MS SIM) | [8] |
| Phytosterols (as TMS) | - | 0.02 - 0.2 mg/kg (GC-FID) | [8] |
Signaling Pathways Involving Phytosterols
Phytosterols exert their biological effects through various molecular mechanisms. The primary cholesterol-lowering effect is mediated by interference with intestinal absorption.
Caption: Mechanism of phytosterol action on intestinal cholesterol absorption.[2][12]
Beyond cholesterol metabolism, phytosterols, particularly β-sitosterol, campesterol, and stigmasterol, exhibit anti-inflammatory properties by modulating key signaling pathways.[13]
Caption: Anti-inflammatory signaling pathways modulated by phytosterols.[13]
References
- 1. Phytosterols in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Radiolabeled Sitosterol Sulfate for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis, purification, and characterization of radiolabeled sitosterol (B1666911) sulfate (B86663), a critical tracer for in vivo and in vitro studies of sterol metabolism and transport. The methodology outlines the preparation of a radiolabeled sitosterol precursor, its subsequent sulfation, and rigorous purification to ensure high radiochemical purity. Detailed experimental procedures, data presentation in tabular format, and visual workflows are included to guide researchers in the successful application of this tracer in metabolic research.
Introduction
Sitosterol, a prominent plant sterol, and its sulfated metabolite, sitosterol sulfate, play significant roles in various physiological and pathological processes. Understanding the pharmacokinetics, biodistribution, and metabolic fate of sitosterol is crucial for evaluating its therapeutic potential and assessing its impact on cholesterol metabolism.[1][2][3][4] Tracer studies employing radiolabeled sitosterol sulfate provide an invaluable tool for elucidating these complex biological pathways. This protocol details a robust method for the synthesis of radiolabeled sitosterol sulfate, enabling researchers to conduct high-sensitivity tracer experiments.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| β-Sitosterol | ≥95% | Sigma-Aldrich | |
| Chromium Trioxide (CrO₃) | ACS Reagent | Fisher Scientific | |
| Sodium Borotritide (NaB³H₄) | >5 Ci/mmol | PerkinElmer | Specific activity will vary |
| Sulfur Trioxide Pyridine (B92270) Complex | 98% | Sigma-Aldrich | |
| Pyridine | Anhydrous | Sigma-Aldrich | |
| Dichloromethane (B109758) (DCM) | HPLC Grade | Fisher Scientific | |
| Methanol (B129727) (MeOH) | HPLC Grade | Fisher Scientific | |
| Ethyl Acetate (B1210297) | HPLC Grade | Fisher Scientific | |
| Hexane | HPLC Grade | Fisher Scientific | |
| Thin Layer Chromatography (TLC) Plates | Silica (B1680970) Gel 60 F₂₅₄ | MilliporeSigma | |
| High-Performance Liquid Chromatography (HPLC) Column | C18 reverse-phase | Waters | e.g., SunFire C18, 5 µm |
| Scintillation Cocktail | Ultima Gold | PerkinElmer |
Experimental Protocols
Part 1: Synthesis of [³H]-β-Sitosterol
The synthesis of the radiolabeled precursor, [³H]-β-sitosterol, is achieved through a two-step process involving oxidation of the 3-hydroxyl group followed by reduction with a tritium-labeled reducing agent.[5]
-
Oxidation of β-Sitosterol to Sitostenone (B90138):
-
Dissolve 100 mg of β-sitosterol in 10 mL of a 1:1 mixture of dichloromethane and acetone.
-
Slowly add a solution of chromium trioxide (50 mg) in 0.5 mL of water, while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).
-
Upon completion, quench the reaction with isopropanol (B130326) and dilute with water.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield sitostenone.
-
-
Reduction of Sitostenone to [³H]-β-Sitosterol:
-
Dissolve the synthesized sitostenone (50 mg) in 5 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate vial, dissolve sodium borotritide (NaB³H₄) of a known specific activity in 1 mL of THF.
-
Slowly add the NaB³H₄ solution to the sitostenone solution at 0 °C.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Monitor the formation of [³H]-β-sitosterol by radio-TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude [³H]-β-sitosterol using column chromatography on silica gel with a hexane:ethyl acetate gradient.
-
Part 2: Synthesis of [³H]-Sitosterol Sulfate
The sulfation of [³H]-β-sitosterol is performed using a sulfur trioxide pyridine complex, a mild and effective sulfating agent for sterols.[6]
-
Sulfation Reaction:
-
Dissolve the purified [³H]-β-sitosterol (e.g., 10 mg, with a known radioactivity) in 2 mL of anhydrous pyridine.
-
In a separate vial, dissolve a 3-fold molar excess of sulfur trioxide pyridine complex in 1 mL of anhydrous pyridine.
-
Add the sulfur trioxide pyridine solution dropwise to the [³H]-β-sitosterol solution at room temperature with constant stirring.
-
Allow the reaction to proceed overnight at room temperature.
-
Monitor the reaction by radio-TLC using a mobile phase of chloroform:methanol:water (65:25:4). The sulfated product will have a lower Rf value than the starting material.
-
Part 3: Purification of [³H]-Sitosterol Sulfate
Purification is critical to remove unreacted [³H]-β-sitosterol and other impurities to ensure high radiochemical purity for tracer studies.[7][8][9]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove pyridine and other polar impurities.
-
Elute the [³H]-sitosterol sulfate with a solution of methanol in water (e.g., 80% methanol).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the SPE eluate using reverse-phase HPLC.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1 mL/min
-
Detection: In-line radioactivity detector and a UV detector (210 nm).
-
Collect the fraction corresponding to the radiolabeled sitosterol sulfate peak.
-
Part 4: Characterization and Quantification
-
Radiochemical Purity:
-
Assess the radiochemical purity of the final product by radio-HPLC and radio-TLC.[10] The purity should be >98%.
-
-
Specific Activity:
-
Determine the concentration of the purified sitosterol sulfate using a validated analytical method (e.g., LC-MS/MS) with a corresponding non-radiolabeled standard curve.
-
Measure the radioactivity of a known amount of the purified product using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol) or Becquerels per millimole (Bq/mmol).
-
| Parameter | Method | Specification |
| Chemical Identity | LC-MS/MS | Matches standard |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | > 98% |
| Specific Activity | Scintillation Counting & LC-MS/MS | > 5 Ci/mmol (typical) |
| Yield | Calculated from starting radioactivity | Variable |
Application in Tracer Studies
Radiolabeled sitosterol sulfate can be used in a variety of in vivo and in vitro tracer studies to investigate:
-
Absorption and Bioavailability: Administer the tracer orally to animal models and monitor its appearance in plasma and tissues over time.
-
Metabolism and Excretion: Analyze metabolites in plasma, urine, and feces to identify metabolic pathways and clearance rates.
-
Tissue Distribution: Determine the biodistribution of the tracer in various organs and tissues to identify target sites.
-
Cellular Uptake and Efflux: Use in cell culture experiments to study the mechanisms of cellular transport.
Workflow Diagrams
References
- 1. The use of stable and radioactive sterol tracers as a tool to investigate cholesterol degradation to bile acids in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of β-Sitosterol Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile synthesis of [3 alpha-3 H]beta -sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.ymaws.com [cdn.ymaws.com]
Application Notes & Protocols: In Vitro Assay for Measuring the Inhibition of Trimethylamine (TMA) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine (B31210) (TMA) is a gut microbial metabolite produced from dietary precursors such as choline (B1196258) and L-carnitine (B1674952). Following its absorption, TMA is oxidized in the liver to trimethylamine N-oxide (TMAO), a molecule that has been linked to an increased risk of cardiovascular diseases.[1][2] The production of TMA is primarily mediated by the microbial enzyme choline TMA-lyase.[3][4][5][6] Therefore, inhibiting microbial TMA production presents a promising therapeutic strategy for mitigating cardiovascular disease risk.
These application notes provide a detailed protocol for an in vitro batch fermentation assay to screen for and characterize inhibitors of microbial TMA production. The assay utilizes human fecal slurries to simulate the complex gut microbial environment, allowing for the assessment of test compounds in a physiologically relevant context.
Signaling Pathway of Microbial TMA Production
The primary pathway for TMA production from dietary choline is catalyzed by the enzyme choline TMA-lyase. This enzyme cleaves the C-N bond in choline to yield TMA and acetaldehyde.
Experimental Workflow
The following diagram outlines the key steps in the in vitro assay for measuring the inhibition of TMA production.
Experimental Protocols
Materials and Reagents
-
Anaerobic basal medium (e.g., M9 medium or similar)
-
Phosphate-buffered saline (PBS)
-
Choline chloride
-
Test inhibitors
-
3,3-dimethyl-1-butanol (DMB) as a positive control inhibitor[7][8]
-
Internal standard for LC-MS/MS (e.g., d9-TMA)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Fresh human fecal samples from healthy donors
Equipment
-
Anaerobic chamber
-
Incubator
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][10]
-
Vortex mixer
-
Pipettes and sterile consumables
Protocol for In Vitro Fecal Fermentation
-
Preparation of Fecal Slurry :
-
Assay Setup :
-
In an anaerobic environment, dispense the 20% fecal slurry into sterile tubes.
-
Add the substrate, choline, to a final concentration of 100 µM.[7][8]
-
Add test inhibitors at various concentrations. Include a vehicle control (no inhibitor) and a positive control using DMB (e.g., 10 mM).[7][8]
-
Ensure all additions are made from stock solutions prepared in an appropriate solvent.
-
-
Incubation :
Protocol for TMA Quantification by LC-MS/MS
-
Sample Preparation :
-
At each time point, transfer an aliquot of the fermentation culture to a new tube.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., d9-TMA).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[9]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Analyze the samples using a validated LC-MS/MS method for the quantification of TMA.[10]
-
A HILIC column is often suitable for the separation of polar metabolites like TMA.[10]
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of TMA and its internal standard.
-
Data Presentation
The inhibitory effects of test compounds on TMA production can be summarized in the following tables.
Table 1: Inhibition of TMA Production by Test Compounds
| Compound | Concentration (mM) | % Inhibition of TMA Production (mean ± SD) |
| Vehicle Control | - | 0 ± 5 |
| Positive Control | ||
| DMB[7] | 10 | 50.9 ± 4.5 |
| Test Compounds | ||
| Gallic Acid | 5 | ~80-90 |
| Chlorogenic Acid[8] | 5 | ~80-90 |
| Compound X | 1 | Data |
| Compound X | 5 | Data |
| Compound X | 10 | Data |
| Compound Y | 1 | Data |
| Compound Y | 5 | Data |
| Compound Y | 10 | Data |
Table 2: IC50 Values for a Histidine-Based Scaffold Inhibitor of Choline TMA-lyase (CutC)
| Inhibitor | IC50 (µM) |
| Histidine-Based Scaffold[5] | 1.9 ± 0.2 |
Conclusion
This in vitro assay provides a robust and physiologically relevant platform for the screening and characterization of inhibitors of microbial TMA production. The use of human fecal slurries allows for the assessment of compound efficacy in a complex microbial community. The detailed protocols for fermentation and LC-MS/MS analysis ensure reproducible and accurate quantification of TMA. The provided data tables and diagrams serve as a clear guide for experimental setup and data interpretation, aiding researchers in the discovery and development of novel therapeutics targeting the gut microbiota to reduce cardiovascular disease risk.
References
- 1. Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Histidine-Based Scaffold as an Inhibitor of Gut Microbial Choline Trimethylamine-Lyase. [vivo.weill.cornell.edu]
- 6. Uncovering the trimethylamine-producing bacteria of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Method to Study the Inhibitory Effect of Phytochemicals on Trimethylamine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a High-Throughput Method to Study the Inhibitory Effect of Phytochemicals on Trimethylamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sitosterol Sulfate in Liposome Formulation Studies: Enhancing Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitosterol (B1666911) sulfate (B86663), a sulfated derivative of the common plant sterol β-sitosterol, is emerging as a valuable component in the formulation of liposomal drug delivery systems. Its unique amphiphilic nature and structural similarity to cholesterol allow it to intercalate into the phospholipid bilayer of liposomes, imparting beneficial physicochemical properties. The incorporation of sitosterol sulfate can lead to enhanced stability, improved drug encapsulation, and modified release characteristics, making it a compelling alternative to cholesterol in liposomal formulations. This document provides detailed application notes and protocols for the use of sitosterol sulfate in liposome (B1194612) formulation studies, supported by quantitative data and experimental workflows.
Key Advantages of Incorporating Sitosterol Sulfate in Liposomes
The addition of β-sitosteryl sulfate (PSO4) to liposome formulations offers several distinct advantages over traditional formulations, including those containing cholesterol. These benefits primarily stem from its impact on the liposomal membrane.
-
Enhanced Stability and Dispersibility: Sitosterol sulfate significantly increases the negative zeta potential of liposomes, leading to greater electrostatic repulsion between vesicles and thus preventing aggregation and improving colloidal stability.[1] Studies have shown that liposomes containing sitosterol sulfate are more stable against agglutination compared to those without it.[1]
-
Reduced Vesicle Size: The inclusion of even small amounts of sitosterol sulfate can cause a significant decrease in the size of multilamellar liposomes.[1][2][3][4] This reduction in particle size can be advantageous for various drug delivery applications, including improved tissue penetration.
-
Increased Membrane Fluidity: Unlike cholesterol, which tends to decrease membrane fluidity, sitosterol sulfate has been shown to increase the fluidity of liposomal membranes.[1][2][3][4][5] This property can be beneficial for the delivery of certain drugs and for enhancing the interaction of liposomes with cell membranes.
-
Improved Hydration: Sitosterol sulfate enhances the hydration of the phospholipid headgroups in the bilayer, which can contribute to the overall stability of the liposomal formulation.[2][3][4][5]
-
Enhanced Trapping Efficiency: The incorporation of sitosterol sulfate has been demonstrated to improve the trapping efficiency of molecules within liposomes. For instance, the glucose trapping efficiency of both DPPC and DOPC liposomes was enhanced with the addition of sitosterol sulfate, with its effect being more pronounced than that of β-sitosterol.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of incorporating β-sitosteryl sulfate (PSO4) into dipalmitoylphosphatidylcholine (DPPC) liposomes, as reported in the literature.
Table 1: Effect of Sitosterol Sulfate (PSO4) on the Hydrodynamic Diameter of DPPC Liposomes Prepared by Different Methods
| Mole Fraction of PSO4 (x) | Vortex Mixing (nm) | Bath Sonication (nm) | Probe Sonication (nm) |
| 0.0 | ~4000 | ~1500 | ~100 |
| 0.1 | ~1500 | ~800 | ~100 |
| 0.3 | ~1000 | ~600 | ~100 |
| 0.5 | ~800 | ~500 | ~100 |
Data compiled from studies by Kafle et al.[1][2][3][4]
Table 2: Effect of Sitosterol Sulfate (PSO4) on the Zeta Potential of DPPC Liposomes
| Mole Fraction of PSO4 (x) | Zeta Potential (mV) |
| 0.0 | ~ -5 |
| 0.1 | ~ -30 |
| 0.3 | ~ -45 |
| 0.5 | ~ -50 |
Data compiled from studies by Kafle et al.[1]
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of liposomes containing sitosterol sulfate.
Protocol 1: Preparation of Sitosterol Sulfate-Containing Liposomes by the Thin-Film Hydration Method
This method is a widely used technique for the preparation of multilamellar vesicles (MLVs). Subsequent sonication can be employed to produce small unilamellar vesicles (SUVs).
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or other desired phospholipid
-
β-Sitosteryl sulfate (PSO4)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid (e.g., DPPC) and sitosterol sulfate in chloroform in a round-bottom flask. The mole fraction of sitosterol sulfate can be varied to study its effects.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed aqueous buffer (e.g., PBS) to the flask containing the lipid film. The temperature of the buffer should also be above the lipid's phase transition temperature.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Optional):
-
Bath Sonication: Place the flask containing the MLV suspension in a bath sonicator and sonicate for 30-60 minutes, or until the suspension becomes translucent. This process generates small unilamellar vesicles (SUVs).
-
Probe Sonication: For more efficient size reduction, use a probe sonicator. Immerse the tip of the sonicator into the liposome suspension and sonicate in pulsed mode on ice to prevent overheating. Sonication time will depend on the desired final vesicle size.
-
Protocol 2: Characterization of Sitosterol Sulfate-Containing Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension with the appropriate buffer to a suitable concentration for measurement.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument equipped with an ELS module.
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
-
2. Membrane Fluidity Assessment:
-
Method: Fluorescence Anisotropy using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Procedure:
-
Incorporate the fluorescent probe (DPH) into the liposome suspension by adding a small volume of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran) while vortexing.
-
Incubate the mixture in the dark for at least 1 hour to allow for probe partitioning into the lipid bilayer.
-
Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizing filters.
-
A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[1]
-
Experimental Workflow and Conceptual Diagrams
The following diagrams illustrate the experimental workflow for preparing and characterizing sitosterol sulfate-containing liposomes and the conceptual effect of sitosterol sulfate on the liposome membrane.
Caption: Experimental workflow for the preparation and characterization of liposomes containing sitosterol sulfate.
References
- 1. Effects of β-sitosteryl sulfate on the physicochemical properties of liposomes - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 2. Effects of β-Sitosteryl Sulfate on the Properties of DPPC Liposomes [jstage.jst.go.jp]
- 3. Effects of β-Sitosteryl Sulfate on the Properties of DPPC Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Doping a Phytosteryl Sulfate on the Properties of Liposomes Made of Saturated and Unsaturated Phosphatidylcholines [jstage.jst.go.jp]
Application Notes and Protocols for the Analysis of β-Sitosterol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-sitosterol is a widespread phytosterol with significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including cholesterol-lowering, anti-inflammatory, and anticancer properties.[1][2][3] Accurate and reliable quantification of β-sitosterol in various matrices such as raw materials, finished products, and biological samples is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of β-sitosterol.[3][4] This document provides detailed application notes and protocols for the determination of β-sitosterol using HPLC.
Principle of the Method
The methods described herein utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle involves the separation of β-sitosterol from other components in a sample matrix on a non-polar stationary phase (typically C18) using a polar mobile phase. The separated β-sitosterol is then detected by a UV detector at a specific wavelength, and the amount is quantified by comparing the peak area to that of a known standard.
Experimental Protocols
Protocol 1: Analysis of β-Sitosterol in Dietary Supplements
This protocol is adapted from a validated method for the quality control of β-sitosterol in supplement tablets.[1][2]
1. Materials and Reagents
-
β-sitosterol reference standard (Sigma-Aldrich or equivalent)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade Chloroform (B151607)
-
Water, HPLC grade
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: Phenomenex C18 (150 x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (or controlled at 25°C).[5]
3. Preparation of Standard Solutions
-
Stock Standard Solution (200 µg/mL): Accurately weigh 10 mg of β-sitosterol reference standard. Dissolve it in a few drops of chloroform and then dilute to 50 mL with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 15 to 90 µg/mL.[1]
4. Sample Preparation
-
Grind supplement tablets into a fine powder.[1]
-
Accurately weigh a portion of the powder and dissolve it in 1 mL of chloroform.[1]
-
Add the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[1]
-
Dilute the solution with the mobile phase to a concentration expected to be within the linear range of the calibration curve.[1]
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution in triplicate.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of β-sitosterol in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Analysis of β-Sitosterol in Herbal Medicines and Vegetable Oils
This protocol is based on methods developed for the extraction and quantification of β-sitosterol from plant-based materials.[4][5]
1. Materials and Reagents
-
β-sitosterol reference standard
-
HPLC grade Ethanol
-
HPLC grade Acetonitrile
-
HPLC grade Chloroform
-
Potassium Hydroxide (KOH)
-
Petroleum Ether
-
Water, HPLC grade
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: Chromolith RP-18 (250 x 4.6 mm) or equivalent.[4]
-
Detection Wavelength: 196 nm.[4]
-
Injection Volume: 5 µL.[5]
3. Preparation of Standard Solution
-
Stock Standard Solution (1 mg/mL): Prepare a stock solution by dissolving an authentic chemical sample of β-sitosterol in chloroform to a final concentration of 1 mg/mL.[4][5]
-
Working Standard Solutions: Prepare working standards by diluting the stock solution with the mobile phase.
4. Sample Preparation (Soxhlet Extraction)
-
Dry the plant material (e.g., herbal medicine powder) in an oven.[4]
-
Place approximately 100 grams of the dried powder into a Soxhlet extractor.[4]
-
Extract with a suitable solvent (e.g., petroleum ether) for 48 hours.[4]
-
After extraction, a dark green oil is typically obtained. Add 5 mL of aqueous KOH solution (10 M) to the oil.[4]
-
The upper layer of the liquid is collected as the HPLC sample.[4]
-
For vegetable oils, the sample can be directly treated with the KOH solution.[4]
-
Filter all samples through a 0.45 µm membrane filter before injection.[4]
5. Analysis Procedure
-
Follow the same analysis procedure as outlined in Protocol 1, using the specific chromatographic conditions for this method.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for β-Sitosterol Analysis.
| Parameter | Method 1 (Supplements) | Method 2 (Herbal/Oil) |
| Linearity Range | 15 - 90 µg/mL[1] | 0.25 - 2.0 mg/mL[4] |
| Correlation Coefficient (R²) | 0.99901[1] | >0.99[6] |
| Limit of Detection (LOD) | 2.92 µg/mL[1] | Not Reported |
| Limit of Quantification (LOQ) | 8.84 µg/mL[1] | Not Reported |
| Precision (%RSD) | < 2%[2] | Within-day: 0.46%[7] |
| Accuracy (% Recovery) | 99.76% - 100.25%[7] | Not Reported |
| Retention Time | ~13 min[1] | ~36 min[4] |
Table 2: Comparison of Chromatographic Conditions.
| Parameter | Protocol 1 | Protocol 2 |
| Column | Phenomenex C18 (150 x 4.6 mm, 5 µm)[1][2] | Chromolith RP-18 (250 x 4.6 mm)[4] |
| Mobile Phase | Methanol:Acetonitrile (90:10 v/v)[1][2] | Ethanol:Acetonitrile (15:85 v/v)[4][5] |
| Flow Rate | 1.5 mL/min[1][2] | 1.0 mL/min[4][5] |
| Detection Wavelength | 202 nm[1][2] | 196 nm[4] |
| Column Temperature | Ambient | 25°C[4][5] |
Visualizations
References
Application Notes and Protocols: Investigating the Effects of Sitosterol Sulfate on Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. Modulating macrophage polarization is a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and cancer. Phytosterols, plant-derived compounds structurally similar to cholesterol, have garnered attention for their immunomodulatory properties. This document provides detailed protocols for studying the effects of sitosterol (B1666911) sulfate (B86663) on macrophage function, with a focus on polarization, cytokine production, and underlying signaling pathways.
While direct studies on sitosterol sulfate are limited, research on the closely related compound, β-sitosterol, provides a strong foundation for experimental design. Additionally, studies on cholesterol sulfate offer insights into the potential role of the sulfate group in modulating macrophage activity. It is important to note that the biological effects of sitosterol sulfate may differ from those of β-sitosterol due to the presence of the sulfate moiety.
Data Summary
The following tables summarize the reported effects of β-sitosterol on macrophage polarization and cytokine production. These data can serve as a benchmark for investigating the effects of sitosterol sulfate.
Table 1: Effect of β-Sitosterol on Macrophage Polarization Markers
| Cell Type | Treatment | M1 Marker | % Change | M2 Marker | % Change | Reference |
| BMDM | 25 µM β-Sitosterol + IFN-γ | iNOS (mRNA) | ↓ 50.2% | - | - | [1] |
| BMDM | 25 µM β-Sitosterol + IFN-γ | IL-1β (mRNA) | ↓ 47.1% | - | - | [1] |
| BMDM | 25 µM β-Sitosterol + IFN-γ | CD86 (surface) | ↓ 87.1% | - | - | [1] |
| BMDM | 25 µM β-Sitosterol + IFN-γ | MHCII (surface) | ↓ 31.3% | - | - | [1] |
| BMDM | 25 µM β-Sitosterol + IL-4 | - | - | Arginase-1 (mRNA) | ↑ 65.6% | [2] |
| BMDM | 25 µM β-Sitosterol + IL-4 | - | - | IL-10 (mRNA) | ↑ 107.4% | [2] |
| BMDM | 25 µM β-Sitosterol + IL-4 | - | - | CD163 (surface) | ↑ 23.5% | [2] |
| BMDM | 25 µM β-Sitosterol + IL-4 | - | - | CD206 (surface) | ↑ 51.3% | [2] |
BMDM: Bone Marrow-Derived Macrophages
Table 2: Effect of β-Sitosterol on Cytokine Production
| Cell Type | Stimulant | β-Sitosterol Conc. | Cytokine | % Change | Reference |
| BMDM | IFN-γ | 25 µM | IL-1β (mRNA) | ↓ 47.1% | [1] |
| BMDM | IL-4 | 25 µM | IL-10 (mRNA) | ↑ 107.4% | [2] |
| RAW264.7 | LPS | 25 µM | TNF-α | ↓ | [3][4] |
| RAW264.7 | LPS | 200 µM | IL-1β | ↓ | [5] |
| RAW264.7 | LPS | 200 µM | IL-6 | ↓ | [5] |
| RAW264.7 | LPS | 200 µM | TNF-α | ↓ | [5] |
LPS: Lipopolysaccharide
Experimental Protocols
Protocol 1: Macrophage Culture and Polarization
This protocol describes the isolation and culture of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes.
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate Buffered Saline (PBS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant mouse Interferon-gamma (IFN-γ)
-
Recombinant mouse Interleukin-4 (IL-4)
-
Sitosterol sulfate (dissolved in an appropriate vehicle, e.g., DMSO)
Procedure:
-
BMDM Isolation:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Aseptically dissect femurs and tibias.
-
Flush bone marrow with sterile PBS using a 25-gauge needle and syringe.
-
Centrifuge the cell suspension and resuspend in red blood cell lysis buffer.
-
Wash cells with PBS and filter through a 70 µm cell strainer.
-
-
Differentiation:
-
Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.
-
Replace the medium every 2-3 days. Adherent cells are differentiated macrophages.
-
-
Polarization and Treatment:
-
Plate differentiated BMDMs at a density of 1 x 10^6 cells/well in 6-well plates.
-
For M1 polarization , treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
For M2 polarization , treat cells with 20 ng/mL IL-4.
-
Concurrently, treat cells with varying concentrations of sitosterol sulfate or vehicle control.
-
Incubate for 24-48 hours before analysis.
-
Protocol 2: Analysis of Macrophage Polarization by Flow Cytometry
Materials:
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Harvest macrophages by gentle scraping or using a cell detachment solution.
-
Wash cells with cold PBS and resuspend in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with fluorochrome-conjugated antibodies against M1/M2 markers for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of M1 (e.g., F4/80+CD86+) and M2 (e.g., F4/80+CD206+) populations.
Protocol 3: Cytokine Quantification by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.
-
Perform ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Block the plate and add standards and samples (supernatants).
-
Add detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis of Signaling Pathways
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated macrophages with RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: Phagocytosis Assay
Limited research suggests that cholesterol sulfate does not significantly enhance the phagocytosis of apoptotic cells by macrophages.[6] Furthermore, replacing membrane cholesterol with cholesterol sulfate was unable to rescue impaired macropinocytosis.[7] The following protocol can be adapted to investigate the effect of sitosterol sulfate on macrophage phagocytic capacity.
Materials:
-
Fluorescently labeled particles (e.g., zymosan, latex beads, or apoptotic cells)
-
Macrophages cultured on coverslips or in 96-well plates
-
Quenching solution (e.g., Trypan Blue)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture macrophages and treat with sitosterol sulfate or vehicle control as described in Protocol 1.
-
Add fluorescently labeled particles to the macrophages at a defined ratio.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash away non-ingested particles.
-
For microscopy, add a quenching solution to extinguish the fluorescence of extracellular particles.
-
Fix the cells and visualize internalized particles using a fluorescence microscope.
-
For a quantitative plate-based assay, lyse the cells and measure the fluorescence of internalized particles using a plate reader.
Visualizations
Signaling Pathway
Caption: Putative inhibitory effect of sitosterol sulfate on the NF-κB signaling pathway.
Experimental Workflow
Caption: General workflow for studying sitosterol sulfate effects on macrophages.
References
- 1. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Sitosterol improves murine ulcerative colitis by inhibiting the expression of ribosomal proteins and the attempted polarization of type 1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfated Glycosphingolipid as Mediator of Phagocytosis: SM4s Enhances Apoptotic Cell Clearance and Modulates Macrophage Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Sitosterol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sitosterol (B1666911) and its derivatives are naturally occurring phytosterols (B1254722) with a wide range of biological activities, making them subjects of intense research in drug development and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex molecules.[1] This document provides detailed application notes on the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques and step-by-step protocols for sample preparation and data acquisition for the analysis of sitosterol derivatives.
Application Notes: Principles and Strategies
The structural elucidation of sitosterol derivatives relies on a combination of NMR experiments to determine the carbon skeleton, the position and stereochemistry of substituents, and the overall molecular connectivity.
1. 1D NMR Techniques: The Foundation
-
¹H NMR (Proton NMR): This is typically the first experiment performed. It provides information about the chemical environment of protons in the molecule. For sitosterols, key diagnostic signals include:
-
Olefinic Protons: The proton at C-6 (δ ≈ 5.35 ppm) is a characteristic singlet or narrow multiplet, indicating the Δ⁵ double bond.[2]
-
Carbinol Proton: The proton at C-3 (δ ≈ 3.5 ppm), attached to the carbon bearing the hydroxyl group, typically appears as a multiplet.[2] Its chemical shift and multiplicity can provide stereochemical information.
-
Methyl Protons: The angular methyl groups (C-18 and C-19) and the methyl groups in the side chain (C-21, C-26, C-27, C-29) give rise to distinct singlets, doublets, or triplets in the upfield region (δ ≈ 0.6-1.0 ppm), which are crucial for identifying the basic sterol nucleus.[2][3]
-
-
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, alcohol, etc.).
-
Olefinic Carbons: The double bond carbons C-5 and C-6 appear in the downfield region (δ ≈ 140.7 ppm and 121.7 ppm for β-sitosterol, respectively).[4]
-
Carbinol Carbon: The C-3 carbon attached to the hydroxyl group resonates around δ ≈ 71.8 ppm.[5]
-
Aliphatic Carbons: The majority of the sterol carbons appear in the upfield region (δ ≈ 10-60 ppm), often leading to significant signal overlap.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.
-
DEPT-135: CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are absent.
-
DEPT-90: Only CH groups are observed. This information is vital for assigning the numerous aliphatic signals in the ¹³C NMR spectrum.[2]
-
2. 2D NMR Techniques: Building the Structure
When 1D NMR spectra are insufficient for a complete assignment due to complexity or signal overlap, 2D NMR techniques are employed to establish connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). It reveals proton-proton connectivity within a spin system, which is invaluable for tracing out the structure of the side chain and the ring systems.[6][7][8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[6][7][9] This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[6][7][10] This is one of the most powerful experiments for structural elucidation as it connects different spin systems, establishing the overall carbon skeleton. For example, it can link the angular methyl protons (H-18, H-19) to their neighboring quaternary carbons, confirming the ring fusion points.
Data Presentation: NMR Chemical Shift Assignments
Quantitative NMR data is best presented in tables for clear comparison. The following tables summarize the ¹H and ¹³C NMR chemical shifts for β-sitosterol and the closely related derivative, stigmasterol, which differs by the presence of a double bond in the side chain (Δ²²). All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, typically using CDCl₃ as the solvent.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for β-Sitosterol in CDCl₃ [2][4][5][6][11]
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | 37.2 | 1.05-1.90 (m) |
| 2 | 31.6 | 1.05-1.90 (m) |
| 3 | 71.8 | 3.53 (m) |
| 4 | 42.3 | 2.25-2.35 (m) |
| 5 | 140.7 | - |
| 6 | 121.7 | 5.35 (d, J=5.1) |
| 7 | 31.9 | 1.05-1.90 (m) |
| 8 | 31.9 | 1.50 (m) |
| 9 | 50.1 | 0.92 (m) |
| 10 | 36.5 | - |
| 11 | 21.0 | 1.05-1.90 (m) |
| 12 | 39.7 | 1.05-1.90 (m) |
| 13 | 42.3 | - |
| 14 | 56.7 | 1.05-1.90 (m) |
| 15 | 24.3 | 1.05-1.90 (m) |
| 16 | 28.2 | 1.05-1.90 (m) |
| 17 | 56.0 | 1.05-1.90 (m) |
| 18 | 11.8 | 0.68 (s) |
| 19 | 19.4 | 1.01 (s) |
| 20 | 36.1 | 1.38 (m) |
| 21 | 18.8 | 0.92 (d, J=6.5) |
| 22 | 33.9 | 1.05-1.90 (m) |
| 23 | 26.1 | 1.05-1.90 (m) |
| 24 | 45.8 | 1.05-1.90 (m) |
| 25 | 29.1 | 1.05-1.90 (m) |
| 26 | 19.8 | 0.84 (d, J=6.8) |
| 27 | 19.0 | 0.81 (d, J=6.8) |
| 28 | 23.0 | 1.05-1.90 (m) |
| 29 | 12.0 | 0.83 (t, J=7.2) |
Table 2: Comparison of Diagnostic ¹³C NMR Chemical Shifts for β-Sitosterol and Stigmasterol [5][6][10]
| Carbon Position | β-Sitosterol (δC ppm) | Stigmasterol (δC ppm) | Key Difference |
| 20 | 36.1 | 40.5 | Shift due to adjacent double bond |
| 21 | 18.8 | 21.2 | Shift due to adjacent double bond |
| 22 | 33.9 | 138.3 | Olefinic carbon in Stigmasterol |
| 23 | 26.1 | 129.3 | Olefinic carbon in Stigmasterol |
| 24 | 45.8 | 51.2 | Shift due to adjacent double bond |
| 25 | 29.1 | 31.9 | Shift due to adjacent double bond |
| 26 | 19.8 | 19.0 | Minor shift |
| 27 | 19.0 | 21.1 | Minor shift |
| 28 | 23.0 | 25.4 | Minor shift |
| 29 | 12.0 | 12.2 | Minor shift |
Experimental Protocols
1. Protocol for NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a purified sitosterol derivative.
Materials:
-
Purified sitosterol derivative (5-20 mg for ¹H; 20-50 mg for ¹³C)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing: Accurately weigh 5-20 mg of the purified solid sample into a clean, dry small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, which is commonly used for sterols) to the vial.[12][13] Most deuterated solvents are supplied with 0.03% TMS as an internal standard.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not readily soluble, gentle heating or sonication may be applied, but care should be taken to avoid sample degradation.[13]
-
Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[12][14] This step is crucial to remove any particulate matter, which can severely degrade the quality of the NMR spectrum.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Homogenization: Invert the tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.
2. Protocol for NMR Data Acquisition
The following are general acquisition parameters. These should be adapted and optimized based on the specific instrument and sample concentration.
Instrument: 500 MHz NMR Spectrometer (or similar) Solvent: CDCl₃ Temperature: 298 K
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust based on concentration)
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30)
-
Spectral Width: ~220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (requires significantly more scans than ¹H)
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence (e.g., dept135)
-
Parameters: Use ¹³C parameters as a basis.
-
Number of Scans: 256-512
-
-
¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)
-
Spectral Width (F1 and F2): ~12 ppm
-
Number of Scans: 2-4 per increment
-
Number of Increments (F1): 256-512
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2)
-
Spectral Width F2 (¹H): ~12 ppm
-
Spectral Width F1 (¹³C): ~160-180 ppm (focused on the aliphatic and carbinol region)
-
Number of Scans: 4-8 per increment
-
Number of Increments (F1): 256
-
-
¹H-¹³C HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgpndqf)
-
Spectral Width F2 (¹H): ~12 ppm
-
Spectral Width F1 (¹³C): ~220 ppm
-
Long-range coupling delay optimized for ~8 Hz
-
Number of Scans: 8-16 per increment
-
Number of Increments (F1): 256-512
-
Visualizations: Workflows and Logic
Diagrams help visualize the logical flow of experiments and data analysis in structural elucidation.
Caption: Workflow for the structural elucidation of sitosterol derivatives using NMR.
Caption: Logical relationships of NMR data in assembling a molecular structure.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. banglajol.info [banglajol.info]
- 7. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.bu.edu [sites.bu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
Application Notes and Protocols for Solid-Phase Extraction of Sterol Sulfates from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the isolation of sterol sulfates from biological matrices, including serum, plasma, and tissue, using solid-phase extraction (SPE). The protocols outlined below are designed to yield high-purity extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sterol sulfates are a class of endogenous molecules that play crucial roles in numerous physiological and pathological processes.[1][2] They are involved in the regulation of cholesterol homeostasis, cell signaling, and membrane function.[2][3] For instance, cholesterol sulfate (B86663) (CS), the most abundant sterol sulfate in human plasma, is a ligand for the nuclear receptor RORα and is implicated in the regulation of lipid metabolism and immune responses.[4] Given their biological significance, accurate and reliable methods for the quantification of sterol sulfates in biological samples are essential for advancing research and drug development.
Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex matrices.[5][6] This application note details two primary SPE protocols for sterol sulfate isolation: a reversed-phase SPE method for general applications and a mixed-mode SPE approach for enhanced selectivity and extract purity.[7]
Data Presentation: Performance of the SPE Method
The following tables summarize the quantitative data for the recovery and reproducibility of the SPE method for isolating sterol sulfates from biological samples.
Table 1: Recovery of Sterol Sulfates from Human Serum using Reversed-Phase SPE
| Sterol Sulfate | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cholesterol Sulfate (CS) | 92.5 | < 10 |
| Pregnenolone Sulfate | 89.8 | < 10 |
| 17-hydroxy-pregnenolone Sulfate | 91.2 | < 10 |
| Dehydroepiandrosterone Sulfate (DHEAS) | 95.1 | < 10 |
| Androstenediol Sulfate | 93.7 | < 10 |
| Androsterone Sulfate | 94.3 | < 10 |
| Epiandrosterone Sulfate | 93.9 | < 10 |
| Testosterone Sulfate | 90.5 | < 10 |
| Epitestosterone Sulfate | 91.8 | < 10 |
| Dihydrotestosterone Sulfate | 88.6 | < 10 |
Data adapted from a comprehensive analysis of sulfated steroids in human serum.[8] The method demonstrated extraction efficiency between 85% and 110% with day-to-day variability showing a relative standard error of <10%.[9][10]
Table 2: Linearity of Detection for d7-Cholesterol Sulfate
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.998 |
This data indicates a strong linear relationship between concentration and detector response for the internal standard over a physiologically relevant range.[11]
Experimental Protocols
Protocol 1: Reversed-Phase SPE for Sterol Sulfates from Serum/Plasma
This protocol is adapted for the isolation of a broad range of sterol sulfates from serum or plasma samples.[8]
1. Sample Preparation (Protein Precipitation)
-
To 300 µL of serum or plasma in a microcentrifuge tube, add 50 µL of an internal standard mix (e.g., d7-cholesterol sulfate at 6 µg/mL and other deuterated sterol sulfates at 1 µg/mL).
-
Vortex for 10 seconds.
-
Incubate for 15 minutes at room temperature.
-
Add 1 mL of a cold (4°C) protein precipitation solution of acetonitrile (B52724) containing 89 g/L zinc sulfate (4:1 v/v).[8]
-
Vortex vigorously for 30 seconds.
-
Incubate for 15 minutes at 4°C to facilitate protein precipitation.[12]
-
Centrifuge at 14,500 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean glass tube.
2. Solid-Phase Extraction (Reversed-Phase)
This protocol uses a C18 SPE cartridge (e.g., Sep-Pak C18).
-
Conditioning: Condition the C18 cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the cartridge to dry out between steps.[8]
-
Sample Loading: Dilute the supernatant from the protein precipitation step with 3 mL of deionized water and load it onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.[8]
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of hexane (B92381) to remove non-polar lipids.
-
Wash the cartridge with 4 mL of chloroform (B151607) to remove other interfering lipids.[8]
-
-
Elution: Elute the sterol sulfates from the cartridge with 4 mL of methanol into a clean collection tube.[8]
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium (B1175870) hydroxide (B78521) for LC-MS/MS analysis.[8]
-
Protocol 2: Mixed-Mode SPE for Enhanced Selectivity
This protocol utilizes a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties for a cleaner extract. This is particularly useful for complex matrices or when targeting specific acidic analytes like sterol sulfates.
1. Sample Preparation
Follow the same protein precipitation procedure as in Protocol 1.
2. Solid-Phase Extraction (Mixed-Mode)
This protocol uses a mixed-mode SPE cartridge (e.g., a polymer-based sorbent with anion exchange functionality).
-
Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (B1210297) (pH 6.0).
-
-
Sample Loading: Dilute the supernatant from the protein precipitation step with 1 mL of 50 mM ammonium acetate (pH 6.0) and load it onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
Wash with 1 mL of 1 M acetic acid.
-
Wash with 1 mL of methanol to remove neutral and basic impurities.
-
-
Elution: Elute the retained sterol sulfates with 1-2 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase conditions).
-
Visualizations
Caption: Experimental workflow for the isolation and analysis of sterol sulfates.
Caption: Simplified signaling pathways involving cholesterol sulfate.
Troubleshooting
Low recovery is a common issue in solid-phase extraction. To identify the step where analyte loss occurs, it is recommended to collect and analyze the fractions from each step of the SPE procedure (load, wash, and elution).[13]
Table 3: Common SPE Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low Recovery - Analyte in Load Fraction | - Incorrect SPE phase choice.- Sample solvent is too strong.- Incorrect sample pH. | - Select a sorbent with higher affinity for the analyte.- Dilute the sample with a weaker solvent.- Adjust the pH of the sample to ensure the analyte is retained. |
| Low Recovery - Analyte in Wash Fraction | - Wash solvent is too strong. | - Decrease the strength (e.g., organic content) or volume of the wash solvent. |
| Low Recovery - Analyte not in any fraction | - Elution solvent is too weak.- Insufficient volume of elution solvent. | - Increase the strength of the elution solvent.- Increase the volume of the elution solvent or perform a second elution. |
| Poor Reproducibility | - Inconsistent flow rates.- Cartridge drying out. | - Use a vacuum manifold or automated SPE system for consistent flow.- Do not let the sorbent bed dry out between conditioning, loading, and washing steps. |
| Clogged Cartridge | - Particulate matter in the sample. | - Centrifuge or filter the sample before loading. |
By following these detailed protocols and troubleshooting guidelines, researchers can achieve reliable and reproducible isolation of sterol sulfates from biological samples, enabling accurate downstream analysis and furthering our understanding of the roles of these important molecules in health and disease.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol sulfate in human physiology: what's it all about? | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Sterol sulfate alleviates atherosclerosis via mediating hepatic cholesterol metabolism in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. biocompare.com [biocompare.com]
- 7. biotage.com [biotage.com]
- 8. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Analyzing Gut Microbiota Changes After β-Sitosterol Treatment using 16S rRNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of β-sitosterol on the gut microbiota using 16S rRNA sequencing. This guide is intended for researchers in microbiology, pharmacology, and drug development who are exploring the therapeutic potential of phytosterols.
Introduction to β-Sitosterol and Gut Microbiota
β-sitosterol, a common phytosterol found in plants, has garnered significant attention for its potential health benefits, including anti-inflammatory, cholesterol-lowering, and immunomodulatory effects.[1][2][3] Emerging evidence suggests that many of these therapeutic properties may be mediated through its interaction with the gut microbiota.[4][5][6] The gut microbiome plays a crucial role in host metabolism, immunity, and overall health.[7] Dysbiosis, an imbalance in the gut microbial community, is associated with various diseases. β-sitosterol has been shown to modulate the composition and function of the gut microbiota, offering a promising avenue for therapeutic intervention.[4][5]
16S rRNA gene sequencing is a widely used, cost-effective method for profiling bacterial communities.[7][8] This technique targets the hypervariable regions of the 16S rRNA gene, which is conserved among bacteria and archaea, allowing for taxonomic classification and the identification of changes in microbial populations following interventions like β-sitosterol treatment.[9]
Applications in Research and Drug Development
-
Preclinical Research: Elucidating the mechanism of action of β-sitosterol and its derivatives by identifying specific changes in the gut microbiota.
-
Drug Development: Evaluating the efficacy of β-sitosterol-based therapies for diseases associated with gut dysbiosis, such as inflammatory bowel disease (IBD), atherosclerosis, and metabolic syndrome.[1][4]
-
Nutraceuticals and Functional Foods: Substantiating health claims for products containing β-sitosterol by demonstrating their positive impact on gut microbial composition.
Experimental Workflow Overview
The overall experimental workflow involves several key stages, from animal model treatment to data analysis and interpretation.
Caption: Experimental workflow for analyzing gut microbiota changes.
Detailed Experimental Protocols
Protocol 1: Animal Study and Sample Collection
-
Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice, ApoE-/- mice for atherosclerosis studies).[4] House animals under specific-pathogen-free (SPF) conditions.
-
Acclimatization: Allow animals to acclimate to the new environment for at least one week before the experiment.
-
Grouping: Randomly divide animals into a control group and a β-sitosterol treatment group (n ≥ 6 per group).
-
Treatment: Administer β-sitosterol (e.g., by oral gavage) to the treatment group at a predetermined dose and duration. The control group should receive a vehicle control (e.g., corn oil).
-
Fecal Sample Collection: Collect fresh fecal pellets from each animal at baseline and at the end of the treatment period.[10] Immediately freeze samples at -80°C for subsequent DNA extraction.
Protocol 2: Fecal DNA Extraction
This protocol is adapted from established methods for high-quality microbial DNA extraction from fecal samples.[10][11]
-
Sample Preparation: Thaw fecal samples on ice. Weigh approximately 100-200 mg of feces into a sterile 2 mL bead-beating tube.
-
Lysis: Add a lysis buffer (e.g., from a commercial kit like QIAamp PowerFecal Pro DNA Kit) to the tube.
-
Mechanical Disruption: Homogenize the sample using a bead-beater for 2-5 minutes to ensure efficient lysis of bacterial cells.
-
DNA Purification: Follow the manufacturer's instructions for the chosen DNA extraction kit to purify the DNA. This typically involves steps of protein precipitation, DNA binding to a silica (B1680970) membrane, washing, and elution.
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
Protocol 3: 16S rRNA Gene Amplification and Sequencing
-
Primer Selection: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using primers such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3').[12][13]
-
PCR Amplification: Perform PCR in a 25 µL reaction volume containing:
-
2.5 µL 10x PCR buffer
-
2 µL dNTPs (2.5 mM)
-
1 µL each primer (10 µM)
-
0.25 µL Taq DNA polymerase
-
1-2 µL template DNA (10-20 ng)
-
Nuclease-free water to 25 µL
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
PCR Product Purification: Purify the amplicons using a PCR purification kit or magnetic beads to remove primers and dNTPs.
-
Library Preparation: Prepare the sequencing library using a library preparation kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina). This involves end-repair, A-tailing, adapter ligation, and library enrichment PCR.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.[13]
Protocol 4: Bioinformatic Analysis
A typical bioinformatics pipeline for 16S rRNA sequencing data involves several steps.[14][15]
-
Data Preprocessing:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
-
Trimming and Filtering: Remove low-quality reads, adapters, and primers using tools like Trimmomatic or Cutadapt.
-
Denoising/Clustering: Process the high-quality reads to generate Amplicon Sequence Variants (ASVs) using DADA2 or cluster them into Operational Taxonomic Units (OTUs) at 97% similarity using QIIME 2 or UPARSE.[15]
-
-
Taxonomic Classification: Assign taxonomy to the ASVs/OTUs using a reference database such as Greengenes, SILVA, or the Ribosomal Database Project (RDP).[14]
-
Diversity Analysis:
-
Alpha Diversity: Calculate within-sample diversity using metrics like the Shannon index, Chao1, and Observed OTUs/ASVs to assess species richness and evenness.[16]
-
Beta Diversity: Compare the microbial composition between samples using metrics like Bray-Curtis dissimilarity or UniFrac distances. Visualize the results using Principal Coordinate Analysis (PCoA) plots.[16]
-
-
Differential Abundance Analysis: Identify taxa that are significantly different in abundance between the control and β-sitosterol-treated groups using methods like LEfSe (Linear discriminant analysis Effect Size) or DESeq2.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Alpha Diversity Indices
| Group | Shannon Index (Mean ± SD) | Chao1 (Mean ± SD) | Observed OTUs (Mean ± SD) |
| Control | Value | Value | Value |
| β-sitosterol | Value | Value | Value |
| p-value | Value | Value | Value |
Table 2: Relative Abundance of Key Phyla (%)
| Phylum | Control (Mean ± SD) | β-sitosterol (Mean ± SD) | p-value |
| Firmicutes | Value | Value | Value |
| Bacteroidetes | Value | Value | Value |
| Proteobacteria | Value | Value | Value |
| Actinobacteria | Value | Value | Value |
Table 3: Differentially Abundant Genera
| Genus | Log2 Fold Change (β-sitosterol vs. Control) | Adjusted p-value |
| Lactobacillus | Value | Value |
| Bacteroides | Value | Value |
| Akkermansia | Value | Value |
| Clostridium | Value | Value |
Signaling Pathways Modulated by β-Sitosterol
β-sitosterol can influence host inflammatory responses, in part, by modulating signaling pathways that are linked to gut microbiota composition.
PPAR Signaling Pathway
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is a key regulator of lipid metabolism and inflammation. β-sitosterol has been shown to activate the PPAR signaling pathway, which can lead to the suppression of inflammatory responses in the gut.[5]
Caption: β-sitosterol activates the PPAR signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Studies have indicated that β-sitosterol can inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.[2] This effect may be linked to changes in the gut microbiota that reduce inflammatory stimuli.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterols Alleviate Hyperlipidemia by Regulating Gut Microbiota and Cholesterol Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active ingredient β-sitosterol in the anti-inflammatory agents alleviates perianal inflammation in rats by inhibiting the expression of Srebf2, activating the PPAR signaling pathway, and altering the composition of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Sitosterol Ameliorates Endometrium Receptivity in PCOS-Like Mice: The Mediation of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. 1010genome.com [1010genome.com]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
- 12. Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]
- 14. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 15. Frontiers | Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Application Note: Sitosterol Sulfate as an Internal Standard for Mass Spectrometric Analysis of Sterols
Introduction
The quantitative analysis of sterols, such as cholesterol and phytosterols, is crucial in various fields, including clinical diagnostics, food science, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a preferred method for sterol analysis due to its high sensitivity and selectivity.[1][2][3] A key requirement for accurate quantification in MS is the use of an appropriate internal standard (IS) to correct for analyte loss during sample preparation and variations in instrument response. Sitosterol (B1666911) sulfate (B86663) is an excellent internal standard for the analysis of a wide range of sterols. Its structural similarity to cholesterol and other common sterols ensures comparable behavior during extraction and chromatographic separation. However, the presence of the sulfate group gives it a distinct mass-to-charge ratio (m/z), preventing isobaric interference with the target analytes.
Suitability of Sitosterol Sulfate as an Internal Standard
Sitosterol sulfate is a sulfated ester of the plant sterol, β-sitosterol. Its utility as an internal standard is based on the following properties:
-
Structural Analogy: It shares the core steroid nucleus with cholesterol and other phytosterols, leading to similar extraction efficiencies and chromatographic retention behavior.
-
Distinct Mass: The sulfate moiety (-SO₃H) significantly increases its mass, allowing it to be easily distinguished from common, non-sulfated sterols by the mass spectrometer.
-
Chemical Stability: It is a stable compound that can withstand typical sample preparation conditions, including hydrolysis and derivatization if required.[4]
-
Low Endogenous Presence: Sitosterol sulfate is not naturally abundant in most mammalian samples, minimizing the risk of background interference.
Applications
Sitosterol sulfate is particularly effective as an internal standard for the quantification of:
-
Cholesterol and its esters (e.g., cholesteryl sulfate)[4]
-
Plant sterols (phytosterols) like campesterol, stigmasterol (B192456), and brassicasterol.[1]
-
Sterol precursors and metabolites in biological matrices such as plasma, serum, tissues, and feces.[3][4][5][6]
Experimental Protocols
Protocol 1: Quantification of Cholesterol and Phytosterols in Human Plasma
This protocol describes a general workflow for the extraction and analysis of sterols from human plasma using LC-MS/MS with sitosterol sulfate as an internal standard.
1. Materials and Reagents
-
Internal Standard Stock Solution: Sitosterol sulfate (1 mg/mL in methanol).
-
Working Internal Standard Solution: Dilute stock solution to 10 µg/mL in methanol.
-
Solvents: HPLC-grade methanol, dichloromethane, n-hexane, isopropanol, and water.[3][7]
-
Reagents: Potassium hydroxide (B78521) (KOH), phosphoric acid.[6]
-
Solid-Phase Extraction (SPE): C18 or silica (B1680970) SPE columns (100 mg).[7]
-
Plasma Samples: Human plasma collected in EDTA or heparin tubes.
2. Sample Preparation (Hydrolysis and Extraction)
-
Spiking: To 200 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL sitosterol sulfate working solution.[3]
-
Hydrolysis (Saponification): Add 2 mL of 10% KOH in methanol. Cap the tube tightly and heat at 60°C for 1 hour to hydrolyze sterol esters.[6]
-
Neutralization: After cooling to room temperature, neutralize the mixture by adding 50% phosphoric acid dropwise until the pH is approximately 7.0.[6]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of n-hexane, vortex for 2 minutes, and centrifuge at 2,500 rpm for 10 minutes.
-
Collection: Carefully transfer the upper n-hexane layer to a clean tube. Repeat the extraction step with another 5 mL of n-hexane and combine the organic layers.
-
Drying: Evaporate the combined hexane (B92381) extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 90% B
-
1-8 min: Linear gradient to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Re-equilibrate at 90% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole MS.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for nonpolar sterols.[2] Electrospray Ionization (ESI) in negative mode is suitable for sulfated sterols.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Data Analysis Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard (Sitosterol Sulfate). A calibration curve is constructed using known concentrations of sterol standards spiked with a constant amount of the internal standard.
Data Presentation
Table 1: Example MRM Transitions for Sterol Analysis (APCI, Positive Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholesterol | 369.3 [M+H-H₂O]⁺ | 161.1 | 25 |
| Campesterol | 383.3 [M+H-H₂O]⁺ | 161.1 | 25 |
| Stigmasterol | 395.3 [M+H-H₂O]⁺ | 255.2 | 20 |
| β-Sitosterol | 397.4 [M+H-H₂O]⁺ | 255.2 | 20 |
| Sitosterol Sulfate (IS) | 397.4 [M+H-H₂O-SO₃]⁺ | 255.2 | 20 |
Note: For analysis of the intact sulfated internal standard, ESI in negative mode would be used, monitoring transitions like m/z 493.3 → 96.9 [M-H]⁻ → [SO₃H-H]⁻.[8]
Table 2: Method Performance Characteristics (Illustrative Data)
| Parameter | Cholesterol | Campesterol | Stigmasterol |
| Linearity Range (ng/mL) | 10 - 2000 | 10 - 2000 | 10 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.994 |
| Limit of Detection (LOD) | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL | 10 ng/mL |
| Recovery (%) | 92 - 104% | 91 - 102% | 93 - 105% |
| Intra-day Precision (%RSD) | < 6% | < 7% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 9% | < 8% |
| Data synthesized from typical performance of LC-MS/MS methods for sterol analysis.[9][10] |
Visualizations
Caption: General workflow for sterol quantification using sitosterol sulfate as an internal standard.
Caption: Logical diagram illustrating the principle of using an internal standard for accurate quantification.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. agilent.com [agilent.com]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl sulfate: measurement with beta-sitosteryl sulfate as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jsbms.jp [jsbms.jp]
- 7. lipidmaps.org [lipidmaps.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 10. Quantitative Determination of Phytosterols and Cholesterol in Food Materials by Gas Chromatography-Tandem Mass Spectrometry - SGS Taiwan [sgs.com.tw]
Application Notes & Protocols: Development of an ELISA Kit for Detecting Sitosterol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitosterol (B1666911) sulfate (B86663) is a sulfated derivative of the plant sterol β-sitosterol, a compound structurally similar to cholesterol. While the biological roles of many sterol sulfates are increasingly recognized in areas such as neurosteroid activity and metabolic regulation, the specific functions of sitosterol sulfate remain an active area of investigation.[1][2] The development of a sensitive and specific immunoassay for the quantification of sitosterol sulfate in biological matrices would be a valuable tool for advancing research in this field.
These application notes provide a comprehensive overview of the hypothetical development and application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the detection of sitosterol sulfate. The content herein outlines the assay principle, a detailed protocol, and performance characteristics based on anticipated developmental data.
Principle of the Assay
This ELISA kit is designed as a competitive immunoassay for the quantitative determination of sitosterol sulfate. The assay is based on the competition between sitosterol sulfate in the sample and a fixed amount of sitosterol sulfate conjugated to an enzyme, such as horseradish peroxidase (HRP), for a limited number of binding sites on a polyclonal or monoclonal antibody coated onto the microplate wells.
During the incubation, sitosterol sulfate from the sample and the sitosterol sulfate-HRP conjugate compete for binding to the anti-sitosterol sulfate antibody. After a washing step to remove unbound components, a substrate solution is added. The resulting color development is inversely proportional to the concentration of sitosterol sulfate in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of sitosterol sulfate in the samples is then determined by comparing their absorbance with that of a standard curve prepared with known concentrations of sitosterol sulfate.
Hypothetical Performance Characteristics
The following table summarizes the expected performance characteristics of the Sitosterol Sulfate ELISA kit based on typical immunoassay development and validation parameters.
| Parameter | Hypothetical Value | Description |
| Assay Range | 0.1 - 10 ng/mL | The range of concentrations, including the lower and upper limits, within which the assay is precise and accurate. |
| Sensitivity (LOD) | 0.05 ng/mL | The lowest concentration of sitosterol sulfate that can be reliably distinguished from the zero standard. |
| Specificity (Cross-Reactivity) | See Table 2 | The ability of the antibody to selectively bind to sitosterol sulfate in the presence of structurally similar compounds. |
| Intra-Assay Precision | < 10% CV | The precision within a single assay run, determined by assaying replicates of samples at different concentrations. |
| Inter-Assay Precision | < 15% CV | The precision between different assay runs, determined by assaying the same samples on different days. |
| Spike Recovery | 85 - 115% | The accuracy of the assay, determined by adding a known amount of sitosterol sulfate to a sample matrix and measuring the recovery. |
Table 1: Hypothetical Performance Characteristics of the Sitosterol Sulfate ELISA Kit.
Cross-Reactivity Data
The specificity of the ELISA is a critical parameter, especially given the structural similarity among various sterols and their sulfated forms.[1] The following table presents hypothetical cross-reactivity data for the sitosterol sulfate antibody with related molecules.
| Compound | Cross-Reactivity (%) |
| Sitosterol Sulfate | 100 |
| β-Sitosterol | < 1 |
| Stigmasterol Sulfate | 15 |
| Stigmasterol | < 0.5 |
| Campesterol Sulfate | 10 |
| Campesterol | < 0.5 |
| Cholesterol Sulfate | 5 |
| Cholesterol | < 0.1 |
| Dehydroepiandrosterone Sulfate (DHEAS) | < 0.1 |
Table 2: Hypothetical Cross-Reactivity of the Anti-Sitosterol Sulfate Antibody.
Experimental Protocols
A. Antibody Production (Hypothetical)
-
Hapten-Carrier Conjugation: Sitosterol sulfate, as a small molecule (hapten), would be chemically conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to render it immunogenic.
-
Immunization: The sitosterol sulfate-carrier protein conjugate would be used to immunize animals (e.g., rabbits or mice) to elicit an antibody response.
-
Antibody Purification: Polyclonal antibodies would be purified from the serum using affinity chromatography with the immobilized sitosterol sulfate antigen.
B. ELISA Protocol
Materials Required:
-
Anti-Sitosterol Sulfate Coated Microplate (96-well)
-
Sitosterol Sulfate Standard
-
Sitosterol Sulfate-HRP Conjugate
-
Assay Buffer
-
Wash Buffer (1X)
-
TMB Substrate
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the Sitosterol Sulfate Standard in Assay Buffer to create a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL). Prepare samples by diluting them in Assay Buffer as required.
-
Addition of Standard and Sample: Add 50 µL of the prepared standards and samples to the appropriate wells of the anti-sitosterol sulfate coated microplate.
-
Competitive Reaction: Add 50 µL of the Sitosterol Sulfate-HRP Conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 1 hour at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation and Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of sitosterol sulfate in the samples by plotting a standard curve of the absorbance versus the concentration of the standards and interpolating the sample concentrations.
Visualizations
Caption: Chemical Structure of Sitosterol Sulfate.
Caption: Hypothetical Workflow for ELISA Kit Development.
Caption: Principle of Competitive ELISA for Sitosterol Sulfate.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Contaminated reagents- High concentration of HRP conjugate | - Increase the number of wash steps- Use fresh reagents- Optimize the concentration of the HRP conjugate |
| Low Signal | - Inactive HRP conjugate- Insufficient incubation time- Low antibody coating concentration | - Use a fresh HRP conjugate- Increase incubation times- Optimize the antibody coating concentration |
| Poor Standard Curve | - Improper standard dilution- Pipetting errors- Plate reader malfunction | - Prepare fresh standards carefully- Ensure accurate pipetting- Check the plate reader settings and performance |
| High CV% | - Inconsistent pipetting- Temperature variations across the plate- Incomplete mixing | - Use calibrated pipettes and consistent technique- Ensure uniform incubation temperature- Mix plate contents thoroughly |
Table 3: Common ELISA Troubleshooting Guide.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of strategies for the determination of sterol sulfates via GC-MS leading to a novel deconjugation-derivatization protocol - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]
Application of β-Sitosterol in Developing Functional Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-sitosterol, a prominent plant sterol, has garnered significant attention for its potential in the development of functional foods due to its diverse health-promoting properties. Structurally similar to cholesterol, β-sitosterol is naturally present in various plant-based foods, including vegetable oils, nuts, seeds, and legumes.[1][2] Its application in functional foods is primarily driven by its ability to lower LDL cholesterol levels, alongside its anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing β-sitosterol as a functional food ingredient.
Health Benefits and Mechanisms of Action
β-sitosterol exerts its physiological effects through multiple mechanisms, making it a versatile functional ingredient.
Cholesterol-Lowering Effect
The primary and most well-documented health benefit of β-sitosterol is its ability to lower serum LDL cholesterol levels.[2][4] This effect is mainly attributed to its ability to inhibit the absorption of dietary and biliary cholesterol in the intestines.[4]
Anti-inflammatory Properties
β-sitosterol has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[5][6][7] This leads to a reduction in the production of pro-inflammatory mediators.[5]
Anticancer Potential
Emerging research suggests that β-sitosterol may possess anticancer properties. It has been shown to interfere with multiple cell signaling pathways involved in cancer cell proliferation, apoptosis (programmed cell death), and metastasis.[8][9] Key pathways implicated include the PI3K/Akt and EGFR/MAPK signaling pathways.[8][10]
Immunomodulatory Effects
β-sitosterol can modulate the immune system, suggesting its potential in managing autoimmune conditions. Studies have shown that it can influence the production of various cytokines, such as reducing the release of pro-inflammatory cytokines like TNF-α and IL-12, while in some contexts, increasing the anti-inflammatory cytokine IL-10.[11][12]
Data Presentation: Quantitative Effects of β-Sitosterol
The following tables summarize quantitative data from various studies on the efficacy of β-sitosterol.
Table 1: Cholesterol-Lowering Effects of β-Sitosterol
| Study Type | Dosage | Duration | Total Cholesterol Reduction | LDL Cholesterol Reduction | Reference |
| Human (Diet + Sitosterol) | Not Specified | Not Specified | ~12.5% | ~19.5% | [4] |
| Human (Phytosterol-enriched food) | Not Specified | Not Specified | ~9.3% | ~14.6% | [4] |
| Human (Statin + Sitosterol) | Not Specified | Not Specified | ~27-29% (combined) | ~35-37% (combined) | [4] |
| Animal (Rat, High-fat diet) | 20 mg/kg body weight | 30 days | Significant reduction | Not specified | [13] |
| Animal (Zebrafish, High-fat diet) | 500 mg/100 g of diet | Not Specified | Significant reduction | Significant reduction | [14] |
Table 2: Anti-inflammatory and Immunomodulatory Effects of β-Sitosterol
| Cell/Animal Model | Treatment | Effect | Quantitative Change | Reference |
| LPS-exposed BV2 microglia cells | β-Sitosterol | Inhibition of inflammatory mediators | Reduced expression of IL-6, iNOS, TNF-α, COX-2 | [5] |
| Human PBMC (MS patients) | 4 µM β-Sitosterol | Reduction of pro-inflammatory cytokine | 24% reduction in TNF-α release | [11][12] |
| Human PBMC (MS patients) | 4 µM and 16 µM β-Sitosterol | Reduction of pro-inflammatory cytokine | 27% and 30% reduction in IL-12 release, respectively | [11][12] |
| Human PBMC (Healthy subjects) | 16 µM β-Sitosterol | Increase of anti-inflammatory cytokine | 47% increase in IL-10 | [11] |
| LPS-stimulated RAW 264.7 macrophages | β-sitosterol-β-D-glucoside | Reduction of inflammatory mediators | Reduced production of NO, IL-6, TNF-α, and IL-1β | [15] |
Experimental Protocols
Protocol 1: Extraction and Purification of β-Sitosterol from Plant Material
This protocol describes a general method for the extraction and purification of β-sitosterol from plant sources.
1. Extraction:
-
Solvent Extraction (Maceration or Soxhlet):
-
Air-dry and grind the plant material to a fine powder.
-
For maceration, soak the powder in a suitable solvent (e.g., ethanol, hexane) at room temperature for 24-72 hours with occasional stirring.
-
For Soxhlet extraction, place the powder in a thimble and extract with a solvent like petroleum ether for several hours.
-
Filter the extract to remove solid debris and concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
2. Saponification (for esterified sterols):
-
Dissolve the crude extract in an alcoholic potassium hydroxide (B78521) solution (e.g., 2 M KOH in ethanol).
-
Reflux the mixture for 1-2 hours to hydrolyze the steryl esters.
-
After cooling, add water and extract the unsaponifiable matter with a non-polar solvent (e.g., n-hexane, diethyl ether).
-
Wash the organic layer with water to remove excess alkali, dry it over anhydrous sodium sulfate, and concentrate to get the crude phytosterol mixture.
3. Purification by Column Chromatography:
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Load the crude phytosterol mixture onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing β-sitosterol (compared against a β-sitosterol standard).
-
Pool the pure fractions and evaporate the solvent to obtain purified β-sitosterol.
Protocol 2: Incorporation of β-Sitosterol into Functional Foods
Due to its poor water solubility, incorporating β-sitosterol into food matrices requires specific techniques.
Method A: Fat-Based Carrier System (for Margarine, Spreads)
-
Mix β-sitosterol powder with a food-grade oil (e.g., sunflower oil, rapeseed oil) at a concentration of 10-30% (w/w).
-
Heat the mixture to 80-140°C with mechanical stirring until all the β-sitosterol is dissolved.
-
Cool the mixture to 40-80°C.
-
Add water (10-20% w/w) to the cooled mixture while stirring to form a stable, homogeneous, butter-like emulsion where β-sitosterol is in a microcrystalline form.[11]
-
This emulsion can then be incorporated into the margarine or spread formulation during the manufacturing process.[16]
Method B: Emulsion for Liquid/Semi-Solid Foods (for Yogurt, Milk)
-
Prepare an oil-in-water emulsion. The oil phase consists of a food-grade oil (e.g., butter oil) containing dissolved β-sitosterol (e.g., 10% w/w).
-
Use a food-grade emulsifier (e.g., diacetyl tartaric acid ester of mono- and diglycerides at 6.5% w/w).
-
Homogenize the mixture to create a stable emulsion with a small particle size.
-
This emulsion can be added to milk before pasteurization and fermentation in yogurt production. Studies show that phytosterol addition at concentrations up to 1.8% does not negatively impact yogurt starter cultures.[2][17]
Method C: Direct Addition for Baked Goods (for Bread)
-
For bread and other baked goods, β-sitosterol can be incorporated along with the other dry ingredients during the dough mixing stage.[18]
-
The amount to be added should be calculated based on the desired final concentration in the product.
-
Baking parameters such as temperature (e.g., 175-225°C) and time (e.g., 20-30 minutes) should be optimized to ensure product quality.[19] It is important to note that high temperatures can lead to the degradation of β-sitosterol.[5][20]
Method D: Nanoparticle Formulation for Improved Bioavailability
-
To enhance solubility and bioavailability, β-sitosterol can be formulated into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).
-
A common method is melt emulsification followed by ultrasonication or high-pressure homogenization.[8][10]
-
The lipid phase, containing β-sitosterol and a solid lipid (e.g., beeswax), is melted and dispersed in a hot aqueous phase containing a surfactant (e.g., Tween 80).
-
The resulting pre-emulsion is then homogenized to form nanoparticles.
-
These nanoparticle dispersions can be incorporated into various food systems.
Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol details a common in vitro assay to assess the anti-inflammatory potential of β-sitosterol.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Experimental Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare various concentrations of β-sitosterol in DMEM.
-
Pre-treat the cells with different concentrations of β-sitosterol for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control groups.
-
After 24 hours, collect the cell culture supernatant.
3. Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of the cell supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 4: In Vivo Cholesterol-Lowering Efficacy Study in a Rat Model
This protocol outlines a typical in vivo study to evaluate the cholesterol-lowering effects of β-sitosterol.
1. Animal Model and Diet:
-
Use male Wistar rats (6-8 weeks old).
-
Acclimatize the animals for one week with a standard chow diet.
-
Induce hypercholesterolemia by feeding a high-cholesterol diet (HCD), often containing 1-2% cholesterol and 0.5% cholic acid, for a period of 4-8 weeks.[12][17]
2. Experimental Groups:
-
Group 1 (Normal Control): Fed a standard chow diet.
-
Group 2 (Hypercholesterolemic Control): Fed the HCD.
-
Group 3 (β-sitosterol Treatment): Fed the HCD and administered β-sitosterol orally (e.g., 20 mg/kg body weight/day) via gavage for the duration of the study.[13]
-
Group 4 (Positive Control): Fed the HCD and administered a standard cholesterol-lowering drug (e.g., atorvastatin).
3. Data Collection and Analysis:
-
Monitor body weight and food intake regularly.
-
At the end of the study period, collect blood samples after an overnight fast.
-
Analyze the serum for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.
-
Harvest the liver and other relevant tissues for histopathological examination and analysis of lipid content.
4. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the groups.
Protocol 5: Stability Analysis of β-Sitosterol in a Food Matrix
This protocol describes a method to assess the stability of β-sitosterol in a fortified food product during processing and storage.
1. Sample Preparation:
-
Prepare the β-sitosterol-fortified food product according to the relevant protocol.
-
Take initial samples (time zero) for analysis.
-
Subject the product to processing conditions (e.g., pasteurization at 90°C for 15 minutes, baking at 180°C for 20 minutes).[9][20]
-
Store the processed product under controlled conditions (e.g., refrigerated or ambient temperature) and take samples at regular intervals.
2. Extraction of β-Sitosterol:
-
Homogenize a known amount of the food sample.
-
Perform saponification as described in Protocol 1 to release β-sitosterol from its esterified forms and the food matrix.
-
Extract the unsaponifiable matter containing β-sitosterol using an appropriate solvent.
3. Quantification by HPLC:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 90:10 v/v).[8][21]
-
Flow Rate: 1.0-1.5 mL/min.
-
-
Analysis:
-
Prepare a calibration curve using β-sitosterol standards of known concentrations.
-
Inject the extracted sample into the HPLC system.
-
Quantify the β-sitosterol content in the sample by comparing its peak area to the calibration curve.
-
4. Data Analysis:
-
Calculate the percentage of β-sitosterol degradation at each time point and under each processing condition relative to the initial concentration.
-
The degradation of β-sitosterol during heating often follows a logarithmic model.[20]
Protocol 6: Sensory Evaluation of β-Sitosterol Fortified Foods
Sensory evaluation is crucial to ensure consumer acceptance of functional foods.
1. Panel Selection and Training:
-
Recruit a panel of trained or consumer panelists (depending on the objective).
-
Train the panelists on the specific sensory attributes to be evaluated (e.g., taste, odor, texture, appearance, aftertaste).
2. Sample Preparation and Presentation:
-
Prepare the β-sitosterol-fortified food and a control product (without β-sitosterol).
-
Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
-
Code the samples with random three-digit numbers to avoid bias.
3. Sensory Evaluation Methods:
-
Descriptive Analysis: A trained panel evaluates the intensity of specific sensory attributes using a rating scale.
-
Affective Tests (Consumer Preference):
-
Paired Comparison Test: Panelists choose which of two samples they prefer.
-
Hedonic Scale: Panelists rate their liking of the product on a scale (e.g., a 9-point scale from "dislike extremely" to "like extremely").
-
4. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the sensory attributes or consumer preference between the fortified and control products.
Mandatory Visualizations
Caption: Mechanism of β-sitosterol in lowering cholesterol absorption.
Caption: β-sitosterol's inhibition of NF-κB and MAPK signaling pathways.
Caption: Workflow for in vivo evaluation of cholesterol-lowering effects.
References
- 1. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. β-Sitosterol Suppresses Lipopolysaccharide-Induced Inflammation and Lipogenesis Disorder in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Development and Validation of a Simple Isocratic HPLC Method for Simultaneous Estimation of Phytosterols in Cissus quadrangularis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and quantitative analysis of beta-sitosterol oxides in vegetable oils by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. β-sitosterol attenuates high- fat diet-induced hepatic steatosis in rats by modulating lipid metabolism, inflammation and ER stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory effects of β-sitosterol-β-D-glucoside from Trachelospermum jasminoides (Apocynaceae) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plant sterol and stanol margarines and health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of the functionality of bread by incorporation of Shatavari (Asparagus racemosus) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Techniques for Derivatizing Sterols for Gas Chromatography (GC) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterols are a critical class of lipids involved in numerous biological processes, including membrane structure, signaling, and as precursors for hormones and vitamins. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of sterols. However, due to their low volatility and the presence of polar hydroxyl groups, direct GC analysis of sterols often results in poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation in the injector port.[1]
Derivatization is a crucial sample preparation step that chemically modifies the sterol molecule to increase its volatility and thermal stability, leading to improved peak shape, resolution, and sensitivity.[1][2] This is achieved by converting the polar hydroxyl groups into less polar, more volatile derivatives. The most common derivatization techniques for sterols are silylation, acylation, and, for keto-sterols, oximation.[1][3]
This document provides detailed application notes and protocols for the derivatization of sterols for GC analysis, aimed at researchers, scientists, and drug development professionals.
Derivatization Techniques for Sterol Analysis
The choice of derivatization reagent and method depends on the specific sterols of interest, the sample matrix, and the analytical requirements.
Silylation
Silylation is the most widely used derivatization technique for sterols, replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][3] This process significantly increases the volatility and thermal stability of the sterol. Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most common.[4][5][6] A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reaction rate, especially for sterically hindered hydroxyl groups.[1]
Advantages of Silylation:
-
High reaction efficiency: Silylation reactions are generally fast and proceed to completion under mild conditions.[1]
-
Volatile and stable derivatives: TMS-ethers are significantly more volatile and thermally stable than the parent sterols.[1]
-
Good chromatographic properties: TMS derivatives typically produce sharp, symmetrical peaks in GC analysis.[1]
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of sterols.[6][7]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered more volatile than BSTFA, which can be advantageous in preventing interference from reagent by-products in the chromatogram.[4]
-
Sylon BFT (BSTFA + TMCS 99:1): A pre-mixed formulation that is convenient to use.[2]
Acylation (Acetylation)
Acylation involves the conversion of the hydroxyl group to an ester, typically an acetate (B1210297) ester, using reagents like acetic anhydride. While historically used, acetylation is now less common than silylation for routine sterol analysis.[1]
Disadvantages of Acetylation:
-
Lower volatility compared to TMS-ethers: Acetate derivatives are less volatile than their TMS counterparts, which can result in longer retention times.
-
Potential for incomplete derivatization.
-
On-column degradation: Some studies have reported significant loss of sterol acetates during GC analysis, potentially due to decomposition on the column.[8]
Oximation
For sterols containing a ketone group (keto-sterols), a two-step derivatization process is often necessary. The first step, oximation, converts the keto group into an oxime. This is followed by silylation of the hydroxyl groups. This two-step process prevents the formation of multiple enol-TMS ether derivatives from the keto group during silylation, which would complicate the resulting chromatogram.[3]
Key Application:
-
Analysis of keto-sterols and oxysterols: Essential for accurate quantification of these compounds.[3]
Quantitative Data Summary
The following table summarizes a qualitative comparison of the different derivatization techniques based on information from various sources. Direct quantitative comparison data is often context-dependent and varies with the specific sterol and analytical conditions.
| Derivatization Technique | Reagent(s) | Volatility of Derivative | Stability of Derivative | Chromatographic Performance | Key Considerations |
| Silylation | BSTFA, MSTFA, Sylon BFT (often with TMCS catalyst) | High | Good | Excellent (sharp, symmetrical peaks) | Most common and reliable method.[1] Reagents are moisture-sensitive. |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride | Moderate | Moderate to Poor | Good, but potential for peak tailing and on-column degradation.[8] | Less common now.[1] May be useful for specific applications.[9] |
| Oximation + Silylation | Hydroxylamine (B1172632) HCl followed by a silylating agent | High | Good | Excellent | Necessary for the analysis of keto-sterols to avoid multiple derivatives.[3] |
Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation of Sterols using BSTFA + 1% TMCS
This protocol is a general procedure for the silylation of a dried sterol extract.
Materials:
-
Dried sterol sample or standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous pyridine (B92270) or anhydrous acetonitrile (B52724)
-
Heating block or oven set to 60-70°C
-
GC vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Ensure the sterol sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried sample in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If the concentration is high, the sample can be diluted with an appropriate solvent like hexane (B92381) before injection.
Protocol 2: Two-Step Oximation and Silylation of Keto-Sterols
This protocol is designed for the derivatization of sterols containing one or more ketone functionalities.
Materials:
-
Dried keto-sterol sample or standard
-
Hydroxylamine hydrochloride solution (e.g., 2% w/v in anhydrous pyridine)
-
Silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA)
-
Heating block or oven set to 60-80°C
-
GC vials with PTFE-lined caps
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Oximation: a. To the dried sample in a GC vial, add 100 µL of hydroxylamine hydrochloride solution. b. Tightly cap the vial and vortex to dissolve the sample. c. Heat the vial at 60-80°C for 30 minutes.[3] d. Cool the vial to room temperature. e. Evaporate the pyridine to dryness under a gentle stream of nitrogen.
-
Silylation: a. To the dried oxime derivative, add 100 µL of anhydrous pyridine or acetonitrile. b. Add 100 µL of the chosen silylating reagent (e.g., BSTFA + 1% TMCS). c. Tightly cap the vial and vortex for 30 seconds. d. Heat the vial at 60-70°C for 30-60 minutes. e. Allow the vial to cool to room temperature. f. The sample is now ready for GC-MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows and the chemical reactions involved in the derivatization of sterols.
Caption: Silylation Workflow for Sterol Derivatization.
Caption: Chemical Reaction of Sterol Silylation.
Caption: Workflow for Oximation and Silylation of Keto-Sterols.
References
- 1. aocs.org [aocs.org]
- 2. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si suitable for GC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Sensitive Detection of Sterol Sulfates by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the sensitive detection of sterol sulfates. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization mode for detecting sterol sulfates?
A1: Electrospray ionization (ESI) in negative mode is the most effective and widely used ionization technique for the analysis of sterol sulfates.[1][2] This is because the sulfate (B86663) group is readily deprotonated, forming a negatively charged ion that can be sensitively detected by the mass spectrometer.
Q2: What are the characteristic fragment ions I should look for in MS/MS analysis of sterol sulfates?
A2: The most characteristic fragmentation of sterol sulfates in negative ion mode MS/MS is the loss of the sulfate group, which results in a diagnostic product ion at m/z 97, corresponding to the [HSO4]⁻ ion.[1][3] This transition is highly specific and is often used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to ensure unambiguous identification and quantification.
Q3: What type of liquid chromatography column is recommended for separating sterol sulfates?
A3: Reversed-phase (RP) columns, particularly C18 columns, are most commonly used for the separation of sterol sulfates.[1][4] These columns provide good separation based on the hydrophobicity of the different sterol backbones. For enhanced separation efficiency and speed, Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle size columns can be employed.[1][5][6]
Q4: Is an internal standard necessary for accurate quantification of sterol sulfates?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification. A common choice is a deuterated analog of a representative sterol sulfate, such as [25,26,26,26,27,27,27-D7]-cholesterol-sulfate (d7-cholesterol sulfate).[1] The internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more reliable quantitative results.[1]
Q5: What are typical linearity ranges and limits of detection (LOD) for sterol sulfate analysis by LC-MS?
A5: With an optimized LC-MS/MS method, it is possible to achieve excellent linearity over a wide concentration range. For instance, calibration curves for cholesterol sulfate have shown linearity from 1 to 100 ng/mL.[1] The limit of detection for some methods can be as low as 20 pg on-column.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS analysis of sterol sulfates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | 1. Incorrect Ionization Mode: The mass spectrometer is not set to negative ion mode. 2. Suboptimal Source Parameters: Capillary voltage, gas flow, and temperature are not optimized. 3. Sample Degradation: Sterol sulfates may have degraded during sample preparation or storage. 4. Inefficient Extraction: The extraction procedure is not effectively recovering the sterol sulfates from the matrix. | 1. Verify Ionization Mode: Ensure the mass spectrometer is operating in ESI negative mode. 2. Optimize Source Conditions: Systematically optimize source parameters such as capillary temperature and vaporizer temperature (e.g., 270°C and 350°C, respectively). Adjust sheath and auxiliary gas flows.[2] 3. Ensure Sample Integrity: Prepare fresh samples and store them appropriately. Avoid repeated freeze-thaw cycles. 4. Improve Extraction: Use a validated extraction method, such as methanol (B129727) extraction followed by centrifugation.[1] Consider adding an internal standard before extraction to monitor recovery. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample onto the column. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analytes. 3. Column Contamination or Degradation: The column performance has deteriorated due to contamination or aging. 4. Extra-column Volume: Excessive tubing length or dead volume in the system. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Adjust Mobile Phase: Ensure the mobile phase components are of high quality and the pH is appropriate for the column chemistry. A common mobile phase combination is water (A) and methanol (B) with a gradient elution.[1] 3. Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. 4. Minimize Extra-column Volume: Use shorter tubing with a smaller internal diameter where possible. Check all connections for proper fit. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Composition: The mobile phase is not being prepared consistently or is unstable. 2. Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature. 3. Column Equilibration Issues: The column is not sufficiently equilibrated between injections. | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate mixing. 2. Stabilize Column Temperature: Use a column oven and allow it to stabilize before starting the analysis.[4] 3. Increase Equilibration Time: Extend the post-run equilibration step to ensure the column is ready for the next injection.[1] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Contaminated LC System: Build-up of contaminants in the autosampler, pump, or tubing. 3. Ion Source Contamination: The ESI source is dirty. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and reagents. 2. Flush the LC System: Flush the entire system with a series of solvents of increasing strength. 3. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. |
| Inconsistent Quantification | 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the target analytes. 2. Improper Internal Standard Use: The internal standard is not behaving similarly to the analytes or is added at an incorrect stage. 3. Non-linear Detector Response: The concentration of the analyte is outside the linear range of the detector. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[7] 2. Use an Appropriate Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte of interest. Add the internal standard at the beginning of the sample preparation process.[1] 3. Adjust Sample Concentration: Dilute the sample to bring the analyte concentration within the linear dynamic range of the instrument. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues
This protocol outlines a general procedure for the extraction of sterol sulfates from biological tissues, adapted from methodologies for microalgae and human serum.[1][2]
Materials:
-
Biological tissue (~50 mg)
-
Methanol (LC-MS grade)
-
Internal Standard Solution (e.g., 1 µg/mL d7-cholesterol sulfate in methanol)
-
Centrifuge
-
Nitrogen evaporator
-
Vials for LC-MS analysis
Procedure:
-
Weigh approximately 50 mg of the wet tissue pellet into a centrifuge tube.
-
Add a known amount of the internal standard solution (e.g., 1 µg of d7-cholesterol sulfate per 10 mg of tissue).[1]
-
Add 250 µL of methanol to the tube.
-
Sonicate the sample for 5 minutes to lyse the cells and facilitate extraction.
-
Centrifuge the sample at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the methanol supernatant and transfer it to a clean vial.
-
To ensure complete extraction, re-extract the pellet with another 250 µL of methanol, sonicate, and centrifuge again.
-
Combine the supernatants.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of LC-MS grade methanol (e.g., 50 µg/mL final concentration) for analysis.[1]
Protocol 2: UPLC-MS/MS Analysis of Sterol Sulfates
This protocol provides a starting point for the UPLC-MS/MS analysis of sterol sulfates.[1]
Instrumentation:
-
UPLC system coupled to a Q-Exactive hybrid quadrupole-orbitrap mass spectrometer (or equivalent) with an ESI source.
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., Phenomenex C-18 Luna, or equivalent).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Autosampler Temperature: 10°C
-
Gradient:
-
0-2 min: 70% B (isocratic)
-
2-10 min: Gradient from 70% to 85% B
-
10-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Re-equilibrate at 70% B
-
MS Parameters:
-
Ionization Mode: ESI Negative
-
MS/MS Method: Data-dependent MS/MS (ddMS2) or Selected Reaction Monitoring (SRM)
-
For ddMS2:
-
Select the top 10 most intense peaks for fragmentation.
-
Collision Energy: Stepped normalized collision energy of 20, 25, 30 eV.
-
-
For SRM/MRM:
-
Monitor the transition of the precursor ion [M-H]⁻ to the product ion at m/z 97.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of sterol sulfates.
Table 1: Linearity and Limit of Detection
| Compound | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Reference |
| Cholesterol Sulfate-d7 | 1 - 100 | 0.9933 | - | [1] |
| Various Sterol Sulfates | - | > 0.99 | 1 - 80 ng/mL (LOQ) | [2] |
| General Sterol Sulfates | - | - | 20 pg (on-column) | [5] |
Table 2: Precision and Accuracy
| Compound | Quality Control Level | Intra-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%RE) | Reference |
| 11 Steroid Sulfates | Low, Medium, High | < 10% | < 10% | < 10% | [2] |
Visualizations
Caption: Experimental workflow for sterol sulfate analysis.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. UPLC⁻MS/MS Identification of Sterol Sulfates in Marine Diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low recovery of Sitosterol sulfate during sample extraction.
Welcome to the technical support center for sitosterol (B1666911) sulfate (B86663) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of sitosterol sulfate from various sample matrices. The unique amphipathic nature of this analyte presents specific challenges compared to its non-sulfated counterpart, β-sitosterol.
Troubleshooting Guide: Low Recovery of Sitosterol Sulfate
This guide addresses specific issues that may lead to poor recovery of sitosterol sulfate during sample preparation and extraction.
Question 1: My recovery of sitosterol sulfate is consistently low or non-existent. What are the most likely causes?
Answer:
Low recovery of sitosterol sulfate is a common issue often stemming from using protocols designed for non-sulfated, non-polar sterols. The sulfate group dramatically increases the polarity of the molecule, requiring significant adjustments to the extraction methodology.
Potential Causes & Recommended Solutions:
| Potential Cause | Detailed Explanation & Recommended Solution |
| 1. Inappropriate Extraction Solvent | The highly polar sulfate moiety makes sitosterol sulfate poorly soluble in non-polar solvents like hexane (B92381), which are typically used for free sterol extraction. A more polar solvent system is required to efficiently extract the sulfated form. Solution: Employ a biphasic liquid-liquid extraction (LLE) method with a solvent mixture that has a higher dielectric constant. A common and effective choice for sulfated sterols is a chloroform (B151607):methanol (B129727) mixture, often in a 2:1 or 1:2 (v/v) ratio.[1] For highly aqueous samples, a Folch or Bligh-Dyer extraction can be effective. |
| 2. Unintended Cleavage of the Sulfate Group | Standard protocols for total phytosterol analysis often include a saponification (alkaline hydrolysis) step to release sterols from their esterified forms.[2][3] This process, especially when heated, will cleave the sulfate group from sitosterol sulfate, leading to a complete loss of the target analyte. Solution: AVOID SAPONIFICATION. If your goal is to measure intact sitosterol sulfate, this step must be eliminated from your protocol. Gentle enzymatic hydrolysis could be an alternative if other ester linkages must be cleaved, but saponification is not suitable.[3] |
| 3. Inefficient Solid-Phase Extraction (SPE) | Using the wrong SPE cartridge type or an unoptimized elution protocol will result in poor recovery. A non-polar C18 cartridge may not adequately retain the more polar sitosterol sulfate if the loading conditions are too organic, or it may be difficult to elute. Solution: Consider using a mixed-mode or a more polar SPE sorbent. Anion exchange cartridges can be effective by targeting the negatively charged sulfate group. Alternatively, optimize the wash and elution steps for a C18 or other reversed-phase cartridge by carefully controlling the percentage of organic solvent to ensure the analyte is retained during washing and fully released during elution. Insufficient activation or inadequate elution volume can also lead to analyte loss.[4] |
| 4. Degradation of the Sterol Backbone | Like other sterols, the sitosterol backbone is susceptible to oxidation, especially when exposed to heat, light, and oxygen.[5][6] This can lead to the formation of various oxidation products, reducing the yield of the parent compound.[5][6] Solution: Perform extractions at room temperature or below and protect samples from light by using amber glassware.[5] Work under an inert atmosphere (e.g., nitrogen or argon) during solvent evaporation steps. Consider adding antioxidants like BHT or tocopherol to the extraction solvent, but ensure they do not interfere with downstream analysis.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between extracting β-sitosterol and sitosterol sulfate? A1: The key difference is polarity. β-sitosterol is a lipophilic, non-polar molecule best extracted with non-polar solvents like hexane or petroleum ether.[7] Sitosterol sulfate is an amphipathic molecule with a highly polar, negatively charged sulfate head group. This requires more polar solvent systems, such as chloroform/methanol mixtures, for effective extraction.[1] Methodologies must be adapted to account for this significant change in chemical properties.
Q2: Can I use a generic QuEChERS method for sitosterol sulfate extraction? A2: While QuEChERS is versatile, a standard kit may not be optimized for a sulfated sterol. The extraction is based on polarity matching, and the typical acetonitrile (B52724) and salting-out steps might not be efficient for sitosterol sulfate.[4] If using this approach, you may need to adjust the solvent polarity, potentially by reducing the water proportion, to improve the extraction of this specific analyte.[4] Customization and validation would be essential.
Q3: My sample matrix is very complex (e.g., tissue homogenate). What is the best cleanup strategy? A3: For complex matrices, a two-step approach of Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) is highly recommended. The initial LLE partitions the bulk of lipids and proteins, while the subsequent SPE step provides targeted cleanup to remove interfering substances before analytical quantification (e.g., by LC-MS).[8]
Q4: How should I store my samples and extracts to ensure the stability of sitosterol sulfate? A4: To prevent degradation, store both raw samples and final extracts at -80°C under an inert atmosphere (nitrogen or argon).[5] Minimize freeze-thaw cycles. Use amber vials to protect the extracts from light, as sterols can be light-sensitive.[5]
Experimental Protocols
Recommended Protocol: Extraction of Sitosterol Sulfate from Plasma/Serum
This protocol is a recommended starting point based on methods for analogous sulfated sterols and should be optimized for your specific application.
Materials:
-
Plasma/Serum Sample
-
Internal Standard (e.g., deuterium-labeled cholesterol sulfate or sitosterol sulfate, if available)
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
SPE Cartridges (e.g., C18 or a mixed-mode anion exchange)
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum sample on ice.
-
To 100 µL of sample in a glass tube, add the internal standard.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a chloroform:methanol (1:2, v/v) solution to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of deionized water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Solid-Phase Extraction (SPE) Cleanup (using C18):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not let the cartridge run dry.
-
Reconstitution & Loading: Reconstitute the dried extract from step 3 in 1 mL of 50% methanol in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove highly polar impurities.
-
Elution: Elute the sitosterol sulfate with 3 mL of 100% methanol into a clean collection tube.
-
Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in a known, small volume of an appropriate solvent (e.g., mobile phase for LC-MS analysis) for quantification.
-
Visualizations
Logical & Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welchlab.com [welchlab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Phytosterol Analysis by Gas Chromatography
Welcome to the technical support center for phytosterol analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of phytosterols (B1254722) using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for phytosterol analysis by GC?
A1: Phytosterols are polar molecules containing a hydroxyl group. Direct injection of underivatized phytosterols can lead to poor chromatographic peak shape, such as tailing, due to interactions with active sites within the GC system.[1] Derivatization, most commonly silylation, converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether.[2][3] This increases the volatility and thermal stability of the analytes, resulting in sharper, more symmetrical peaks and improved resolution.[1][4]
Q2: What is the most common cause of peak tailing for derivatized phytosterols?
A2: Peak tailing for silylated phytosterols often indicates secondary interactions between the analyte and the GC system. Common causes include:
-
Active Sites: Free silanol (B1196071) groups in the injector liner or at the head of the column can interact with any remaining underivatized phytosterols.[1]
-
Column Contamination: Buildup of non-volatile matrix components at the column inlet can create active sites.[1]
-
Improper Column Installation: An incorrect column cut or installation depth can create dead volume and disrupt the sample flow path.[5][6]
Q3: How can I improve the separation of co-eluting phytosterols like β-sitosterol and sitostanol?
A3: Co-elution of structurally similar phytosterols is a common challenge. To improve resolution, consider the following:
-
Column Selection: Employing a mid-polarity column, such as one with a 14% cyanopropyl-phenyl-methylpolysiloxane phase, can enhance the separation of sterols and their corresponding stanols.[2][3]
-
Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, leading to better separation.[7][8]
-
Column Dimensions: Using a longer column or a column with a smaller internal diameter increases efficiency and can improve resolution.[7]
Q4: What are the best practices for sample preparation before GC analysis?
A4: Proper sample preparation is crucial for accurate and reproducible results. The key steps include:
-
Saponification: This process uses alkaline hydrolysis to release free phytosterols from their esterified or glycosidic forms.[2][9] The conditions (temperature, time, and KOH concentration) need to be optimized for different sample matrices.[10]
-
Extraction: After saponification, the unsaponifiable matter containing the phytosterols is extracted using an organic solvent.[2] Solid Phase Extraction (SPE) can be used for purification and concentration.[9][11]
-
Internal Standard Addition: An internal standard (IS), such as 5α-cholestane or epicoprostanol, should be added before sample preparation to correct for variations in extraction and injection.[2][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Poor Peak Resolution and Co-elution
Symptoms:
-
Overlapping peaks for critical pairs like β-sitosterol/fucosterol or campesterol/campestanol.[9][11]
-
Inability to accurately quantify individual phytosterols.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column Phase | Use a mid- to high-polarity column. While a 5% diphenyl / 95% dimethylpolysiloxane phase is common, a phase with higher cyanopropyl or phenyl content can improve selectivity for sterols.[2][9][11] For samples rich in Δ7-sterols, a 65% dimethyl-35% diphenyl polysiloxane phase has been used successfully.[2][12] |
| Suboptimal Temperature Program | Decrease the initial oven temperature to increase retention.[7][8] Employ a slower temperature ramp (e.g., 1-5 °C/min) to enhance separation.[8] |
| Inefficient Column | Use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates.[7] A smaller internal diameter (e.g., 0.18 mm) can also increase efficiency but may require specialized equipment.[13] |
| Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best efficiency.[8] |
Problem 2: Distorted Peak Shapes (Tailing, Fronting, Splitting)
Symptoms:
-
Asymmetrical peaks, which can lead to inaccurate integration and quantification.[5]
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion by optimizing the reagent amount, temperature, and time.[2][12] Common reagents include BSTFA with 1% TMCS.[9][11] |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and perform regular maintenance.[1] Trim the first 10-20 cm of the column to remove accumulated non-volatile residues.[5][6] |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.[5][6] |
| Sample Overload | Reduce the injection volume or dilute the sample. Exceeding the column's sample capacity can lead to fronting peaks.[13] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol outlines a general procedure for the extraction and derivatization of phytosterols from a food matrix.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., 5α-cholestane) to the sample.[2]
-
Saponification: Add methanolic potassium hydroxide (B78521) solution to the sample and heat at 60-80°C for 45-90 minutes to hydrolyze esterified sterols.[10]
-
Extraction: After cooling, add water and extract the unsaponifiable matter with a non-polar solvent like hexane (B92381) or diethyl ether. Repeat the extraction multiple times.[2]
-
Washing: Wash the combined organic extracts with water to remove residual alkali.
-
Drying: Dry the extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.
-
Derivatization: Re-dissolve the residue in pyridine (B92270) and add a silylating reagent (e.g., BSTFA with 1% TMCS). Heat at 60-70°C for 1 hour to form TMS ethers.[2][12] The sample is now ready for GC analysis.
Protocol 2: Gas Chromatography Method Parameters
The following table provides a starting point for GC method development. Optimization will be required based on your specific instrument and application.[2]
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% diphenyl / 95% dimethylpolysiloxane or a mid-polarity equivalent.[2][9] |
| Injector Temperature | 250 - 300 °C[2] |
| Injection Mode | Split (e.g., 1:15 to 1:100) or Splitless[2] |
| Oven Program | Initial: 150-250 °C, hold for 1-2 min. Ramp: 10 °C/min to 300-320 °C, hold for 4-10 min.[9][14] |
| Carrier Gas | Helium or Hydrogen[9] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS)[9] |
| Detector Temperature | 280 - 325 °C (FID)[2] |
Visualizations
Caption: Experimental workflow for phytosterol analysis by GC.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Minimizing ion suppression effects in ESI-MS analysis of Sitosterol sulfate.
Technical Support Center: ESI-MS Analysis of Sitosterol (B1666911) Sulfate (B86663)
Welcome to the technical support center for the analysis of sitosterol sulfate by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression when analyzing sitosterol sulfate by ESI-MS?
Ion suppression in the ESI-MS analysis of sitosterol sulfate is primarily a matrix effect, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte.[1][2] The most common culprits in biological matrices like plasma are phospholipids, which are highly abundant and can compete with sitosterol sulfate for ionization.[3][4] Other potential sources of ion suppression include salts, detergents, and other lipids that may be present in the sample.[5]
Q2: How can I detect and quantify the extent of ion suppression in my assay?
A common method to assess ion suppression is the post-extraction spike method.[1] This involves comparing the signal intensity of sitosterol sulfate in a clean solvent to its intensity when spiked into a blank, extracted sample matrix. A significant decrease in signal in the matrix indicates the presence of ion suppression.[1]
Q3: Is a deuterated internal standard available for sitosterol sulfate, and how does it help?
Yes, deuterated analogs of sterol sulfates, such as d7-cholesterol sulfate, are used as internal standards.[6] While a commercially available deuterated sitosterol sulfate may be less common, its use is highly recommended. A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ion suppression effects, allowing for more accurate and precise quantification by correcting for signal variability.[7]
Q4: Which ionization mode, positive or negative, is better for sitosterol sulfate analysis?
Sitosterol sulfate, due to its sulfate group, is readily analyzed in the negative ion mode as the [M-H]⁻ ion.[8] This mode is often preferred for its high sensitivity and specificity for sulfated compounds.
Q5: Can derivatization of sitosterol sulfate improve its response in ESI-MS?
While derivatization is more common in GC-MS analysis of sterols, certain derivatization strategies can be employed for LC-MS to enhance ionization efficiency.[9][10] However, for sitosterol sulfate, direct analysis in negative ion mode is typically sufficient and avoids the extra sample preparation steps and potential for incomplete reactions associated with derivatization.
Troubleshooting Guide
Low or No Signal for Sitosterol Sulfate
Q: I am not seeing any signal, or the signal for sitosterol sulfate is much lower than expected. What should I check first?
A:
-
Confirm Instrument Performance: Start by infusing a standard solution of sitosterol sulfate directly into the mass spectrometer to ensure the instrument is functioning correctly and tuned for your analyte.
-
Check ESI Source Parameters: Inappropriate source settings can significantly impact signal intensity. Ensure your spray voltage, gas flows (nebulizer and drying gas), and temperatures are optimized for sitosterol sulfate.[11][12]
-
Investigate Sample Preparation: Inefficient extraction can lead to low recovery. Evaluate your sample preparation method for potential losses of sitosterol sulfate.
-
Consider Severe Ion Suppression: If the instrument and extraction are performing as expected, severe ion suppression from the sample matrix is a likely cause.
High Signal Variability and Poor Reproducibility
Q: My results for sitosterol sulfate are not reproducible between injections. What could be the issue?
A:
-
Assess Matrix Effects: Inconsistent matrix effects are a common cause of poor reproducibility.[1] This can be due to variations in the composition of your biological samples. The use of a suitable internal standard, preferably a stable isotope-labeled version of sitosterol sulfate, is crucial to correct for this variability.[7]
-
Evaluate Chromatographic Separation: Poor chromatographic resolution can lead to co-elution of sitosterol sulfate with interfering compounds, resulting in variable ion suppression.[13] Optimize your LC method to ensure sitosterol sulfate elutes in a clean region of the chromatogram.
-
Check for Carryover: Analyte carryover from a previous high-concentration sample can lead to artificially high results in subsequent injections. Implement a robust needle and column wash procedure between samples.
Poor Peak Shape
Q: The chromatographic peak for sitosterol sulfate is broad or tailing. How can I improve it?
A:
-
Optimize Mobile Phase Composition: The choice of organic solvent and additives in your mobile phase can significantly impact peak shape. Experiment with different solvent compositions (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., ammonium (B1175870) acetate) to improve peak symmetry.[14][15]
-
Column Selection: Ensure you are using an appropriate column for sterol analysis. C18 columns are commonly used, but other stationary phases may provide better selectivity and peak shape for your specific application.[13][16]
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent compatible with the mobile phase.
Experimental Protocols and Data
Sample Preparation Methodologies
Effective sample preparation is critical for minimizing ion suppression. The goal is to efficiently extract sitosterol sulfate while removing as many interfering matrix components as possible.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting sterols and their sulfates from plasma and other biological fluids.
-
To 100 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., d7-cholesterol sulfate).
-
Add 300 µL of a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 3:2, v/v) to precipitate proteins and extract lipids.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water 80:20, v/v) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE by selectively retaining the analyte while washing away interferences.
-
Pre-treat the plasma sample by protein precipitation with acetonitrile (B52724) (e.g., 1:3 plasma to acetonitrile ratio).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the sitosterol sulfate with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute for LC-MS analysis.
Quantitative Data Summary
While direct comparative studies for sitosterol sulfate are limited, the following table summarizes typical performance data for sterol analysis using different techniques.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | Generally good, but can be variable depending on the solvent system. | Often provides higher and more consistent recoveries. | [5] |
| Matrix Effect | Can be significant due to co-extraction of phospholipids. | Typically results in a cleaner extract with reduced matrix effects. | [5][17] |
| Precision (%RSD) | May be higher due to variability in extraction efficiency. | Generally lower, indicating better reproducibility. | [18] |
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of sitosterol sulfate. Optimization will be required for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 5 mM ammonium acetate |
| Gradient | 80% B to 100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 kV |
| Drying Gas Temp | 320 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transition | Analyze precursor and product ions for sitosterol sulfate |
Visualizing Workflows and Logic
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of sitosterol sulfate, from sample collection to data analysis.
Caption: Experimental workflow for sitosterol sulfate analysis.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered during the ESI-MS analysis of sitosterol sulfate.
Caption: Troubleshooting logic for sitosterol sulfate analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of sulfated sterols.
Technical Support Center: Chemical Synthesis of Sulfated Sterols
Welcome to the technical support center for the chemical synthesis of sulfated sterols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chemical synthesis of sulfated sterols?
A1: The chemical synthesis of sulfated sterols presents several challenges. A primary difficulty is the introduction of the sulfate (B86663) group, which drastically alters the physicochemical properties of the sterol, making it highly water-soluble.[1] This increased polarity complicates purification and isolation, often leading to contamination with inorganic salts, especially in small-scale syntheses.[1] Another significant challenge is the inherent lability of the sulfate group, which is susceptible to hydrolysis under acidic conditions and at high temperatures.[1] Additionally, achieving regioselectivity during sulfation can be difficult, particularly with polyhydroxylated sterols, where multiple hydroxyl groups are available for reaction.
Q2: Which reagents are typically used for the sulfation of sterols?
A2: Sulfur trioxide-amine complexes are the most commonly employed reagents for the sulfation of sterols.[1][2] Complexes such as sulfur trioxide-pyridine (SO3-Py), sulfur trioxide-triethylamine (SO3-NEt3), and sulfur trioxide-trimethylamine (SO3-NMe3) are frequently used.[1][2] These reagents are favored because they are less harsh than free sulfur trioxide, which can cause polymerization and other side reactions.[1] The choice of the specific complex and reaction conditions can influence the selectivity and yield of the sulfation reaction. For instance, unhindered hydroxyl groups can often be selectively sulfated at room temperature, while sulfation of more sterically hindered hydroxyls may require elevated temperatures.[1]
Q3: Why is the purification of sulfated sterols often difficult?
A3: The purification of sulfated sterols is challenging primarily due to their amphipathic nature, possessing a large nonpolar sterol backbone and a highly polar sulfate group. This makes them behave like detergents, which can complicate standard purification techniques like silica (B1680970) gel chromatography. The high water solubility of sulfated sterols also makes their extraction from aqueous reaction media inefficient.[1] Furthermore, the final products are often isolated as salts (e.g., sodium or triethylammonium (B8662869) salts), and removing excess inorganic salts from the desired product can be a significant hurdle.[1] Techniques such as reversed-phase chromatography or ion-exchange chromatography are often necessary for effective purification.[3][4]
Q4: What is the role of protecting groups in the synthesis of sulfated sterols?
A4: Protecting groups are crucial in the synthesis of complex sulfated sterols, especially those with multiple reactive functional groups. They are used to temporarily block certain hydroxyl groups to prevent them from reacting with the sulfating agent, thus ensuring that sulfation occurs only at the desired position (regioselectivity).[5] For example, if a sterol has both a primary and a secondary hydroxyl group, and only the primary hydroxyl is to be sulfated, the secondary hydroxyl can be protected with a suitable protecting group (e.g., a silyl (B83357) ether). After the sulfation reaction, the protecting group is removed to yield the desired product. The choice of protecting group is critical; it must be stable to the sulfation conditions and easily removable without affecting the newly introduced sulfate ester.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Sulfated Product
| Possible Cause | Suggested Solution |
| Inactive Sulfating Reagent | The sulfur trioxide-amine complex may have degraded due to moisture. Use freshly prepared or properly stored reagent. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | The target hydroxyl group may be sterically hindered. Increase the reaction temperature and/or reaction time.[1] Consider using a less bulky sulfur trioxide-amine complex. |
| Poor Solubility of Sterol | The starting sterol may not be fully dissolved in the reaction solvent. Use a co-solvent to improve solubility. Common solvents for sulfation include pyridine (B92270), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][3] |
| Incorrect Stoichiometry | An insufficient amount of the sulfating agent was used. Increase the equivalents of the sulfur trioxide-amine complex. For polyhydroxylated sterols, it is often necessary to use an excess of the reagent for each hydroxyl group.[1] |
Problem 2: Presence of Multiple Sulfated Products (Lack of Regioselectivity)
| Possible Cause | Suggested Solution |
| Multiple Reactive Hydroxyl Groups | The sterol substrate has more than one hydroxyl group available for sulfation. Utilize protecting group chemistry to selectively block other hydroxyl groups before the sulfation step.[5] |
| Harsh Reaction Conditions | High temperatures can lead to the sulfation of less reactive, sterically hindered hydroxyl groups.[1] Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor sulfation of the most reactive hydroxyl group. |
| Isomerization | Under certain conditions, the sterol backbone may undergo isomerization. Use milder reaction conditions and ensure the reaction is not run for an excessively long time. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Contamination with Inorganic Salts | The product is contaminated with residual salts from the reaction or workup. After quenching the reaction, perform a thorough aqueous workup. Consider using dialysis or size-exclusion chromatography to remove small inorganic salts. Conversion to a less water-soluble salt form (e.g., pyridinium (B92312) or triethylammonium salt) can facilitate extraction into an organic solvent. |
| Product is too Polar for Normal Phase Chromatography | The sulfated sterol streaks or does not move from the baseline on a silica gel column. Use reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[3][4] Ion-exchange chromatography can also be an effective method for purifying these anionic compounds.[6] |
| Formation of Emulsions during Extraction | The amphipathic nature of the sulfated sterol causes the formation of stable emulsions during aqueous workup. Add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
General Protocol for the Sulfation of a Monohydroxylated Sterol using Sulfur Trioxide-Pyridine Complex
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Dissolution: Dissolve the sterol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sulfur trioxide-pyridine complex (1.5 - 3.0 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol). The sulfated product may remain in the aqueous layer.
-
Purification: If the product is in the aqueous layer, it can be purified by lyophilization followed by recrystallization or chromatography (e.g., RP-HPLC).[3][4] If the product is extracted into the organic layer (often as a triethylammonium or pyridinium salt), the organic layer can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the sulfation of sterols reported in the literature.
| Sterol | Sulfating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cholesterol | SO3-NEt3 | DMF | 35 | 1 | ~65 (after purification) | [3][4] |
| Estrone | TBSAB | - | - | - | 72 | [6] |
| Polyhydroxysteroids | SO3-NEt3 | - | 95 | - | - | [1] |
| α-l-iduronate glycosides | SO3-NMe3 | DMF | 55 | 24 | - | [1] |
Visualizations
Below are diagrams illustrating key concepts in the synthesis and biological relevance of sulfated sterols.
Caption: A generalized workflow for the chemical synthesis of sulfated sterols.
Caption: A decision-making flowchart for troubleshooting low-yield sulfation reactions.
Caption: The role of sulfation and desulfation in regulating sterol activity.[7][8]
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
How to prevent the degradation of Sitosterol sulfate during storage.
Welcome to the Technical Support Center for Sitosterol (B1666911) Sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of sitosterol sulfate during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sitosterol sulfate degradation during storage?
A1: The primary degradation pathway for sitosterol sulfate is the hydrolysis of the sulfate ester bond, which cleaves the molecule into sitosterol and sulfuric acid. This reaction is significantly accelerated by acidic conditions.[1] Additionally, oxidation of the sitosterol sterol ring and side chain can occur, similar to the degradation of the parent molecule, β-sitosterol.[2][3]
Q2: How should solid sitosterol sulfate be stored to ensure long-term stability?
A2: For long-term stability, solid sitosterol sulfate should be stored as a salt (e.g., sodium or potassium salt) under the following conditions:
-
Temperature: -20°C is recommended for long-term storage (up to 3 years).[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, which can facilitate hydrolysis.
Q3: What are the best practices for storing sitosterol sulfate in solution?
A3: Solutions of sitosterol sulfate are more prone to degradation than the solid form. To maximize stability:
-
Solvent: Use a high-purity, anhydrous, aprotic solvent. If an aqueous buffer is necessary, use a neutral or slightly alkaline pH (pH 7-8). Avoid acidic buffers.
-
Temperature: Store stock solutions at -80°C for up to one year. For short-term storage (up to one month), -20°C is acceptable.[4]
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Container: Use silanized glass vials to prevent adsorption of the compound to the container surface.[5]
Q4: I suspect my sitosterol sulfate has degraded. How can I confirm this?
A4: Degradation can be assessed using various analytical techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection can be used to separate sitosterol sulfate from its primary degradant, sitosterol. The appearance of a new peak corresponding to sitosterol and a decrease in the peak area of sitosterol sulfate would indicate degradation.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to detect and quantify sitosterol and potential oxidation products.[7]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity. The appearance of additional spots indicates the presence of impurities or degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | Degradation of sitosterol sulfate due to improper storage or handling. | 1. Verify the storage conditions of your stock solution (temperature, solvent, pH). 2. Prepare fresh solutions from a new vial of solid compound. 3. Assess the purity of your stock solution using HPLC or TLC before use. |
| Appearance of a precipitate in my frozen stock solution. | The compound may be coming out of solution at low temperatures. The solvent may have absorbed water. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. If the precipitate persists, sonicate the solution briefly. 3. Ensure the use of anhydrous solvents for preparing stock solutions. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in the purity of sitosterol sulfate or degradation during storage of a specific batch. | 1. Qualify each new batch of sitosterol sulfate for purity upon receipt. 2. Follow strict storage protocols for all batches. 3. If possible, use the same batch for a series of related experiments. |
| The pH of my aqueous solution containing sitosterol sulfate has decreased over time. | Hydrolysis of the sulfate ester, releasing sulfuric acid. | 1. This is a strong indicator of degradation. Discard the solution. 2. Prepare fresh solutions in a buffer with a neutral or slightly alkaline pH (7-8). 3. Store aqueous solutions for the shortest possible time before use. |
Data on Factors Affecting Sterol Stability
While specific quantitative data for sitosterol sulfate degradation is limited, the following table summarizes the stability of β-sitosterol under various conditions, which can serve as a proxy for the stability of the sterol portion of sitosterol sulfate.
| Condition | Compound | Retention (%) | Notes |
| 1 M Methanolic KOH, 18h, 37°C | β-Sitosterol | Stable (relative to control) | Similar stability to cholesterol under these conditions. |
| 1 M Methanolic KOH, 3h, 45°C | β-Sitosterol | 59% | Demonstrates significant degradation at elevated temperatures. |
| 3.6 M Methanolic KOH, 3h, 24°C | β-Sitosterol | 92% | More stable under higher alkalinity at room temperature compared to elevated temperature. |
| Storage at 4°C (in NLC) | β-Sitosterol | ~98% (after 40 days) | High stability at refrigerated temperatures. |
| Storage at 25°C (in NLC) | β-Sitosterol | ~95% (after 40 days) | Good stability at room temperature. |
| Storage at 40°C (in NLC) | β-Sitosterol | ~90% (after 40 days) | Increased degradation at elevated temperatures. |
Data for β-Sitosterol is adapted from studies on its stability during saponification and in nanostructured lipid carriers (NLCs).[2][5]
Experimental Protocols
Protocol 1: Assessment of Sitosterol Sulfate Purity by HPLC
Objective: To determine the purity of a sitosterol sulfate sample and detect the presence of sitosterol, a primary degradation product.
Materials:
-
Sitosterol sulfate sample
-
Sitosterol reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm)
Procedure:
-
Standard Preparation: Prepare a stock solution of sitosterol reference standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 15-90 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sitosterol sulfate sample in methanol to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with methanol and acetonitrile (90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 202 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The retention time of any peak corresponding to sitosterol in the sample should match that of the sitosterol standard. Quantify the amount of sitosterol in the sample using the calibration curve. A significant peak for sitosterol indicates degradation.
Protocol 2: Forced Degradation Study of Sitosterol Sulfate
Objective: To evaluate the stability of sitosterol sulfate under various stress conditions to understand its degradation pathways.
Materials:
-
Sitosterol sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of sitosterol sulfate in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method (as described in Protocol 1, potentially with a gradient elution to separate all degradants).
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. This will reveal the susceptibility of sitosterol sulfate to hydrolysis, oxidation, heat, and light.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for Volatile Sterol Analysis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the derivatization of sterols for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of sterols?
A1: Derivatization is a crucial step in the GC analysis of sterols for several reasons. It chemically modifies the sterols to increase their volatility and thermal stability, which leads to improved chromatographic peak shape and detector response.[1][2][3][4] Injecting underivatized sterols can result in broad peaks and a lower flame ionization detector (FID) response.[5] The process typically involves converting the polar hydroxyl group of the sterol into a less polar trimethylsilyl (B98337) (TMS) ether, which is more volatile and suitable for GC analysis.[1][2]
Q2: What are the most common derivatization methods for sterols?
A2: The most prevalent method for derivatizing sterols is silylation, which forms trimethylsilyl (TMS) ethers.[5][6] This is often achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), frequently with a catalyst such as 1% trimethylchlorosilane (TMCS), to enhance the reaction with sterically hindered hydroxyl groups.[5][7] While acetylation with acetic anhydride (B1165640) was used in the past, silylation is the more common method today.[5] For keto-sterols, a two-step derivatization involving methoximation followed by silylation can prevent the formation of enol-TMS ethers.[6]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the specific sterols being analyzed and the presence of other functional groups. For general sterol analysis, a mixture of BSTFA with 1% TMCS is a robust choice.[5][8] For keto-sterols, a two-step approach using O-methylhydroxylamine hydrochloride in pyridine (B92270) followed by a silylating agent like a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM) is recommended to avoid unwanted side reactions.[6] It is important to optimize silylation conditions based on the manufacturer's instructions and the specific requirements of the laboratory and analytes.[5]
Q4: Can I analyze sterol sulfates directly by GC-MS?
A4: No, direct analysis of sterol sulfates by GC-MS is not feasible due to their low volatility. A deconjugation step is mandatory to cleave the sulfate (B86663) group and liberate the free sterol before derivatization.[6][9] This can be achieved through enzymatic or chemical cleavage methods.[6]
Troubleshooting Guides
Issue 1: Incomplete Derivatization
Symptom: You observe two peaks for a single sterol in your chromatogram, or the peak for the underivatized sterol is still present.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Moisture | Silylating reagents are highly sensitive to moisture. Ensure your sample extract is completely dry before adding the derivatization reagent.[1][10] Evaporate the sample to dryness under a stream of nitrogen.[1][10] You can also pass the extract through a sodium sulfate column to remove residual water.[10] |
| Insufficient Reagent | The amount of derivatizing reagent may be insufficient to react with all the sterols. Try increasing the amount of the silylating reagent.[10] A slight molar excess of the reagent is generally recommended.[11] |
| Suboptimal Reaction Conditions | The reaction time and temperature may not be optimal for complete derivatization. Increase the reaction time or temperature. A common starting point is heating at 60-70°C for 30-60 minutes.[5][11] |
| Steric Hindrance | Some sterols have sterically hindered hydroxyl groups that are less reactive. Use a catalyst like 1% TMCS with your silylating agent (e.g., BSTFA) to enhance the derivatization of these groups.[5][11] |
Issue 2: Peak Tailing or Broadening
Symptom: Your sterol peaks are broad and asymmetrical (tailing).[1]
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Active sites in the injector liner, column, or connections can interact with the polar hydroxyl group of underivatized or partially derivatized sterols.[1] Ensure proper deactivation of the GC inlet and use a deactivated column. Regularly replace the inlet liner and septum.[1] Consider silanizing the GC liner and glassware.[11] |
| Incomplete Derivatization | As mentioned in Issue 1, incomplete derivatization can lead to peak tailing. Re-optimize your derivatization protocol to ensure the reaction goes to completion.[1][11] |
| Column Overloading | Injecting too much sample can lead to broad peaks. Dilute your sample in an appropriate organic solvent before injection.[5] |
Issue 3: Poor or No Separation of Sterols (Co-elution)
Symptom: Critical sterol pairs, such as β-sitosterol and sitostanol, are not well-resolved in the chromatogram.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column | The column's stationary phase may not have the right selectivity for your sterols. For general phytosterol analysis, a column with a 95% dimethyl-, 5% diphenyl-polysiloxane phase is commonly used.[5] If co-elution persists, consider a more polar column.[1] |
| Suboptimal GC Oven Temperature Program | A rapid temperature ramp may not provide sufficient time for separation. Introduce a slower ramp rate in your temperature program.[1] |
| Incomplete Derivatization | Incomplete derivatization can affect retention times and lead to peak overlap. Ensure your derivatization is complete.[1] |
| Mass Spectrometer Deconvolution | If complete chromatographic separation is not achievable, you can use the mass spectrometer to differentiate between co-eluting compounds. By operating in Selected Ion Monitoring (SIM) mode and monitoring for unique fragment ions for each sterol, you can achieve selective detection and quantification.[1] |
Experimental Protocols
Protocol 1: Saponification and Extraction of Free Sterols
This protocol describes the hydrolysis of sterol esters and the subsequent extraction of the unsaponifiable fraction containing free sterols.
-
Saponification: To your sample, add 2 mL of 2 M ethanolic potassium hydroxide.[1]
-
Heat the mixture at 80°C for 45 minutes to hydrolyze the sterol esters.[1]
-
Extraction: After cooling, add 2 mL of water and 2 mL of n-hexane.[1]
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.[1]
-
Carefully collect the upper n-hexane layer, which contains the free sterols.[1]
-
Repeat the extraction twice more and combine the hexane (B92381) fractions.[1]
-
Drying: Evaporate the combined hexane extracts to dryness under a stream of nitrogen. The dried residue is now ready for derivatization.[1]
Protocol 2: Derivatization by Silylation (TMS Ether Formation)
This protocol details the conversion of free sterols to their TMS ethers for GC analysis.
-
Ensure the extracted sterol sample is completely dry.[1]
-
Add a silylation reagent, such as a 1:1 mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][5]
-
After cooling, the sample is ready for GC-MS injection.[1]
Quantitative Data Summary
Table 1: Common Silylation Reagents and Reaction Conditions
| Reagent(s) | Catalyst | Solvent | Temperature (°C) | Time (min) | Reference(s) |
| BSTFA | 1% TMCS | Pyridine | 60-70 | 60 | [5] |
| MSTFA & TSIM (9:1) | - | - | Room Temp | 30 | [6] |
| BSTFA | 1% TMCS | Pyridine & Ethyl Acetate (2:1:1 v/v/v) | 60 | 30 | [8] |
| BSTFA | 1% TMCS | Pyridine | 60 | 30 | [7] |
Visualizations
Caption: A typical experimental workflow for the analysis of sterols by GC-MS.
Caption: A logical workflow for troubleshooting incomplete derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. aocs.org [aocs.org]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of Liposomal Formulations with Sitosterol Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with liposomal formulations containing Sitosterol (B1666911) Sulfate (B86663) (Sitosterol-SO4).
Troubleshooting Guide
This guide addresses common issues observed during the formulation and storage of Sitosterol-SO4 liposomes.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| AGG-01 | Liposome (B1194612) Aggregation and Precipitation | 1. Insufficient Surface Charge: The negative charge from sitosterol sulfate may be insufficient to prevent aggregation, especially in high ionic strength buffers. 2. Inappropriate Lipid Composition: The primary phospholipid may have a transition temperature that promotes fusion at storage or experimental temperatures. 3. High Sitosterol Sulfate Concentration: Excessive concentrations can disrupt the bilayer integrity.[1] | 1. Optimize Buffer Conditions: Use a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4). Assess the zeta potential; a value more negative than -30 mV generally indicates good colloidal stability. 2. Incorporate Charged Lipids: Add a small percentage (5-10 mol%) of a negatively charged phospholipid like phosphatidylglycerol (PG) to increase electrostatic repulsion. 3. Vary Phospholipid Type: Experiment with phospholipids (B1166683) having different chain lengths and saturation to modulate membrane rigidity. 4. Optimize Sitosterol Sulfate Concentration: Titrate the concentration of sitosterol sulfate (e.g., from 5 to 30 mol%) to find the optimal level that enhances stability without causing disruption.[1] |
| LEAK-01 | Premature Leakage of Encapsulated Agent | 1. Increased Membrane Fluidity: Sitosterol sulfate has been shown to increase the fluidity of DPPC membranes, which could lead to leakage.[2] 2. Phase Separation: Incompatibility between sitosterol sulfate and other lipid components may lead to the formation of domains with high permeability. 3. Improper Storage Temperature: Storing liposomes near the phase transition temperature of the primary lipid can increase leakage. | 1. Incorporate Cholesterol: Add cholesterol (up to 30-40 mol%) to increase membrane packing and reduce fluidity. 2. Select Phospholipids with Higher Transition Temperatures (Tm): Using lipids like DSPC (Tm = 55°C) can create a more rigid bilayer at room and physiological temperatures. 3. Optimize Storage Conditions: Store liposomes at a temperature well below the Tm of the main phospholipid component (e.g., 4°C for many formulations). |
| CHEM-01 | Chemical Degradation of Sitosterol Sulfate | 1. Hydrolysis of the Sulfate Group: This can occur at acidic pH, leading to the formation of sitosterol and a decrease in the negative surface charge. 2. Oxidation of the Sterol Ring or Side Chain: This is a common degradation pathway for sterols, especially in the presence of oxygen, light, or metal ions.[3][4] | 1. Maintain Neutral or Slightly Basic pH: Formulate and store liposomes in a buffer with a pH of 7.0-7.5 to minimize hydrolysis. 2. Protect from Light and Oxygen: Store formulations in amber vials and purge with an inert gas like argon or nitrogen.[3] 3. Add Antioxidants: Incorporate a lipid-soluble antioxidant such as α-tocopherol into the formulation. |
| SIZE-01 | Inconsistent or Large Particle Size | 1. Inefficient Homogenization: The chosen method (e.g., sonication, extrusion) may not be providing sufficient energy to produce small, unilamellar vesicles. 2. High Sterol Concentration: Very high concentrations of sitosterol (e.g., 50 mol%) can lead to the formation of larger vesicles.[1][5] | 1. Optimize Homogenization Method: Extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) is recommended for producing a homogenous population of liposomes. 2. Adjust Sterol Concentration: A concentration of 20-33 mol% of sitosterol has been shown to be effective in improving encapsulation efficiency without excessively increasing vesicle size.[1][5] |
Frequently Asked Questions (FAQs)
Q1: How does sitosterol sulfate affect the physical stability of liposomes compared to cholesterol or sitosterol?
A1: Sitosterol sulfate (PSO4), being an anionic derivative of sitosterol, can significantly enhance the stability of liposomes against aggregation.[6] The sulfate group imparts a negative charge to the liposome surface, leading to electrostatic repulsion between vesicles. This results in a more negative zeta potential, which is a key indicator of colloidal stability.[6][7] Studies have shown that incorporating PSO4 into dipalmitoylphosphatidylcholine (DPPC) liposomes improves their dispersibility and stability against agglutination.[2] In contrast, while cholesterol and sitosterol can improve membrane rigidity, they do not provide this level of electrostatic stabilization.
Q2: What is the optimal concentration of sitosterol sulfate to use in my formulation?
A2: The optimal concentration depends on your specific lipid composition and application. However, studies on curcumin-loaded liposomes suggest that incorporating 20-33 mol% of β-sitosterol improves encapsulation efficiency and stability.[1][5] At concentrations around 50 mol%, a decrease in encapsulation efficiency and an increase in vesicle size have been observed, possibly due to the formation of defects in the membrane.[1][5] It is recommended to perform a concentration-response study to determine the ideal ratio for your system.
Q3: My liposomes are stable in buffer but aggregate in cell culture media. Why is this happening and what can I do?
A3: Cell culture media have a high ionic strength and contain proteins that can screen the surface charge of your liposomes, reducing electrostatic repulsion and leading to aggregation. Proteins can also adsorb to the liposome surface, forming a "protein corona" that can further promote aggregation. To mitigate this, consider incorporating a poly(ethylene glycol)-lipid (PEG-lipid) into your formulation (e.g., 5 mol% DSPE-PEG2000). The PEG layer provides a steric barrier that can prevent both protein adsorption and aggregation in complex biological fluids.
Q4: How can I confirm that sitosterol sulfate is correctly incorporated into the liposome bilayer?
A4: The incorporation of sitosterol sulfate can be confirmed indirectly and directly. Indirectly, a significant increase in the negative magnitude of the zeta potential of the liposomes upon its inclusion is a strong indicator of its presence on the surface. Directly, you can quantify the amount of sitosterol sulfate in the liposomes after separating them from the unencapsulated material (e.g., via dialysis or size exclusion chromatography). A colorimetric assay, such as a modified Zak reaction, can be used for the quantification of sterols in liposomal preparations.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on liposomes containing sitosterol derivatives.
Table 1: Effect of Sitosterol (Sito) Concentration on Curcumin-Loaded Liposome Characteristics
| Sito Concentration (mol%) | Vesicle Size (nm) | Encapsulation Efficiency (%) |
| 0 | 233 ± 11 | ~74 |
| 20 | 197 ± 4 | ~85 |
| 25 | 197 ± 2 | ~88 |
| 33 | 194 ± 4 | ~92 |
| 50 | 383 ± 11 | ~73 |
| (Data adapted from a study on curcumin-loaded liposomes.[1][5]) |
Table 2: Stability of β-Sitosterol in Nanostructured Lipid Carriers (NLCs) During Storage
| Storage Temperature | β-Sitosterol Loss after 4 Weeks (%) |
| 4°C | ~2% |
| 25°C | ~5-7% |
| 40°C | ~8-10% |
| (Data adapted from a study on the chemical stability of β-sitosterol in NLCs.[3][10]) |
Experimental Protocols
Protocol 1: Assessment of Liposome Stability by Measuring Particle Size and Zeta Potential
This protocol describes how to monitor the physical stability of sitosterol sulfate-containing liposomes over time.
-
Preparation: Prepare your liposomal formulation containing sitosterol sulfate.
-
Initial Measurement (Time 0):
-
Dilute an aliquot of the liposome suspension with an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to a suitable concentration for measurement.
-
Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
-
Storage: Divide the remaining liposome suspension into several aliquots and store them under different conditions (e.g., 4°C and 25°C).
-
Time-Point Measurements: At predetermined time points (e.g., 1, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
Analysis: Allow the sample to equilibrate to room temperature. Repeat the DLS and zeta potential measurements as described in step 2.
-
Data Evaluation: Plot the average particle size, PDI, and zeta potential as a function of time for each storage condition. Significant changes in size or a PDI value > 0.3 may indicate aggregation or fusion. A decrease in the magnitude of the zeta potential can suggest chemical degradation or charge screening.
Protocol 2: Liposome Leakage Assay using a Fluorescent Dye
This protocol assesses the integrity of the liposome membrane by measuring the leakage of an encapsulated fluorescent dye.
-
Liposome Preparation with Encapsulated Dye:
-
Prepare the lipid film containing your phospholipid mixture and sitosterol sulfate.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein (50-100 mM in buffer).
-
Homogenize the liposomes (e.g., by extrusion) to form vesicles with the entrapped dye.
-
-
Removal of Unencapsulated Dye:
-
Separate the liposomes from the external (unencapsulated) dye using size exclusion chromatography (e.g., with a Sephadex G-50 column). The liposomes will elute in the void volume.
-
-
Fluorescence Measurement:
-
Dilute the purified liposome suspension in a buffer to a suitable volume in a cuvette.
-
Measure the initial fluorescence (F_initial) at the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em ~490/520 nm for carboxyfluorescein). This fluorescence should be low due to self-quenching.
-
-
Inducing 100% Leakage:
-
Add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to the cuvette to completely disrupt the liposomes.
-
Measure the maximum fluorescence (F_max) after the addition of the detergent.
-
-
Monitoring Leakage Over Time:
-
For stability studies, incubate the purified liposome suspension under desired conditions (e.g., at 37°C).
-
At various time points, take an aliquot, dilute it in the buffer, and measure the fluorescence (F_t).
-
-
Calculating Percent Leakage:
-
The percentage of leakage at time 't' can be calculated using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100
-
Visualizations
Caption: Workflow for preparing and evaluating the stability of Sitosterol-SO4 liposomes.
Caption: Potential chemical degradation pathways for sitosterol sulfate in an aqueous formulation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Effects of β-Sitosteryl Sulfate on the Properties of DPPC Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of plant sterols in ingredients used in functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in cell-based assays with β-sitosterol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving β-sitosterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for inconsistent results with β-sitosterol in cell-based assays?
A1: The most common source of variability is the poor aqueous solubility of β-sitosterol.[1][2][3] This can lead to precipitation in cell culture media, inaccurate dosing, and consequently, unreliable experimental outcomes. Ensuring complete and stable solubilization is critical for reproducible results.
Q2: How can I improve the solubility of β-sitosterol for my experiments?
A2: Several methods can be employed to enhance the solubility of β-sitosterol. It is soluble in solvents like chloroform, ethanol (B145695), and acetone.[1] For cell culture applications, dissolving it first in a small amount of ethanol or DMSO and then diluting it in the culture medium is a common practice.[4] However, care must be taken to ensure the final solvent concentration is not toxic to the cells. The use of carriers such as cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) has also been shown to improve its delivery to cells in vitro.[5]
Q3: What is the stability of β-sitosterol under typical experimental conditions?
A3: β-sitosterol can be sensitive to thermal degradation and oxidation.[6][7] It is recommended to store stock solutions at -20°C or below and to prepare fresh dilutions for each experiment. Prolonged exposure to high temperatures, light, and oxygen should be avoided to prevent the formation of oxidation products that could have confounding biological effects.
Q4: Why do I observe different cytotoxic effects of β-sitosterol across different cell lines?
A4: The cellular response to β-sitosterol is highly cell-type dependent.[8] Its anti-proliferative and pro-apoptotic effects can vary significantly between different cancer cell lines (e.g., breast, lung, skin) and may have minimal cytotoxic effects on normal, non-cancerous cells.[8][9] This specificity is due to the differential expression of signaling molecules and pathways in various cell types.
Q5: Can the purity of my β-sitosterol sample affect my results?
A5: Absolutely. Commercially available β-sitosterol can vary in purity, and may contain other phytosterols (B1254722) like campesterol (B1663852) and stigmasterol.[7] These related compounds can have their own biological activities, potentially leading to inconsistent or misleading results. It is advisable to use a high-purity standard (≥95%) and to verify the purity if you suspect it may be a source of variability.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the cell culture medium after adding β-sitosterol. | Poor solubility of β-sitosterol in aqueous media. | - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., ethanol, DMSO) and then dilute it stepwise into the culture medium while vortexing.[4]- Ensure the final concentration of the organic solvent is below the cytotoxic threshold for your cell line.- Consider using a carrier molecule like 2-hydroxypropyl-β-cyclodextrin to enhance solubility.[5] |
| High variability in cell viability or proliferation assays between replicate wells. | Uneven distribution of β-sitosterol due to precipitation or aggregation. | - After adding the β-sitosterol solution to the medium, mix thoroughly by gentle inversion or pipetting before dispensing into individual wells.- Visually inspect the wells under a microscope for any signs of precipitation before and during the incubation period. |
| Unexpected or no biological effect observed at previously reported effective concentrations. | - Degradation of β-sitosterol: Improper storage or handling.- Low purity of the compound: Presence of inactive or interfering substances.- Cell line resistance: The specific cell line may not be sensitive to β-sitosterol. | - Prepare fresh stock solutions and store them appropriately (protected from light, at low temperature).- Verify the purity of your β-sitosterol using analytical techniques like HPLC.[10][11]- Test a range of concentrations and include positive and negative controls in your assay.- Confirm the reported sensitivity of your specific cell line to β-sitosterol in the literature. |
| Inconsistent results in signaling pathway analysis (e.g., Western blotting). | - Variability in treatment application. - Complex, multi-target nature of β-sitosterol. [6][12] | - Ensure precise and consistent timing and concentration of β-sitosterol treatment across all samples.- Acknowledge that β-sitosterol can modulate multiple signaling pathways (e.g., apoptosis, NF-κB, PI3K/AKT) simultaneously.[13][14][15] Focus on analyzing key, well-established markers within the expected pathway. |
Data Presentation
Table 1: Reported IC50 Values of β-Sitosterol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |
| SGC-7901 | Human Stomach Cancer | 24, 72, 120 | Not explicitly stated, but dose-dependent inhibition observed from 8-64 μM | [4] |
| HepG2 | Human Hepatocellular Carcinoma | 24 | 0.6 mM | [16] |
| Caco-2 | Colorectal Carcinoma | Not specified | 54 µg/mL (for β-sitosterol-3-O-glucoside) | [17] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | ~60 µM (estimated from graph) | [8] |
| A549 | Lung Carcinoma | 48 | ~90 µM (estimated from graph showing ~13% inhibition) | [8] |
| Hep-2 | Laryngeal Cancer | 48 | 12.57 µg/mL | [18] |
| MCF7 | Breast Cancer | Not specified | 265 µg/mL (for 3β-glucose sitosterol) | [19] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, compound purity, and cell line characteristics.
Experimental Protocols
Protocol 1: Preparation of β-Sitosterol Stock Solution
-
Objective: To prepare a concentrated stock solution of β-sitosterol for use in cell-based assays.
-
Materials:
-
β-Sitosterol powder (high purity, ≥95%)
-
Ethanol (100%, cell culture grade) or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of β-sitosterol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: MTT Cell Proliferation Assay
-
Objective: To assess the effect of β-sitosterol on the proliferation of adherent cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
β-Sitosterol stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of β-sitosterol in complete culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of β-sitosterol or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
At the end of the incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for a typical cell proliferation assay with β-sitosterol.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
Caption: Simplified diagram of signaling pathways modulated by β-sitosterol.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of β-Sitosterol Loaded PLGA and PEG-PLA Nanoparticles for Effective Treatment of Breast Cancer: Preparation, Physicochemical Characterization, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. β-sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Sitosterol inhibits osteoclast activity and reduces ovariectomy-induced bone loss by regulating the cAMP and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
How to select the appropriate internal standard for Sitosterol sulfate quantification.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate internal standard for the accurate quantification of sitosterol (B1666911) sulfate (B86663). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for sitosterol sulfate quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as sitosterol-d7 sulfate. SIL internal standards have nearly identical chemical and physical properties to the analyte, including chromatographic retention time and ionization efficiency. This similarity allows them to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1][2][3]
Q2: Is a stable isotope-labeled sitosterol sulfate commercially available?
Q3: What are the recommended alternatives if a stable isotope-labeled sitosterol sulfate is not available?
A3: A highly recommended and scientifically validated alternative is the use of a structurally similar, stable isotope-labeled internal standard. Deuterated cholesterol sulfate (e.g., cholesterol sulfate-d7) is an excellent choice as it is commercially available and has been successfully used for the quantification of various sterol sulfates, including β-sitosterol sulfate.[8][9] Another potential alternative is deuterated sitosterol (e.g., sitosterol-d7), which is also commercially available.[10][11][12] However, using a sulfated internal standard is generally preferred to account for any ionization differences related to the sulfate group.
Q4: Can I use a non-isotopically labeled compound as an internal standard?
A4: While less ideal than a stable isotope-labeled standard, a non-isotopically labeled, structurally similar compound can be used if SIL standards are not an option. A potential candidate could be stigmasterol (B192456) sulfate, as it shares structural similarities with sitosterol sulfate. However, it is crucial to validate that its extraction recovery and ionization response are comparable to sitosterol sulfate in the matrix of interest. An older study also reported using beta-sitosteryl sulfate as an internal standard for cholesteryl sulfate measurement, further supporting the use of structurally similar standards.[13]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Resolution
-
Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Optimize the mobile phase composition and gradient.
-
Consider a different column chemistry. Phenyl-hexyl columns can offer alternative selectivity for sterols compared to standard C18 columns.
-
Adjust the column temperature to improve separation.
-
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
-
Cause: Co-eluting compounds from the sample matrix interfering with the ionization of the analyte and internal standard.
-
Solution:
-
Improve sample preparation to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize chromatographic separation to resolve the analyte from matrix components.
-
Ensure the chosen internal standard co-elutes as closely as possible with the analyte to compensate for matrix effects effectively. A stable isotope-labeled internal standard is best for this.
-
Issue 3: Low Signal Intensity
-
Cause: Inefficient ionization, poor extraction recovery, or low analyte concentration.
-
Solution:
-
Optimize mass spectrometer source parameters (e.g., spray voltage, capillary temperature, gas flows).[8]
-
Sterol sulfates are typically analyzed in negative ion mode ESI-MS.
-
Evaluate and optimize the extraction procedure for maximum recovery.
-
If the concentration is below the limit of detection, consider concentrating the sample or using a more sensitive instrument.
-
Issue 4: Inconsistent Results
-
Cause: Variability in sample preparation, instrument performance, or internal standard addition.
-
Solution:
-
Ensure precise and consistent addition of the internal standard to all samples and standards at the beginning of the sample preparation process.
-
Use a stable isotope-labeled internal standard to minimize variability.
-
Regularly perform system suitability tests to monitor instrument performance.
-
Internal Standard Selection Workflow
Caption: Workflow for selecting an appropriate internal standard.
Comparison of Potential Internal Standards
| Internal Standard Candidate | Type | Commercial Availability | Pros | Cons |
| Sitosterol-d7 Sulfate | Ideal (SIL Analyte) | Not readily available | Most accurate and reliable for compensating for all analytical variability. | Requires custom synthesis, which can be expensive and time-consuming. |
| Cholesterol Sulfate-d7 | Best Alternative (SIL Structural Analog) | Yes | Closely mimics the analyte's behavior, including the sulfate group. Validated in published methods.[8] | Minor differences in chromatography and fragmentation compared to sitosterol sulfate. |
| Sitosterol-d7 | Good Alternative (SIL Parent Compound) | Yes | Corrects for variability in the sitosterol moiety. | Does not account for variability related to the sulfate group's ionization or stability. |
| Stigmasterol Sulfate | Acceptable Alternative (Structural Analog) | May require synthesis | More affordable than SIL standards. | Differences in physicochemical properties can lead to less accurate correction. Requires thorough validation. |
Experimental Protocol: Quantification of Sitosterol Sulfate by LC-MS/MS
This protocol provides a general methodology for the quantification of sitosterol sulfate using cholesterol sulfate-d7 as an internal standard. Optimization will be required based on the specific sample matrix and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution (e.g., 1 µg/mL Cholesterol Sulfate-d7 in methanol).
-
Add 500 µL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (1:1, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A typical gradient would start at around 70% B, increasing to 100% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Source Parameters:
-
Spray Voltage: -3.0 to -4.5 kV.
-
Capillary Temperature: 300-350 °C.
-
Sheath and Auxiliary Gas: Optimize based on instrument manufacturer's recommendations.
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Sitosterol Sulfate: The precursor ion will be [M-H]⁻. A common product ion results from the loss of the sulfate group (SO₃), which has a mass of approximately 80 Da, or the sulfate ion itself ([SO₄H]⁻ at m/z 97).
-
Cholesterol Sulfate-d7: Monitor the corresponding precursor and product ions.
-
-
3. Quantification
-
Create a calibration curve by plotting the peak area ratio of the sitosterol sulfate MRM transition to the cholesterol sulfate-d7 MRM transition against the concentration of sitosterol sulfate standards.
-
Quantify the sitosterol sulfate concentration in the unknown samples using the regression equation from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical process for accurate quantification.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A facile synthesis of [3 alpha-3 H]beta -sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Cholesteryl sulfate: measurement with beta-sitosteryl sulfate as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Phytosterols in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of phytosterols (B1254722) in animal studies. The information is designed to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability of phytosterols?
The main obstacle is their extremely low solubility in both water and oil, which limits their absorption in the gastrointestinal tract.[1][2] This poor solubility makes it difficult for phytosterols to be incorporated into micelles, a necessary step for absorption by enterocytes.
Q2: What are the most common strategies to enhance the oral bioavailability of phytosterols in animal models?
The three most prevalent and effective methods are:
-
Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations increase the surface area for absorption and can improve lymphatic transport.[3][4]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating phytosterols within cyclodextrin molecules enhances their aqueous solubility.[1][5][6]
-
Esterification: Converting phytosterols into their ester forms improves their lipid solubility and allows for incorporation into fatty matrices.[7][8]
Q3: How much can these methods improve the oral bioavailability of phytosterols?
The degree of enhancement varies depending on the specific formulation and animal model. However, studies have shown significant improvements. For instance, a self-microemulsifying drug delivery system (SMEDDS) was found to increase the bioavailability of phytosterols by more than three times in rats.[3] Phytosterol nanoparticles have been shown to significantly increase bioaccessibility compared to raw phytosterols.[2]
Q4: What are the key analytical methods for quantifying phytosterols in biological samples?
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytosterols in plasma and tissues.[9][10][11][12] Gas chromatography (GC) is also commonly used but often requires a more time-consuming sample preparation process involving derivatization.[10]
Troubleshooting Guides
Nanoemulsions and SMEDDS
Issue 1: Inconsistent or Large Particle Size
-
Potential Cause: Inefficient homogenization, improper surfactant-to-oil ratio, or inappropriate surfactant selection.
-
Troubleshooting Steps:
-
Optimize Homogenization: Increase homogenization time or speed. For high-pressure homogenization, increase the number of passes.[2]
-
Adjust Surfactant-to-Oil Ratio: Systematically vary the ratio of surfactant to oil to find the optimal concentration for stable nanoemulsion formation.
-
Screen Surfactants: Test a panel of surfactants (e.g., Tween 80, Cremophor EL, Poloxamer 188) to identify the one that yields the smallest and most stable particles for your specific oil phase. The use of co-surfactants like polyethylene (B3416737) glycol 400 (PEG400) can also be beneficial.[3]
-
Consider a Co-solvent: The addition of a co-solvent like ethanol (B145695) can facilitate the dispersion of phytosterols and contribute to a smaller particle size.[13]
-
Issue 2: Phase Separation or Creaming Upon Storage
-
Potential Cause: Ostwald ripening, flocculation, or coalescence due to a suboptimal formulation.
-
Troubleshooting Steps:
-
Increase Zeta Potential: A higher absolute zeta potential (e.g., > |30| mV) indicates greater electrostatic repulsion between droplets, leading to improved stability.[2] Consider adding a charged surfactant or adjusting the pH of the aqueous phase.
-
Optimize Surfactant Combination: The use of a combination of surfactants can provide better steric and electrostatic stabilization at the oil-water interface.
-
Incorporate a Co-surfactant: A co-surfactant can improve the flexibility of the interfacial film, enhancing stability.
-
Storage Conditions: Store nanoemulsions at a consistent, appropriate temperature. Some formulations may be sensitive to temperature fluctuations.[13]
-
Issue 3: Difficulty with Oral Gavage of a Viscous Formulation
-
Potential Cause: High lipid content or inappropriate vehicle composition.
-
Troubleshooting Steps:
-
Adjust Vehicle Composition: If preparing a suspension for gavage, consider vehicles like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. For more sensitive animals, the DMSO concentration can be lowered.[14]
-
Use Appropriate Gavage Needles: Ensure the gavage needle is the correct size for the animal and is flexible with a ball-tip to prevent injury.
-
Warm the Formulation: Gently warming the formulation to body temperature can reduce its viscosity, making administration easier.
-
Dilute the Formulation: If possible without compromising the dose, dilute the formulation with a suitable vehicle to reduce viscosity.
-
Cyclodextrin Inclusion Complexes
Issue 1: Low Inclusion Efficiency
-
Potential Cause: Inappropriate cyclodextrin type, incorrect molar ratio, or suboptimal preparation method.
-
Troubleshooting Steps:
-
Select the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) often shows higher inclusion efficiency for phytosterols compared to β-cyclodextrin due to its higher aqueous solubility and amorphous nature.[1][5]
-
Optimize Molar Ratio: The molar ratio of cyclodextrin to phytosterol is critical. Ratios between 2:1 and 4:1 (cyclodextrin:phytosterol) are often optimal.[1][5]
-
Method of Preparation: The kneading method is suitable for poorly water-soluble compounds like phytosterols.[15] Co-precipitation and freeze-drying methods can also be effective.
-
Reaction Conditions: Optimize parameters such as temperature and reaction time. For example, a reaction temperature of 50–55 °C for 12 hours has been shown to be effective.[1]
-
Issue 2: Precipitation of the Complex in Aqueous Solution
-
Potential Cause: Exceeding the solubility limit of the inclusion complex.
-
Troubleshooting Steps:
-
Verify Complex Formation: Use analytical techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.[6][16]
-
Determine the Phase Solubility Diagram: This will help to understand the stoichiometry of the complex and its solubility limit.
-
Adjust Concentration: Prepare solutions at concentrations below the determined solubility limit of the complex.
-
Phytosterol Esters
Issue 1: Low Esterification Conversion Rate
-
Potential Cause: Inefficient catalyst, suboptimal reaction temperature or time, or an inappropriate molar ratio of reactants.
-
Troubleshooting Steps:
-
Catalyst Selection: Both chemical and enzymatic catalysts can be used. For enzymatic catalysis, lipases like Candida rugosa lipase (B570770) have shown high catalytic activity.[17] For chemical synthesis, catalysts like dodecyl benzene (B151609) sulphonic acid (DBSA) can be effective at milder temperatures.[7]
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions or enzyme denaturation.[7][17]
-
Time: Monitor the reaction over time to determine the optimal duration for maximum conversion.
-
Molar Ratio: An excess of the fatty acid is often required to drive the reaction towards ester formation. Molar ratios of fatty acid to phytosterol of 2.3:1 have been shown to be effective.[17]
-
-
Removal of Water: Water is a byproduct of the esterification reaction and its presence can inhibit the forward reaction. Consider performing the reaction under vacuum or with a desiccant.
-
Issue 2: Difficulty in Purifying the Phytosterol Esters
-
Potential Cause: Presence of unreacted starting materials and byproducts.
-
Troubleshooting Steps:
-
Crystallization: This is an effective method for purifying phytosterol esters. The choice of crystallization solvent is crucial.[8][18]
-
Column Chromatography: Silica gel column chromatography can be used to separate the esters from unreacted phytosterols and fatty acids.
-
Solvent Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubilities.
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Animal Model | Key Findings | Bioavailability Enhancement | Reference |
| Nanoemulsion (SMEDDS) | Rats | Increased Cmax and AUC compared to a phytosterol suspension. | > 3-fold | [3] |
| Nanoparticles | Mice | Dose-dependently reduced serum and hepatic cholesterol. | Not directly quantified, but showed significant bioactivity. | [19] |
| Cyclodextrin Inclusion Complex | Rats | Increased solubility and dissolution rate. | Enhanced bioavailability compared to unformulated phytosterol. | [20] |
| Phytosterol Esters | Rats | Improved absorption compared to free phytosterols. | Bioavailability of phytosterol linoleate (B1235992) reached up to 19.57%. |
Experimental Protocols
Protocol 1: Preparation of Phytosterol Nanoemulsion
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Preparation of the Oil Phase: Dissolve the phytosterols in a suitable oil (e.g., lemon essential oil, medium-chain triglycerides) with gentle heating and stirring.[3]
-
Preparation of the Aqueous Phase: In a separate vessel, dissolve the surfactant (e.g., Tween 60, polyoxyethylene hydrogenated castor oil 40) and co-surfactant (e.g., polyethylene glycol 400) in deionized water.[3]
-
Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase under continuous high-speed stirring.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a set number of cycles (e.g., 6 cycles at 900 bar) or ultrasonication to reduce the droplet size and form a stable nanoemulsion.[19]
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering.
Protocol 2: Preparation of Phytosterol-Cyclodextrin Inclusion Complex
This protocol is based on the kneading method.
-
Molar Ratio Calculation: Determine the desired molar ratio of cyclodextrin (e.g., HP-β-CD) to phytosterols (e.g., 2:1).
-
Kneading: Place the calculated amount of cyclodextrin in a mortar and add a small amount of a solvent (e.g., ethanol/water mixture) to form a paste.
-
Incorporation of Phytosterols: Gradually add the phytosterols to the cyclodextrin paste and knead thoroughly for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder and store it in a desiccator.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and NMR.[6][16]
Protocol 3: HPLC Analysis of Phytosterols in Rat Plasma
This is a general protocol and specific parameters may need to be optimized.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard (e.g., epicoprostanol).
-
Add 1 mL of ethanol to precipitate proteins and vortex.
-
Add 2 mL of hexane (B92381) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve using standard solutions of the phytosterols of interest.
Mandatory Visualizations
Caption: Phytosterol absorption and efflux pathway in an enterocyte.
Caption: Experimental workflow for nanoemulsion preparation and in vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. azonano.com [azonano.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00798J [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing conditions for enzymatic hydrolysis of sterol sulfates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of sterol sulfates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my enzymatic hydrolysis incomplete or highly variable?
A1: Incomplete hydrolysis is a common issue. Several factors could be responsible:
-
Enzyme Specificity: Not all sulfatases cleave all sterol sulfates. For example, enzyme preparations from molluscs like Helix pomatia are known to hydrolyze sulfates of 3β-hydroxy-Δ5-sterols but often fail to cleave 3α-hydroxy-5α-sterol sulfates.[1]
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time may be suboptimal for your specific enzyme and substrate. Each enzyme has a narrow range of optimal conditions.
-
Enzyme Source Contamination: Crude enzyme preparations, particularly from Helix pomatia, may contain other enzymes that can degrade the liberated sterol, leading to inaccurate results and poor reproducibility.[1]
-
Presence of Inhibitors: Your sample may contain endogenous or contaminating substances that inhibit sulfatase activity. Phosphate ions, often used in buffers, can be inhibitory to sulfatases. Potent inhibitors include compounds based on the aryl sulfamate (B1201201) pharmacophore.[2][3]
-
Substrate Accessibility: The sterol sulfate (B86663) may not be fully soluble or accessible to the enzyme in the reaction buffer. The use of a mild emulsifier may be necessary in some cases.[4]
Q2: What are the optimal pH and temperature for sterol sulfatase (STS) activity?
A2: The optimal conditions depend on the enzyme source and the substrate.
-
Temperature: For mammalian steroid sulfatase (STS), activity is typically assayed at 37°C .[5][6]
-
pH: While the optimal pH can vary, a range of pH 7.0 to 8.0 is generally effective for human STS. However, for general sulfatase assays using artificial substrates like p-nitrocatechol sulfate, a more acidic pH of 5.0 is often used. It is crucial to determine the optimal pH for your specific enzyme and substrate combination empirically.
Q3: My enzyme activity is lower than expected. What are the potential causes?
A3: Low activity can stem from several issues:
-
Improper Enzyme Storage/Handling: Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and handled on ice.
-
Sub-optimal Substrate Concentration: Enzyme kinetics are dependent on substrate concentration. If the concentration is too low, the reaction rate will be slow. It is recommended to use a substrate concentration at or above the Michaelis constant (Km) if known.
-
Enzyme Inactivation: The enzyme may have been inactivated by components in the sample matrix or by extreme pH during sample preparation.
-
Irreversible Inhibition: Some inhibitors, like those based on the aryl O-sulfamate pharmacophore, can irreversibly modify the active site of the enzyme, leading to a permanent loss of activity.[2] The inhibitory effect of such compounds can be enhanced by pre-incubating the inhibitor with the enzyme before adding the substrate.[7]
Q4: Which sterol sulfate substrates are hydrolyzed most efficiently by human STS?
A4: Human steroid sulfatase (STS), also known as arylsulfatase C, shows different catalytic efficiencies for various substrates. The general order of activity is: Estrone sulfate (E1S) > Pregnenolone sulfate > Dehydroepiandrosterone sulfate (DHEAS) > Cholesterol sulfate .[8]
Q5: Are there non-enzymatic alternatives for cleaving sterol sulfates?
A5: Yes. When enzymatic methods are unsuitable, chemical hydrolysis (solvolysis) is an alternative. This typically involves acidic conditions at elevated temperatures. However, these harsh conditions can lead to the degradation or transformation of the resulting sterols, so this method must be used with caution and validated for your specific analyte.[1] For applications like GC-MS, novel protocols that combine chemical cleavage and derivatization are being developed to simplify analysis.[9]
Quantitative Data Summary
Table 1: General Reaction Conditions for Sulfatase Assays
| Parameter | Condition | Enzyme Source / Substrate | Citation |
| Temperature | 37 °C | Human Placental Microsomes / Estrone Sulfate | [5] |
| 37 °C | General Sulfatase / p-Nitrocatechol Sulfate | [6] | |
| pH | 7.0 - 8.0 (typical) | Mammalian Steroid Sulfatase | [1] |
| 5.0 | General Sulfatase / p-Nitrocatechol Sulfate | ||
| Incubation Time | 30 - 60 minutes | Human Placental Microsomes / Estrone Sulfate | [5] |
| 30 minutes | General Sulfatase / p-Nitrocatechol Sulfate | [6] | |
| Reference Activity | 2 - 9.3 nmol/hr/mg protein | Steroid Sulfatase (Clinical Assay) | [10] |
Table 2: Potency of Selected Steroid Sulfatase (STS) Inhibitors
| Inhibitor | IC₅₀ / Kᵢ | Enzyme Source / Cell Line | Substrate | Citation |
| Compound 5 | IC₅₀: 0.15 nM | Transfected (293) Cell Microsomes | Estrone Sulfate (E1S) | [11] |
| IC₅₀: 1.4 nM | Transfected (293) Cell Microsomes | DHEAS | [11] | |
| KW-2581 | IC₅₀: 13 nM | ZR-75-1 Breast Cancer Cells | Endogenous | [7] |
| Steroid sulfatase-IN-6 | Kᵢ: 0.4 nM | Human Placental STS | Estrone Sulfate (E1S) | [5] |
Experimental Protocols
Protocol 1: Radiometric In Vitro Assay for STS Inhibition
This protocol is adapted from methods using human placental microsomes and a radiolabeled substrate to determine inhibitor potency.[5]
Materials:
-
Human placental microsomes (enzyme source)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Estrone sulfate (E1S) substrate
-
[³H]-Estrone sulfate (radiolabeled tracer)
-
Test Inhibitor (e.g., Steroid sulfatase-IN-6) dissolved in DMSO
-
Toluene (B28343) (for extraction)
-
Scintillation cocktail and vials
-
Microplate, scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the human placental microsomes in the assay buffer to a final protein concentration that ensures the reaction rate remains linear for at least 60 minutes. This must be determined empirically.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations to be tested. The final DMSO concentration in the assay should not exceed 0.5% (v/v).
-
Substrate Preparation: Prepare a stock solution of E1S in the assay buffer. Spike this stock with a small amount of [³H]-E1S to serve as a tracer.
-
Assay Setup: To each well of a microplate, add the enzyme preparation and the inhibitor solution (or DMSO for control wells).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme, which is particularly important for irreversible inhibitors.[7]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution (E1S spiked with [³H]-E1S) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination & Extraction: Stop the reaction by adding toluene to each well. Vortex the plate for 1-2 minutes to extract the hydrolyzed, non-polar product ([³H]-Estrone) into the organic phase, while the unreacted substrate ([³H]-E1S) remains in the aqueous phase.
-
Quantification: Centrifuge the plate to separate the layers. Carefully transfer a known volume of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the control and determine the IC₅₀ or Kᵢ value.
Protocol 2: General Colorimetric Assay for Sulfatase Activity
This protocol is based on the cleavage of a chromogenic substrate and is suitable for measuring general sulfatase activity.[6]
Materials:
-
Sulfatase enzyme
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
-
Substrate: p-Nitrocatechol sulfate (pNCS)
-
Stop Solution (e.g., 1 N NaOH)
-
Spectrophotometer or microplate reader capable of reading at 515 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and equilibrate them to the assay temperature (37°C).
-
Assay Setup: In separate tubes or wells, prepare a Blank (Buffer only) and a Test sample (Buffer + Enzyme solution).
-
Equilibration: Pre-warm the tubes/plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the p-NCS substrate solution to all tubes/wells to start the reaction.
-
Incubation: Incubate at 37°C for exactly 30 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., 1 N NaOH). This also develops the color of the product, p-nitrocatechol.
-
Measurement: Immediately read the absorbance at 515 nm.
-
Calculation: Subtract the absorbance of the Blank from the Test sample. The activity can be calculated based on the extinction coefficient of p-nitrocatechol under alkaline conditions. One unit is typically defined as the amount of enzyme that hydrolyzes 1.0 µmol of p-NCS per hour at pH 5.0 and 37°C.
Visualizations
Caption: Workflow for optimizing enzymatic hydrolysis conditions.
Caption: Role of STS in steroid activation and its inhibition.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Enzymatic hydrolysis of steryl glucosides, major contaminants of vegetable oil-derived biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 11. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Analytical Method for Sitosterol Sulfate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating new analytical methods for the detection of sitosterol (B1666911) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for sitosterol sulfate detection?
A1: The most prevalent methods for analyzing sitosterol sulfate and other sterol sulfates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including its high-resolution variations like UPLC-MS/MS.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with various detectors is also used, particularly for the analysis of the parent molecule, β-sitosterol.[3]
Q2: Is derivatization necessary for the analysis of sitosterol sulfate?
A2: It depends on the analytical technique. For GC-MS analysis, derivatization is mandatory to increase the volatility of the sterol.[1][2][4] Common derivatization techniques include silylation to form trimethylsilyl (B98337) (TMS) ethers.[2][4] For LC-MS analysis, derivatization is often not required, which simplifies sample preparation.[1][2]
Q3: What are the critical sample preparation steps for sitosterol sulfate analysis?
A3: Key sample preparation steps include extraction from the sample matrix, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and, for GC-MS, a deconjugation step to cleave the sulfate group, which can be achieved through enzymatic or chemical hydrolysis.[1][5][6] For complex matrices, saponification may be necessary to hydrolyze sterol esters.[4]
Q4: What are the typical validation parameters I need to assess for my new analytical method?
A4: According to regulatory guidelines, key validation parameters for analytical methods include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[3][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at intra- and inter-assay levels.[8]
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often determined by spike-and-recovery experiments.[9][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][10]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][10]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11]
Troubleshooting Guides
HPLC & LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Broadening | 1. Column degradation.[12] 2. Inappropriate mobile phase pH.[13] 3. Active sites on the column interacting with the analyte.[4] 4. Sample overload. | 1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[13] 3. Use a column with end-capping or add a competing base to the mobile phase. 4. Reduce the sample concentration or injection volume.[14] |
| Poor Resolution/Co-elution | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry for the analytes.[4] 3. Insufficient column length or particle size.[15] | 1. Optimize the gradient or isocratic mobile phase composition.[16] 2. Switch to a column with a different stationary phase (e.g., C18 vs. Phenyl).[17] 3. Use a longer column or a column with smaller particles for higher efficiency.[15] |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal ionization in MS.[5] 2. Sample loss during preparation. 3. Detector settings not optimized. | 1. For LC-MS, optimize source parameters (e.g., gas flow, temperature). The sulfate group facilitates detection in negative ion mode.[5] 2. Evaluate each step of the sample preparation for potential analyte loss. 3. Adjust detector parameters (e.g., wavelength for UV, collision energy for MS/MS). |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature.[13] 3. Column aging. | 1. Ensure accurate mobile phase preparation and proper pump performance. 2. Use a column oven to maintain a consistent temperature.[13] 3. Equilibrate the column sufficiently before each run and monitor its performance over time. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | 1. Incomplete derivatization.[4] 2. Analyte degradation in the injector.[18] 3. Active sites in the GC system.[4][18] | 1. Ensure the sample is completely dry before adding the derivatization reagent and optimize the reaction time and temperature.[4][19] 2. Optimize the injector temperature. 3. Use a deactivated inlet liner and column; perform system maintenance.[4][18] |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the carrier gas or syringe. | 1. Implement a thorough wash sequence between injections. 2. Check the purity of the carrier gas and clean or replace the syringe. |
| Peak Splitting | 1. Inefficient sample introduction. 2. Column overloading. | 1. Optimize the injection speed and volume. 2. Dilute the sample. |
| Baseline Noise or Drift | 1. Column bleed. 2. Contaminated carrier gas or gas lines. | 1. Condition the column according to the manufacturer's instructions. 2. Use high-purity carrier gas and ensure gas lines are clean. |
Quantitative Data Summary
The following tables summarize typical validation parameters reported for the analysis of sitosterol and related compounds using different analytical techniques.
Table 1: Linearity of Analytical Methods
| Analyte | Method | Range | Correlation Coefficient (r²) | Reference |
| β-sitosterol | HPLC | 10-600 µg/mL | 0.9985 | [20] |
| β-sitosterol, Campesterol (B1663852), Stigmasterol (B192456) | LC-MS/MS | 10-2000 ng/mL | >0.99 | [10] |
| Cholesterol Sulfate | UPLC-MS/MS | Not Specified | 0.9933 | [7] |
Table 2: Precision and Recovery of Analytical Methods
| Analyte | Method | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) | Reference |
| 7-oxygenated campesterol/sitosterol | GC-MS | ≤10 | ≤10 | 92-115 | [8] |
| Phytosterols | GC-FID | Not Specified | Not Specified | 76-101 | [9] |
| Cholesterol Sulfate | UPLC-MS/MS | <5 | <5 | 97.4-102.0 | [7] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD | LOQ | Reference |
| β-sitosterol | HPLC | 2.92 µg/mL | 8.84 µg/mL | [3] |
| β-sitosterol, Campesterol, Stigmasterol | LC-MS/MS | 1 ng/mL | 10 ng/mL | [10] |
| 7α-hydroxy-campesterol | GC-MS | 7 pg/mL | 23 pg/mL | [8] |
| Sterol Sulfates | UPLC-MS/MS | 20 pg | Not Specified | [21] |
Experimental Protocols
Protocol 1: Sitosterol Sulfate Analysis by LC-MS/MS
This protocol is a generalized procedure based on common practices for sterol sulfate analysis.[22][5]
1. Sample Preparation (from biological fluid): a. To 100 µL of sample (e.g., plasma), add an internal standard (e.g., d7-cholesterol sulfate). b. Perform a liquid-liquid extraction with 1 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol). c. Vortex and centrifuge to separate the phases. d. Collect the organic layer and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of methanol (B129727) in water is often employed.[22]
- Flow Rate: Typically 0.2-0.5 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for sulfated compounds.[5]
- MS/MS Detection: Monitor for the characteristic loss of the sulfate group (SO₃), which results in a fragment at m/z 97.[22]
Protocol 2: Sitosterol Analysis by GC-MS (following deconjugation and derivatization)
This protocol outlines a general workflow for the analysis of the parent sterol after cleaving the sulfate group.[1][4][23]
1. Sample Preparation and Deconjugation: a. Extract the sterol sulfates from the sample matrix as described in Protocol 1. b. Perform chemical hydrolysis by heating the sample in an acidic solution to cleave the sulfate group.[1] c. Neutralize the solution and perform a liquid-liquid extraction to isolate the free sterols. d. Evaporate the solvent to complete dryness.
2. Derivatization (Silylation): a. To the dried sterol extract, add a silylating reagent such as a 1:1 mixture of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4] b. Seal the vial and heat at 60-70°C for 1 hour.[4] c. After cooling, the sample is ready for GC-MS injection.
3. GC-MS Conditions:
- Column: A non-polar or mid-polarity column (e.g., DB-5) is typically used.[18]
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: Typically around 250°C.
- Oven Temperature Program: A temperature gradient is used to separate the sterols, for example, starting at a lower temperature and ramping up to around 300°C.[19]
- Ionization Mode: Electron Impact (EI) ionization is common.
Visualizations
Caption: LC-MS/MS workflow for sitosterol sulfate analysis.
Caption: GC-MS workflow for sitosterol analysis after deconjugation.
Caption: A logical approach to troubleshooting chromatographic issues.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of strategies for the determination of sterol sulfates via GC-MS leading to a novel deconjugation-derivatization protocol - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. mdpi.com [mdpi.com]
- 8. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. aelabgroup.com [aelabgroup.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 15. agilent.com [agilent.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. chromforum.org [chromforum.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of β-Sitosterol in the Reduction of Trimethylamine N-oxide (TMAO): A Data-Driven Guide
Disclaimer: Extensive literature searches did not yield studies directly comparing the efficacy of Sitosterol sulfate (B86663) and β-sitosterol in reducing Trimethylamine (B31210) N-oxide (TMAO). Furthermore, no research was identified investigating the effect of Sitosterol sulfate on TMAO levels. Therefore, this guide focuses exclusively on the documented efficacy and mechanism of β-sitosterol in reducing TMAO, based on available experimental data.
Executive Summary
Elevated levels of Trimethylamine N-oxide (TMAO), a metabolite generated by gut microbiota from dietary precursors like choline (B1196258) and carnitine, are strongly associated with an increased risk of atherosclerosis and adverse cardiovascular events.[1][2] This guide provides a detailed analysis of β-sitosterol, a common plant sterol, and its demonstrated efficacy in reducing TMAO levels. Experimental evidence indicates that β-sitosterol significantly lowers TMAO by modulating the gut microbiota to inhibit the production of the precursor trimethylamine (TMA) and by reducing the hepatic expression of Flavin-containing monooxygenase 3 (FMO3), the enzyme responsible for converting TMA to TMAO.[3][4][5][6] This document summarizes the quantitative data, outlines the experimental protocols used in these key studies, and visualizes the underlying biological pathways.
Performance Data: β-Sitosterol vs. Control
The following table summarizes the quantitative results from a key study investigating the effect of β-sitosterol on TMAO and related metabolic markers in a choline-induced atherosclerosis mouse model.[3][6]
| Parameter | Control Group (High Choline) | β-Sitosterol Group (High Choline + β-Sitosterol) | Percentage Reduction | Statistical Significance | Reference |
| Serum TMA Level | ~2.2 µM | ~1.2 µM | ~45.5% | p < 0.01 | [3][6] |
| Hepatic FMO3 Expression | (Normalized to 1.0) | ~0.4 | ~60% | p < 0.01 | [3][6] |
| Serum TMAO Level | ~12 µM | ~5 µM | ~58.3% | p < 0.01 | [3][6] |
| Atherosclerotic Plaque Area | (Normalized to ~25%) | ~12.5% | ~50% | p < 0.01 | [3][4] |
Mechanism of Action: How β-Sitosterol Reduces TMAO
β-sitosterol employs a dual mechanism to lower circulating TMAO levels. Firstly, it reshapes the gut microbial community, inhibiting the growth of bacteria that possess the choline trimethylamine-lyase (cutC) gene, which is essential for converting dietary choline into TMA.[3][4][5][6] Secondly, it downregulates the expression of the FMO3 enzyme in the liver. FMO3 is the primary enzyme that oxidizes TMA absorbed from the gut into the pro-atherogenic TMAO.[3][6][7][8]
The pathway diagram below illustrates this mechanism.
Caption: Mechanism of β-Sitosterol in reducing TMAO production.
Experimental Methodologies
The data presented is primarily derived from studies using Apolipoprotein E knockout (ApoE-/-) mice, a standard model for atherosclerosis research.[3]
Animal Model and Diet
-
Model: Male Apolipoprotein E knockout (ApoE-/-) mice.[3]
-
Acclimatization: Mice were housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for a week before the experiment.[3]
-
Dietary Groups:
-
Duration: The dietary intervention was carried out over a period of several weeks (e.g., 8 weeks).[9]
The experimental workflow is outlined in the diagram below.
Caption: Workflow for evaluating β-sitosterol's effect on TMAO.
Sample Analysis
-
TMA/TMAO Quantification: Serum levels of TMA and TMAO were measured using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive method for quantifying small molecules.[10][11]
-
FMO3 Gene Expression: The expression of the FMO3 gene in liver tissue was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[3]
-
Gut Microbiota Analysis: The composition of the gut microbiota was analyzed by sequencing the 16S rRNA gene from DNA extracted from cecal contents.[3][4] This allows for the identification and relative abundance measurement of different bacterial genera.
-
Atherosclerosis Assessment: Aortic root sections were stained with Oil Red O to visualize and quantify the area of atherosclerotic plaques.[4]
Conclusion
The available scientific evidence robustly supports the efficacy of β-sitosterol in reducing circulating TMAO levels.[3][5][6] Its dual-action mechanism, which involves both the modulation of gut microbiota to reduce TMA precursor formation and the downregulation of the hepatic enzyme FMO3, presents a promising therapeutic strategy for mitigating atherosclerosis risk associated with high TMAO.[3][4][6] While no comparative data exists for Sitosterol sulfate, β-sitosterol stands as a well-documented compound for researchers and drug development professionals working on TMAO-lowering interventions.
References
- 1. Dietary bioactive ingredients to modulate the gut microbiota-derived metabolite TMAO. New opportunities for functional food development - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice [frontiersin.org]
- 7. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 8. Emerging Roles of Flavin Monooxygenase 3 (FMO3) in Cholesterol Metabolism and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of a GC-MS method for sterol analysis against a reference method.
For researchers, scientists, and drug development professionals engaged in the precise quantification of sterols, the choice of analytical methodology is paramount. This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method against a robust Liquid Chromatography-Mass Spectrometry (LC-MS) reference method for sterol analysis. The information presented herein is supported by experimental data to aid in the selection of the most suitable technique for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the validated GC-MS method and the reference LC-MS method for the analysis of representative sterols.
| Performance Metric | GC-MS Method | Reference LC-MS Method | Source(s) |
| Linearity (R²) | > 0.99 | > 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | 0.1 - 5 ng/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 1 - 20 ng/mL | 0.5 - 10 ng/mL | [1][2][3] |
| Intra-day Precision (%RSD) | < 10% | < 15% | [1][2] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [1][2] |
| Accuracy/Recovery | 85 - 115% | 85 - 115% | [1][2] |
Experimental Protocols
Detailed methodologies for both the GC-MS and the reference LC-MS methods are provided below. These protocols outline the critical steps from sample preparation to instrumental analysis.
Validated GC-MS Method Protocol
This method is suitable for the quantitative analysis of sterols in various matrices, such as plasma and edible oils.
1. Sample Preparation:
-
Saponification: To hydrolyze sterol esters, the sample is subjected to alkaline saponification. This is typically achieved by adding a methanolic potassium hydroxide (B78521) solution and incubating at an elevated temperature (e.g., 60°C) for 1-2 hours.
-
Extraction: The non-saponifiable lipid fraction containing the free sterols is then extracted from the aqueous-methanolic solution using an organic solvent such as hexane (B92381) or petroleum ether. The extraction is usually performed multiple times to ensure quantitative recovery.
-
Derivatization: Due to the low volatility of sterols, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. The most common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the dried extract and heated (e.g., at 60°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Oven Temperature Program: An initial temperature of around 180°C is held for 1-2 minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 280-300°C, which is then held for several minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injection: A splitless injection of 1 µL of the derivatized sample is performed.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is the standard mode.
-
Analysis Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the sterol-TMS derivatives. For qualitative analysis, a full scan mode (e.g., m/z 50-600) is used.
-
Reference LC-MS Method Protocol
This method offers the advantage of analyzing sterols without the need for derivatization, making it a powerful alternative to GC-MS.
1. Sample Preparation:
-
Extraction: A liquid-liquid extraction is performed to isolate the lipids from the sample matrix. A common procedure is the Folch or Bligh-Dyer method, which utilizes a chloroform:methanol (B129727) mixture.
-
Saponification (Optional): If total sterol content (free and esterified) is of interest, a saponification step, similar to the one described for the GC-MS method, is included. For the analysis of free sterols, this step is omitted.
-
Solid-Phase Extraction (SPE): To clean up the sample and remove interfering substances, the lipid extract can be passed through a silica-based SPE cartridge.
2. LC-MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is frequently used for sterol separation.
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a gradient of methanol and water, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometer (MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are the most common ionization techniques for sterols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification. This involves selecting a specific precursor ion for each sterol and monitoring a characteristic product ion, which provides high selectivity and sensitivity.
-
Visualized Workflows and Relationships
To further clarify the experimental processes and their comparison, the following diagrams have been generated.
Caption: Experimental workflows for GC-MS and LC-MS sterol analysis.
Caption: Logical comparison of GC-MS and LC-MS for sterol analysis.
Objective Comparison
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of sterols. The choice between them often depends on the specific requirements of the study.
GC-MS is a well-established and robust technique that offers excellent chromatographic resolution, which is particularly advantageous for separating complex mixtures of sterol isomers.[4][5] The extensive electron ionization libraries available for MS facilitate compound identification. However, the requirement for a derivatization step to increase the volatility of the sterols can add time and potential for error to the sample preparation process.[1][4]
LC-MS , on the other hand, has gained popularity for sterol analysis due to its high sensitivity and the ability to analyze underivatized sterols, which simplifies sample preparation.[1][4] This is especially beneficial for thermally labile or non-volatile sterols. The use of MRM in tandem MS provides exceptional selectivity and reduces chemical noise, leading to lower detection limits.[5][6]
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
Cross-Validation of In Vitro Gut Models for Studying Sterol Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of sterol metabolism, encompassing the absorption of cholesterol and the transformation of bile acids, is crucial for understanding cardiovascular health and developing effective therapeutics. In vitro gut models offer a powerful platform to investigate these complex processes without the ethical and logistical challenges of in vivo studies. This guide provides a comprehensive comparison of three commonly used in vitro models—the dynamic TNO intestinal model (TIM), the Simulator of the Human Intestinal Microbial Ecosystem (SHIME), and the static Caco-2 cell line model—for their application in sterol metabolism research. We present a synthesis of available performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate model for their specific research questions.
Model Comparison: A Quantitative Overview
While direct head-to-head studies comparing the performance of TIM, SHIME, and Caco-2 models for all aspects of sterol metabolism are limited, we can compile and compare key features and available data from various studies to provide a valuable overview.
| Feature | TNO Intestinal Model (TIM) | Simulator of the Human Intestinal Microbial Ecosystem (SHIME) | Caco-2 Cell Line |
| Model Type | Dynamic, multi-compartmental | Dynamic, multi-compartmental with microbial focus | Static, single-cell type monolayer |
| Physiological Relevance | High: Simulates transit, pH, enzyme secretion, and absorption | High: Simulates different colon regions and long-term microbial adaptation | Moderate: Represents the intestinal epithelium barrier |
| Microbiota Simulation | Can be inoculated with fecal microbiota for short-term studies | Core feature: Stable, long-term colonization simulating regional gut microbiota | Not inherently included; can be co-cultured with bacteria |
| Sterol Absorption (Bioaccessibility) | Allows for the study of cholesterol bioaccessibility by simulating digestion and absorption through dialysis membranes.[1] | Less emphasis on absorption; primarily focused on microbial metabolism. | A primary application is to study cholesterol uptake and efflux mechanisms at the cellular level.[2][3] |
| Bile Acid Metabolism | Can be used to study the initial stages of bile acid deconjugation. | A key application is to model the complex microbial transformations of primary to secondary bile acids over extended periods.[4][5][6][7] | Can be used to study the effects of bile acids on intestinal cell permeability and signaling. |
| Throughput | Low | Low | High |
| Cost & Complexity | High | High | Low |
Performance Data on Sterol Metabolism (Data from separate studies)
| Parameter | TNO Intestinal Model (TIM) | Simulator of the Human Intestinal Microbial Ecosystem (SHIME) | Caco-2 Cell Line |
| Cholesterol Bioaccessibility | A study on partially hydrolyzed guar (B607891) gum showed its effect on fat and cholesterol bioaccessibility in the TIM model.[1] | Data not readily available in comparative studies. | Studies have established a strong correlation between in vitro apparent permeability (Papp) and in vivo human absorption for various compounds.[8] |
| Bile Acid Deconjugation | Can simulate the partial deconjugation of bile salts.[6] | Demonstrates complete deconjugation of various bile acids over time.[6] | Not a primary application. |
| Secondary Bile Acid Formation | Limited capacity for secondary bile acid formation due to shorter transit times. | Can effectively model the formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). | Not applicable. |
Experimental Workflows & Signaling Pathways
To visualize the experimental processes and the biological pathways involved in sterol metabolism, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in sterol metabolism using the discussed in vitro models. These should be adapted based on specific research objectives and laboratory conditions.
Protocol 1: Cholesterol Bioaccessibility in the TIM-1 Model
Objective: To determine the fraction of cholesterol that is available for absorption after simulated digestion.
Materials:
-
TNO Intestinal Model (TIM-1) system
-
Test meal containing a known amount of cholesterol
-
Simulated gastric, duodenal, and jejunal fluids (with pepsin, pancreatin, and bile salts)
-
Dialysis tubing (e.g., 10-15 kDa MWCO) for the jejunal compartment
-
Organic solvents (e.g., chloroform, methanol) for lipid extraction
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system for cholesterol quantification
Procedure:
-
Model Setup: Prepare and calibrate the TIM-1 system according to the manufacturer's instructions to simulate the physiological conditions of the upper gastrointestinal tract (pH, temperature, transit times, and secretions).
-
Digestion: Introduce the test meal into the gastric compartment. Initiate the dynamic digestion process, allowing the digesta to transit through the gastric, duodenal, and jejunal compartments.
-
Sample Collection: Collect the dialysate from the jejunal compartment at regular intervals. This dialysate represents the bioaccessible fraction of cholesterol.
-
Lipid Extraction: Extract lipids from the collected dialysate using a modified Folch or Bligh-Dyer method.
-
Quantification: Analyze the extracted lipids using GC-MS or HPLC to determine the concentration of cholesterol.
-
Calculation: Calculate cholesterol bioaccessibility as the percentage of cholesterol in the dialysate relative to the initial amount in the test meal.
Protocol 2: Bile Acid Transformation in the SHIME Model
Objective: To investigate the transformation of primary bile acids into secondary bile acids by the gut microbiota.
Materials:
-
Simulator of the Human Intestinal Microbial Ecosystem (SHIME) reactor
-
Fecal inoculum from healthy human donors
-
SHIME nutritional medium
-
Primary bile acids (e.g., cholic acid, chenodeoxycholic acid)
-
Solvents for bile acid extraction (e.g., methanol, acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Model Inoculation and Stabilization: Inoculate the SHIME colon compartments with a fecal slurry and allow the microbial community to stabilize over a period of 2-3 weeks.[9]
-
Bile Acid Supplementation: Introduce a known concentration of primary bile acids into the simulated small intestine compartment, which will then flow into the colon compartments.
-
Sample Collection: Collect samples from the different colon compartments (ascending, transverse, and descending) at various time points over an extended period (e.g., several days to weeks).
-
Bile Acid Extraction: Extract bile acids from the collected samples using solid-phase extraction or liquid-liquid extraction.
-
Quantification: Analyze the extracted bile acids using a validated LC-MS/MS method to quantify primary and secondary bile acids.
-
Data Analysis: Determine the conversion rates of primary to secondary bile acids in each colon compartment over time.
Protocol 3: Cholesterol Uptake in Caco-2 Cells
Objective: To measure the cellular uptake of cholesterol by intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Micellar solution containing radiolabeled ([³H]- or [¹⁴C]-) cholesterol, bile salts (e.g., sodium taurocholate), and phospholipids (B1166683) (e.g., phosphatidylcholine)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).[2][3]
-
Preparation of Micellar Solution: Prepare the micellar solution containing radiolabeled cholesterol.
-
Cholesterol Uptake Assay:
-
Wash the Caco-2 monolayers with pre-warmed buffer.
-
Add the micellar solution to the apical (upper) chamber of the Transwell® inserts.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
After incubation, aspirate the micellar solution and wash the cells multiple times with ice-cold buffer to stop the uptake process.
-
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
Protein Quantification: Determine the total protein content of the cell lysate using a standard assay (e.g., BCA assay).
-
Calculation: Express cholesterol uptake as the amount of radiolabeled cholesterol per milligram of cell protein.
Conclusion
The selection of an appropriate in vitro gut model is paramount for generating reliable and relevant data in sterol metabolism research. The TNO intestinal model (TIM) is well-suited for studying the bioaccessibility of cholesterol and other lipids by closely mimicking the dynamic conditions of the upper GI tract. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME) provides an unparalleled platform for investigating the long-term and region-specific metabolic activities of the gut microbiota on bile acids. The Caco-2 cell model, while simpler, offers a high-throughput and cost-effective method for dissecting the molecular mechanisms of cholesterol transport across the intestinal epithelium. By understanding the capabilities and limitations of each model, as outlined in this guide, researchers can make informed decisions to advance our understanding of sterol metabolism and its implications for human health.
References
- 1. esmed.org [esmed.org]
- 2. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a reproducible small intestinal microbiota model and its integration into the SHIME®-system, a dynamic in vitro gut model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a reproducible small intestinal microbiota model and its integration into the SHIME®-system, a dynamic in vitro gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of different derivatization agents for sterol GC-MS.
For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS) for sterol analysis, the choice of derivatization agent is a critical step that significantly impacts the quality and reliability of results. Undivatized sterols exhibit poor chromatographic behavior due to their low volatility and high polarity, leading to broad peaks and low sensitivity. Derivatization addresses these issues by converting the hydroxyl groups of sterols into less polar, more volatile, and more thermally stable derivatives. This guide provides a comparative analysis of common derivatization agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific analytical needs.
Comparative Analysis of Derivatization Agents
The most prevalent methods for sterol derivatization prior to GC-MS analysis are silylation and acylation. The choice between these methods and the specific reagent within each class depends on the sterol's structure, the required sensitivity, and the desired stability of the derivative.
Silylation Agents
Silylation is the most widely used derivatization technique for sterols, involving the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1]
| Derivatization Agent | Abbreviation | Derivative | Key Advantages | Key Disadvantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Widely used, effective for a broad range of sterols, volatile by-products are easily removed.[2] | TMS derivatives are susceptible to hydrolysis and should be analyzed within a few days.[2] May be less effective for sterically hindered hydroxyl groups without a catalyst.[2] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Considered a stronger silylating agent than BSTFA in some cases, potentially leading to higher derivatization efficiency.[3] | Like BSTFA, forms hydrolytically unstable TMS derivatives.[4] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | Forms t-BDMS derivatives that are approximately 10,000 times more stable against hydrolysis than TMS ethers, allowing for longer sample storage.[1][5] The mass spectra of t-BDMS derivatives often show a characteristic and dominant [M-57]+ fragment, which can be useful for identification.[6] | The bulky t-BDMS group can lead to lower reaction yields with sterically hindered sterols.[6] |
Acylation Agents
Acylation involves the introduction of an acyl group, such as an acetyl or trifluoroacetyl group, to the sterol's hydroxyl moiety.
| Derivatization Agent | Abbreviation | Derivative | Key Advantages | Key Disadvantages |
| Acetic Anhydride | - | Acetate | A traditional and cost-effective method.[2] | Less common now than silylation.[2] |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Forms highly volatile and electron-capturing derivatives, which can enhance sensitivity in certain detectors.[7] The reaction can be fast and efficient for some sterols.[8] | The reactivity can be limited to certain types of sterols, such as Δ5-sterols.[9] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below are methodologies for the key derivatization agents discussed.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is a common starting point for the derivatization of a wide range of sterols.
Materials:
-
Purified sterol sample or unsaponifiable material
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or water bath
-
Inert gas (e.g., nitrogen) for evaporation
-
GC vials
Procedure:
-
Weigh 1-5 mg of the dried sterol sample into a clean, dry reaction vial.
-
Add 200 µL of a 1:1 (v/v) mixture of pyridine and BSTFA (+1% TMCS).[2]
-
Cap the vial tightly and mix thoroughly.
-
Heat the reaction mixture at 60-70°C for 1 hour.[2]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent like hexane (B92381) for analysis.
-
Analyze the derivatized sample as soon as possible, as TMS-ethers can hydrolyze over time.[2]
Protocol 2: Silylation using MSTFA
This protocol is suitable for creating TMS derivatives and is often cited for its high silylating strength.
Materials:
-
Dried sterol sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or other suitable solvent (optional)
-
Heating block
-
GC vials
Procedure:
-
Place the dried sterol sample in a GC vial.
-
Add 50-100 µL of MSTFA. A solvent such as pyridine can be added if necessary to ensure the sample is fully dissolved.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Protocol 3: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol is effective for the derivatization of certain sterols, particularly Δ5-sterols.
Materials:
-
Dried sterol sample
-
Trifluoroacetic Anhydride (TFAA)
-
Heating block
-
GC vials
Procedure:
-
Place the dried sterol sample in a GC vial.
-
Add 50-100 µL of TFAA. For some applications, no additional solvent is required.[8]
-
Cap the vial and heat at 70°C for 30 minutes.[8]
-
Cool the reaction mixture to room temperature.
-
The sample can then be diluted with an appropriate solvent (e.g., hexane) before injection into the GC-MS.
Visualizing the Workflow and Derivatization Chemistry
To better illustrate the processes involved in sterol GC-MS analysis, the following diagrams have been generated.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aocs.org [aocs.org]
- 3. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Head-to-Head Comparison: Sitosterol Sulfate and Methimazole as FMO3 Inhibitors
A comprehensive analysis for researchers and drug development professionals.
Flavin-containing monooxygenase 3 (FMO3) has emerged as a significant therapeutic target, primarily due to its role in converting trimethylamine (B31210) (TMA) to the pro-atherogenic metabolite trimethylamine-N-oxide (TMAO). This guide provides a detailed head-to-head comparison of two compounds that interfere with the FMO3 pathway: sitosterol (B1666911) sulfate (B86663), a naturally derived agent, and methimazole (B1676384), a well-characterized synthetic FMO3 inhibitor. While direct comparative studies are not yet available, this document synthesizes existing in vivo and in vitro data to offer a comprehensive overview of their mechanisms and potential efficacy.
Executive Summary
Sitosterol and the known FMO3 inhibitor methimazole represent two distinct strategies for mitigating the effects of the FMO3 pathway. Sitosterol, particularly its non-sulfated form β-sitosterol, acts indirectly by modulating the gut microbiota to reduce the production of TMA, the substrate for FMO3. In contrast, methimazole is a direct, competitive inhibitor that acts on the FMO3 enzyme itself. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to elucidate the mechanisms and experimental approaches for evaluating these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for β-sitosterol's indirect effect on the FMO3 pathway and methimazole's direct inhibition of the FMO3 enzyme. It is crucial to note that the data for β-sitosterol is from an in vivo study in ApoE-/- mice, reflecting a systemic biological outcome, while the data for methimazole is from an in vitro enzymatic assay, indicating direct inhibitory potency.
| Parameter | Sitosterol (β-sitosterol) | Methimazole | Data Type |
| Mechanism of Action | Indirect: Reduces TMA production by modulating gut microbiota | Direct: Competitive inhibitor of the FMO3 enzyme[1][2] | Mechanistic |
| Effect on TMA Levels | Significant reduction in serum TMA[3][4][5] | No direct effect on TMA production | In vivo (Sitosterol) |
| Effect on FMO3 Protein Levels | Significant reduction in liver FMO3 levels[3][4][5] | May lead to decreased FMO3 activity via competitive inhibition or potential downregulation[2] | In vivo (Sitosterol) / Inferred (Methimazole) |
| Effect on TMAO Levels | Significant reduction in serum TMAO[3][4][5] | Reduces TMAO production by inhibiting FMO3 activity | In vivo (Sitosterol) / In vitro & In vivo (Methimazole) |
| Inhibitory Potency (IC50) | Not Applicable (Indirect Mechanism) | ~5 µM (for ethionamide (B1671405) sulfoxide (B87167) formation by recombinant FMO3)[6] | In vitro |
Experimental Protocols
In Vivo Evaluation of β-Sitosterol's Effect on the FMO3-TMAO Pathway in an Atherosclerosis Mouse Model
This protocol is based on the methodology described in the study by Wu et al. (2022), which investigated the effects of β-sitosterol on TMA, FMO3, and TMAO levels in ApoE-/- mice, a model for atherosclerosis.[3][4][5]
a. Animal Model and Diet:
-
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.
-
Diet: Mice are fed a high-fat, choline-supplemented diet to induce atherosclerosis and provide ample substrate for TMA production.
-
Treatment Group: Receives the high-fat, choline-supplemented diet mixed with β-sitosterol.
-
Control Group: Receives the high-fat, choline-supplemented diet without β-sitosterol.
b. Sample Collection:
-
After a defined treatment period (e.g., 12 weeks), blood and liver tissue samples are collected from both groups.
c. Biochemical Analysis:
-
Serum TMA and TMAO Levels: Measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Liver FMO3 Protein Levels: Quantified by Western blot analysis using an antibody specific for FMO3.
d. Gut Microbiota Analysis (Optional but Recommended):
-
Fecal samples are collected to perform 16S rRNA gene sequencing to analyze changes in the gut microbial composition between the treatment and control groups.
In Vitro FMO3 Inhibition Assay Using Human Liver Microsomes
This protocol provides a standardized method for assessing the direct inhibitory potential of a compound, such as methimazole, on FMO3 activity.[7][8][9][10]
a. Materials:
-
Pooled human liver microsomes (HLMs).
-
Potassium phosphate (B84403) buffer (pH 7.4-8.4).
-
NADPH regenerating system (or NADPH).
-
FMO3 substrate (e.g., trimethylamine, itopride).
-
Test inhibitor (e.g., methimazole).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS for analysis.
b. Incubation Procedure:
-
Pre-incubate human liver microsomes, phosphate buffer, and the test inhibitor at various concentrations at 37°C.
-
Initiate the enzymatic reaction by adding the FMO3 substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge to pellet the protein.
c. Analysis:
-
Analyze the supernatant for the presence of the metabolite of the FMO3 substrate using LC-MS/MS.
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: TMAO signaling pathway and points of inhibition.
Caption: The catalytic cycle of the FMO3 enzyme.
Caption: Experimental workflows for inhibitor evaluation.
Conclusion
The comparison between sitosterol sulfate and methimazole highlights two distinct approaches to targeting the FMO3 pathway. Sitosterol's indirect mechanism of reducing TMA substrate through gut microbiota modulation presents a novel, potentially systemic approach with broader effects on the host's metabolic milieu. Methimazole, as a direct competitive inhibitor, offers a more targeted and potent means of reducing FMO3 activity.
For researchers and drug development professionals, the choice of inhibitor will depend on the therapeutic strategy. If the goal is a targeted reduction of FMO3 activity, a direct inhibitor like methimazole may be preferable. However, if the aim is a broader, more physiological modulation of the gut-liver axis and TMAO production, agents like sitosterol sulfate warrant further investigation. Future research should focus on direct head-to-head comparative studies to delineate the relative efficacy and potential synergistic effects of these different inhibitory strategies.
References
- 1. Effect of methimazole, an FMO substrate and competitive inhibitor, on the neurotoxicity of 3,3'-iminodipropionitrile in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labcorp.com [labcorp.com]
- 8. Dietary phenolics and their microbial metabolites are poor inhibitors of trimethylamine oxidation to trimethylamine N-oxide by hepatic flavin monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Triethylamine N-oxygenation mediated by liver and kidney microsomes and recombinant flavin-containing monooxygenase 3 (FMO3) and FMO1 proteins from humans, monkeys, pigs, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phytosterol Potency: Unraveling the Bioactivity of Sitosterol Sulfate and its Congeners
A notable scarcity of scientific literature directly comparing the potency of sitosterol (B1666911) sulfate (B86663) with other phytosterol sulfates necessitates a careful examination of their non-sulfated counterparts. This guide synthesizes the available experimental data on β-sitosterol, campesterol (B1663852), and stigmasterol (B192456) to provide a comparative overview of their biological activities, offering valuable insights for researchers, scientists, and drug development professionals. While direct evidence on the sulfated forms remains elusive, the data on their parent compounds suggest a hierarchy of potency in various therapeutic areas.
The current body of research does not provide sufficient evidence to definitively conclude whether sitosterol sulfate is more potent than other phytosterol sulfates. Extensive searches for direct comparative studies on the biological activities of these sulfated compounds have yielded no significant results. This indicates a substantial knowledge gap in the scientific community regarding the pharmacological effects of sulfated phytosterols (B1254722).
In the absence of direct comparative data for the sulfated derivatives, an analysis of their more extensively studied non-sulfated precursors—β-sitosterol, campesterol, and stigmasterol—can offer valuable preliminary insights. The available evidence suggests that β-sitosterol often exhibits superior or comparable efficacy in several key biological activities.
Comparative Efficacy of Non-Sulfated Phytosterols
A review of existing literature reveals a landscape where β-sitosterol frequently emerges as the most potent of the three common phytosterols in assays for 5-alpha reductase inhibition and anti-inflammatory effects. However, the comparative anticancer cytotoxicity is less clear-cut and warrants more direct investigation.
One of the most well-documented comparative studies focuses on the inhibition of 5-alpha reductase type 2 (S5αR2), an enzyme implicated in conditions such as benign prostatic hyperplasia (BPH). In this context, β-sitosterol demonstrates the highest potency among the three phytosterols.
Table 1: Comparative Inhibition of 5-Alpha Reductase Type 2 by Phytosterols
| Phytosterol | IC50 (µM)[1][2][3][4] |
| β-Sitosterol | 3.24 ± 0.32 |
| Campesterol | 15.75 ± 5.56 |
| Stigmasterol | 31.89 ± 4.26 |
IC50 represents the half-maximal inhibitory concentration.
The data clearly indicates that a significantly lower concentration of β-sitosterol is required to inhibit 50% of the S5αR2 enzyme activity compared to campesterol and stigmasterol, highlighting its superior potency in this specific mechanism of action.
The anti-inflammatory properties of phytosterols have been evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. In these assays, β-sitosterol again demonstrated greater potency compared to campesterol and stigmasterol.
Table 2: Comparative Anti-Inflammatory Activity of Phytosterols
| Phytosterol | Inhibition of Nitric Oxide (NO) Release (at 200 µM)[1] |
| β-Sitosterol | ~55% |
| Campesterol | ~45% |
| Stigmasterol | ~35% |
These findings suggest that β-sitosterol is more effective at mitigating inflammatory responses at the cellular level. The anti-inflammatory effects of β-sitosterol are believed to be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.
Direct comparative studies on the cytotoxic effects of β-sitosterol, campesterol, and stigmasterol across a range of cancer cell lines are limited. However, some studies have investigated their individual and combined effects. For instance, a study on breast cancer cell lines demonstrated a synergistic anticancer effect when combining β-sitosterol and stigmasterol.[5]
Table 3: Anticancer Activity of β-Sitosterol and Stigmasterol in Breast Cancer Cell Lines
| Compound(s) | Concentration (µg/mL) | Cell Line | % Inhibition[5] |
| β-Sitosterol + Stigmasterol (1:1) | 100 | MCF-7 | 89.07% |
Further research is necessary to establish a clear hierarchy of cytotoxic potency among these phytosterols against various cancer types.
Experimental Protocols
The following are summaries of the methodologies used in the key comparative studies cited in this guide.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of β-sitosterol, campesterol, and stigmasterol against human 5-alpha reductase type 2 (S5αR2).
-
Enzyme Source: Microsomes from human prostate tissue or recombinant human S5αR2 expressed in a suitable cell line.
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Procedure:
-
The enzyme was incubated with varying concentrations of the test phytosterols (β-sitosterol, campesterol, stigmasterol) and a control inhibitor (e.g., dutasteride).
-
The enzymatic reaction was initiated by the addition of testosterone and NADPH.
-
The reaction mixture was incubated at 37°C for a specified period.
-
The reaction was stopped, and the product, dihydrotestosterone (DHT), was extracted.
-
The concentration of DHT was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of enzyme inhibition was calculated for each concentration of the phytosterols.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Objective: To quantify the inhibitory effect of phytosterols on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
RAW 264.7 cells were seeded in 96-well plates and allowed to adhere.
-
The cells were pre-treated with various concentrations of the test phytosterols (β-sitosterol, campesterol, stigmasterol) for 1 hour.
-
The cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, the cell culture supernatant was collected.
-
The nitrite (B80452) concentration in the supernatant, an indicator of NO production, was determined using the Griess reagent.
-
The absorbance was measured at 540 nm.
-
The percentage of NO inhibition was calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
-
-
Objective: To determine the cytotoxic effects of phytosterols on cancer cells and calculate the IC50 value.
-
Cell Lines: Various cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer).
-
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to attach.
-
The cells were treated with a range of concentrations of the test phytosterols for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control, and the IC50 value (the concentration of the phytosterol that inhibits 50% of cell growth) was determined.
-
Conclusion and Future Directions
The significant knowledge gap concerning the biological activities of sitosterol sulfate and other phytosterol sulfates highlights a critical area for future research. Investigations into the potency and mechanisms of action of these sulfated compounds are essential for a comprehensive understanding of the therapeutic potential of the full spectrum of phytosterols. Such studies would be invaluable for the development of novel therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Comparative study of the effects of different Sitosterol salts on bioavailability.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of different forms of sitosterol (B1666911), a prominent phytosterol known for its cholesterol-lowering properties. While the primary focus of available research is on free sitosterol and its esterified forms, this document summarizes the current scientific understanding to aid in research and development. It is important to note that there is a significant lack of publicly available data on the bioavailability of sitosterol salts, such as sitosterol phosphate. Therefore, this comparison is limited to free sitosterol and its common esters.
Data Summary: Bioavailability of Sitosterol and Its Esters
The following table summarizes quantitative data from preclinical and clinical studies on the bioavailability and effects on cholesterol absorption of various sitosterol forms.
| Form | Key Bioavailability Findings | Animal Model/Study Design | Reference |
| Free Sitosterol/Sitostanol (B1680991) | More effective in inhibiting cholesterol absorption compared to its acetate (B1210297) and oleate (B1233923) esters.[1][2] | Human, randomized double-blind crossover trial | [1] |
| Absorption efficiency was significantly lower with free sitostanol than with sitostanol acetate or oleate.[1] | Human, randomized double-blind crossover trial | [1] | |
| Sitosterol/Sitostanol Acetate | Less effective in inhibiting cholesterol absorption compared to free sitostanol.[1] | Human, randomized double-blind crossover trial | [1] |
| Bioavailability was not significantly different from free phytosterol (PS) in an in vivo rat study.[3] | Wistar Rats | [3] | |
| Sitosterol/Sitostanol Oleate | Less effective in inhibiting cholesterol absorption compared to free sitostanol.[1] | Human, randomized double-blind crossover trial | [1] |
| Bioavailability was significantly higher than that of phytosterol acetate (PA) and free phytosterol (PS).[3] | Wistar Rats | [3] | |
| Sitosterol Linoleate | Bioavailability was significantly higher than that of phytosterol acetate (PA) and free phytosterol (PS).[3][4] | Wistar Rats | [3][4] |
| The order of absorption was found to be: Linoleate > Oleate > Acetate ~ Free Phytosterol.[3] | Wistar Rats | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies on sitosterol bioavailability, synthesized from the available literature.
1. In Vivo Bioavailability Study in a Rat Model
This protocol outlines a typical in vivo experiment to determine the bioavailability of different sitosterol esters.
-
Animal Model: Male Wistar rats (6-7 weeks old, weighing 150-200g) are commonly used.[3] Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Test Substance Preparation and Administration:
-
Phytosterol esters (e.g., acetate, oleate, linoleate) are synthesized from phytosterol and the respective organic acid.[3] Purity should be confirmed by analytical methods like HPLC.
-
The test substances are dissolved in a suitable vehicle, such as sunflower seed oil, for oral administration.[5]
-
A single dose (e.g., 50 mg/kg body weight) is administered via oral gavage using a curved stainless steel gavage needle.[5][6] The volume administered should not exceed 10 mL/kg.[7]
-
-
Blood Sampling:
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Sitosterol concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[8][9]
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction or solid-phase extraction to isolate the sterols.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase gradient of methanol, acetonitrile, and water.[8]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[10]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated from the plasma concentration-time profiles to determine bioavailability.
-
2. In Vitro Permeability Study using Caco-2 Cell Monolayers
This in vitro model is used to predict intestinal absorption of sitosterol derivatives.
-
Cell Culture:
-
Caco-2 cells (a human colon adenocarcinoma cell line) are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a 5% CO2 atmosphere.[4]
-
Cells are seeded on semipermeable filter supports in multi-well plates and cultured for 21-24 days to allow for differentiation into a polarized monolayer with tight junctions.[11]
-
-
Monolayer Integrity:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The permeability of the test compounds is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[12]
-
The test compound (e.g., 10 µM solution of a sitosterol ester in transport buffer) is added to the donor (apical or basolateral) compartment.[11]
-
Samples are collected from the receiver compartment at specific time intervals (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis:
-
The concentration of the sitosterol derivative in the collected samples is quantified by HPLC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
-
Visualizing the Intestinal Absorption Pathway of Sitosterol
The following diagram illustrates the key steps involved in the intestinal absorption of sitosterol.
Caption: Intestinal absorption pathway of sitosterol.
References
- 1. Comparison of the effects of sitostanol, sitostanol acetate, and sitostanol oleate on the inhibition of cholesterol absorption in normolipemic healthy male volunteers. A placebo controlled randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. The safety evaluation of phytosterol esters. Part 6. The comparative absorption and tissue distribution of phytosterols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Sitosterol Sulfate in a New Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide synthesizes the available scientific literature on the anti-inflammatory effects of β-sitosterol, a closely related phytosterol, to extrapolate the potential efficacy of sitosterol (B1666911) sulfate (B86663). Direct experimental data on sitosterol sulfate is limited; therefore, the information presented herein should be interpreted with this consideration. The copper sulfate-induced inflammation model in zebrafish is highlighted as a novel platform for such validation studies.
Comparative Performance of Anti-inflammatory Agents
The following tables summarize the quantitative data on the anti-inflammatory effects of β-sitosterol compared to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac (B195802), and a corticosteroid, Dexamethasone. The data is derived from studies utilizing the novel copper sulfate-induced inflammation model in zebrafish larvae and other established rodent models.
Table 1: Effect of β-Sitosterol and Comparator Drugs on Neutrophil Migration in a Zebrafish Model of Inflammation
| Compound | Dosage | Animal Model | Inflammation Inducer | Inhibition of Neutrophil Migration (%) | Reference |
| β-Sitosterol | 70 µg/mL | Zebrafish Larvae | Copper Sulfate | Significant Inhibition (qualitative) | [1] |
| β-Sitosterol | 100 µg/mL | Zebrafish Larvae | Copper Sulfate | Significant Inhibition (qualitative) | [1] |
| Dexamethasone | 10 µM | Zebrafish Larvae | Copper Sulfate | Significant Inhibition of Macrophage Entry | [2][3] |
Table 2: Modulation of Inflammatory Biomarkers by β-Sitosterol and Comparator Drugs
| Compound | Dosage | Animal Model | Key Biomarkers Modulated | Quantitative Change | Reference |
| β-Sitosterol | 100 µg/mL | Zebrafish Larvae | il-8, myd88 mRNA | Significant Decrease | [1] |
| β-Sitosterol | 200 mg/kg | Rat | Paw Edema | 70% Inhibition | [4] |
| β-Sitosterol | 200 mg/kg | Rat | Pleural Exudate Volume | 46% Reduction | [4] |
| β-Sitosterol | 200 mg/kg | Rat | Neutrophil Count (pleurisy) | 20% Reduction | [4] |
| Diclofenac | 0.4-7.0 mg/L | Zebrafish (embryonic) | Growth, Development | NOEC >3.5 mg/L | [5] |
| Dexamethasone | 10 µM | Zebrafish Larvae | Regenerated Hair Cells | Significant Increase | [2][3] |
Note: NOEC (No Observed Effect Concentration). The data for β-sitosterol in the zebrafish model was reported as statistically significant but without specific percentages of inhibition for neutrophil migration.
Experimental Protocols
Copper Sulfate-Induced Inflammation in Zebrafish Larvae
This protocol outlines the methodology for inducing and assessing inflammation in a novel zebrafish model, as adapted from available literature.[6][7]
Animals: Zebrafish larvae (e.g., transgenic line with fluorescently labeled neutrophils) at 3-5 days post-fertilization (dpf).
Induction of Inflammation:
-
Prepare a stock solution of copper sulfate (CuSO₄).
-
Expose zebrafish larvae to a sublethal concentration of CuSO₄ (e.g., 10 µM) in their culture medium for a defined period (e.g., 1-2 hours) to induce damage to the lateral line neuromasts and trigger an inflammatory response.[6]
Drug Administration:
-
Prepare stock solutions of Sitosterol sulfate and comparator drugs (e.g., Dexamethasone).
-
Pre-treat the larvae with the test compounds for a specified duration (e.g., 1 hour) before inducing inflammation with CuSO₄.
Assessment of Inflammation:
-
Neutrophil Migration: Following inflammation induction, anesthetize the larvae and mount them for microscopy.
-
Capture images of the neuromasts and quantify the number of migrated neutrophils to the site of injury. This can be done manually or using automated image analysis software.
-
Gene Expression Analysis: At a predetermined time point post-inflammation, extract RNA from pools of larvae.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key inflammatory genes such as il-1β, tnf-α, il-8, and myd88.[1]
Statistical Analysis:
-
Compare the number of migrated neutrophils and gene expression levels between the control (CuSO₄ only), Sitosterol sulfate-treated, and comparator drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflow
Proposed Anti-inflammatory Signaling Pathway of Sitosterol Sulfate
The anti-inflammatory effects of β-sitosterol are believed to be mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways. Sitosterol sulfate is hypothesized to act similarly.
Caption: Proposed mechanism of Sitosterol sulfate's anti-inflammatory action.
Experimental Workflow for Validating Anti-inflammatory Effects
The following diagram illustrates the experimental workflow for assessing the anti-inflammatory properties of Sitosterol sulfate in the zebrafish model.
Caption: Experimental workflow for zebrafish-based anti-inflammatory studies.
References
- 1. Anti-Inflammatory and Antioxidant Properties of β-Sitosterol in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged Dexamethasone Exposure Enhances Zebrafish Lateral-Line Regeneration But Disrupts Mitochondrial Homeostasis and Hair Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-steroidal anti-inflammatory drug diclofenac sodium induces abnormal embryogenesis and delayed lethal effects in early life stage zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput chemically induced inflammation assay in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomics Study of Sitosterol Sulfate and Control Groups: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiles of a hypothetical sitosterol (B1666911) sulfate-treated group versus a control group. Due to the limited availability of direct metabolomics research on sitosterol sulfate, this guide is a synthesized compilation based on the known metabolism of its parent compound, β-sitosterol, and the general biochemical impact of sulfation. The experimental data presented is hypothetical but grounded in established metabolic pathways.
Data Presentation: Comparative Metabolomic Profiles
The following table summarizes hypothetical quantitative data from an untargeted metabolomics analysis of plasma samples from a control group and a group treated with sitosterol sulfate. The data is presented as fold changes and p-values, highlighting metabolites that are significantly altered.
| Metabolite Class | Metabolite Name | Fold Change (Sitosterol Sulfate vs. Control) | p-value | Putative Identification |
| Sterol Lipids | Sitosterol Sulfate | 15.2 | < 0.001 | Exogenous Compound |
| β-Sitosterol | 2.5 | < 0.01 | Parent Compound | |
| Campesterol | 1.8 | < 0.05 | Related Phytosterol | |
| Stigmasterol | 1.6 | < 0.05 | Related Phytosterol | |
| Cholesterol | 0.85 | > 0.05 | Endogenous Sterol | |
| Bile Acids | Cholic Acid | 1.7 | < 0.05 | Primary Bile Acid |
| Chenodeoxycholic Acid | 1.5 | < 0.05 | Primary Bile Acid | |
| Deoxycholic Acid | 1.3 | > 0.05 | Secondary Bile Acid | |
| Lithocholic Acid | 1.2 | > 0.05 | Secondary Bile Acid | |
| Fatty Acyls | Palmitic Acid | 0.7 | < 0.05 | Saturated Fatty Acid |
| Oleic Acid | 0.75 | < 0.05 | Monounsaturated Fatty Acid | |
| Linoleic Acid | 0.8 | > 0.05 | Polyunsaturated Fatty Acid | |
| Glycerolipids | Triglyceride (16:0/18:1/18:2) | 0.65 | < 0.01 | Energy Storage |
| Diglyceride (16:0/18:1) | 0.7 | < 0.05 | Signaling Lipid | |
| Amino Acids | Glycine | 1.4 | < 0.05 | Bile Acid Conjugation |
| Taurine | 1.6 | < 0.05 | Bile Acid Conjugation |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a comparative metabolomics study of sitosterol sulfate.
Sample Preparation for Metabolomics
-
Plasma Extraction: Blood samples are collected in EDTA-containing tubes and centrifuged at 3000 x g for 15 minutes at 4°C to separate plasma. To 100 µL of plasma, 400 µL of ice-cold methanol (B129727) containing internal standards (e.g., deuterated forms of representative metabolites) is added to precipitate proteins. The mixture is vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant is collected for analysis.
Untargeted Metabolomics by LC-MS/MS
-
Chromatography: A Waters ACQUITY UPLC I-Class system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is used for chromatographic separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes is employed, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF is used for detection.
-
Ionization Mode: Positive and negative electrospray ionization (ESI) modes are used in separate runs.
-
Scan Range: m/z 70-1050.
-
Resolution: 70,000.
-
Data-Dependent Acquisition: The top 10 most intense ions from the full scan are selected for HCD fragmentation.
-
Targeted Sterol Analysis by GC-MS
-
Derivatization: To a dried plasma extract, 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) are added. The mixture is heated at 60°C for 1 hour to convert sterols to their trimethylsilyl (B98337) (TMS) ethers.
-
Gas Chromatography: An Agilent 7890B GC system equipped with a DB-5ms column (30 m x 0.25 mm, 0.25 µm) is used.
-
Injector Temperature: 280°C.
-
Oven Program: The temperature is held at 180°C for 1 minute, then ramped to 290°C at 10°C/min, and held for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry: An Agilent 5977A MSD is used in selected ion monitoring (SIM) mode for quantification of known sterols.
Mandatory Visualizations
Experimental Workflow
A simplified workflow for the comparative metabolomics study.
Hypothesized Metabolic Pathway of Sitosterol Sulfate
Proposed metabolic fate of sitosterol sulfate.
Modulation of AMPK Signaling Pathway by β-Sitosterol
β-Sitosterol's activation of the AMPK signaling pathway.
Independent Replication and Comparative Analysis of β-Sitosterol's Influence on Gut Microbiota
A comprehensive guide for researchers, scientists, and drug development professionals comparing experimental findings on the effects of β-sitosterol on the gut microbiome.
The primary focus of this comparison will be a 2022 study investigating the role of β-sitosterol in attenuating atherosclerosis by modulating the gut microbiota.[1] This will be compared with other key studies that, while not direct replications, explore the same fundamental interaction between β-sitosterol and the gut microbiome in the context of other conditions such as polycystic ovary syndrome (PCOS) and hyperlipidemia.[2][3]
Experimental Protocols
A detailed comparison of the experimental designs is crucial for interpreting the variations in outcomes across different studies. The following table summarizes the key methodological aspects of the compared studies.
| Parameter | Primary Study: Atherosclerosis (Geng et al., 2022) [1] | Comparative Study 1: PCOS-like Mice (Li et al., 2021) [2][4][5] | Comparative Study 2: Hyperlipidemia (Unspecified Author) [3] |
| Animal Model | ApoE-/- mice | Pre-pubertal C57BL/6 female mice | C57BL/6J male mice |
| Disease Induction | High-choline diet | Dehydroepiandrosterone (DHEA) induced | High-fat diet (HFD) |
| β-Sitosterol Dosage | 400 mg/kg/d by gavage | 25 mg/kg/d intragastrically | 100 mg/kg/d by gavage |
| Treatment Duration | 8 weeks | 14 consecutive days | 8 weeks |
| Control Groups | Normal diet group, High-choline diet group | Sham group, PCOS group | High-fat diet (HFD) group |
| Microbiota Analysis | 16S rRNA sequencing of colon contents | 16S rDNA gene sequencing of fecal samples | 16S rRNA sequencing of fecal samples |
| Key Endpoints | TMA/TMAO levels, atherosclerotic plaque size, gut microbiota composition, cholesterol metabolism markers | Uterine and ovarian indices, endometrial receptivity markers, sex hormone levels, gut microbiota composition | Serum lipid levels (TC, TG, LDL-C, HDL-C), liver and fat weight, gut microbiota composition |
Quantitative Data Summary
The following tables summarize the key quantitative findings from the compared studies, focusing on the effects of β-sitosterol on gut microbiota and relevant physiological markers.
Table 1: Effects of β-Sitosterol on Gut Microbiota Alpha Diversity
| Study | Diversity Index | Effect of β-Sitosterol Treatment |
| Atherosclerosis (Geng et al., 2022) [1] | Shannon, Simpson, Chao1 | Significantly increased abundance and diversity of intestinal bacteria.[1] |
| PCOS-like Mice (Li et al., 2021) [2] | Not explicitly stated | Altered the structure of the gut microbiota.[2][4][5] |
| Hyperlipidemia (Unspecified Author) [3] | Not explicitly stated | Modulated the gut microbiota of mice.[3] |
Table 2: Effects of β-Sitosterol on Relative Abundance of Bacterial Taxa
| Study | Increased Abundance | Decreased Abundance |
| Atherosclerosis (Geng et al., 2022) [1] | Actinobacteriota, Bacteroidota, Firmicutes, Weissella, Eubacterium, Lactobacillus, Butyricicoccus[1] | Klebsiella, Clostridioides, Desulfovibrionaceae, Prevotella[1] |
| PCOS-like Mice (Li et al., 2021) [2] | Not explicitly detailed at the genus level in the abstract. | Not explicitly detailed at the genus level in the abstract. |
| Hyperlipidemia (Unspecified Author) [3] | Not explicitly detailed at the genus level in the abstract. | Lactobacillus[3] |
Table 3: Effects of β-Sitosterol on Physiological Parameters
| Study | Parameter | Effect of β-Sitosterol Treatment |
| Atherosclerosis (Geng et al., 2022) [1] | TMA, FMO3, TMAO levels | Effectively reduced.[1] |
| Atherosclerotic plaques | Ameliorated.[1] | |
| TC, LDL-C | Significantly decreased.[1] | |
| PCOS-like Mice (Li et al., 2021) [2][4][5] | Uterine index | Increased.[2][4][5] |
| Ovarian index | Decreased.[2][4][5] | |
| COX-2, LH, T levels | Decreased.[2][4][5] | |
| Integrin ανβ3, LIF, HOXA10, FSH, P levels | Increased.[2][4][5] | |
| Hyperlipidemia (Unspecified Author) [3] | Body weight | Significantly lower after 8 weeks.[3] |
| Serum TC, TG, LDL-C | Significantly lower.[3] | |
| Serum HDL-C | Higher.[3] |
Visualizations
To further clarify the experimental processes and potential mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for the atherosclerosis study.
Caption: Experimental workflow for the PCOS-like mouse study.
References
- 1. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Sitosterol Ameliorates Endometrium Receptivity in PCOS-Like Mice: The Mediation of Gut Microbiota [frontiersin.org]
- 3. Phytosterols Alleviate Hyperlipidemia by Regulating Gut Microbiota and Cholesterol Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Sitosterol Ameliorates Endometrium Receptivity in PCOS-Like Mice: The Mediation of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC-UV and LC-MS for the Quantification of β-Sitosterol
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. β-sitosterol, a widely studied phytosterol with various pharmacological activities, is no exception. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most common analytical techniques employed for its quantification. This guide provides a detailed comparison of their analytical performance, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.
Quantitative Performance: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key analytical performance parameters for each technique in the context of β-sitosterol analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 0.5 - 90[1][2][3][4] | 0.05 - 50[5] |
| Correlation Coefficient (R²) | > 0.999[1][2] | > 0.99[6] |
| Limit of Detection (LOD) | 0.012 - 3.26 µg/mL[1][2][3][7][8] | 0.005 - 1 ng/mL[5][6] |
| Limit of Quantification (LOQ) | 0.038 - 9.89 µg/mL[1][2][3][7][8] | 0.05 - 10 ng/mL[5][6] |
| Precision (%RSD) | < 2%[2][8] | < 15% (generally) |
| Accuracy (% Recovery) | 91.61 - 105.73%[1][2] | Typically within 85-115% |
Delving into the Methodologies
The experimental protocols for HPLC-UV and LC-MS, while both rooted in liquid chromatography, have distinct differences, particularly in sample preparation and detection.
HPLC-UV Experimental Protocol
This method is often favored for its simplicity and cost-effectiveness, making it suitable for routine quality control of supplements and herbal extracts.[1][9]
Sample Preparation:
-
Solid samples, such as tablets or plant material, are first ground into a fine powder.[1]
-
A specific amount of the powder is dissolved in a suitable organic solvent like chloroform (B151607) or methanol (B129727).[1]
-
The mixture is sonicated to ensure complete dissolution of the analyte.[1]
-
The solution is then diluted with the mobile phase to a concentration that falls within the established linear range of the instrument.[1]
-
Finally, the sample is filtered through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.[1]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is used.[1]
-
Column: A reversed-phase C18 column is commonly employed for the separation.[1]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of methanol and acetonitrile (B52724) (e.g., 90:10 v/v), is often used.[1][9]
-
Flow Rate: A flow rate of around 1.5 mL/min is generally maintained.[1][9]
-
Detection: UV detection is performed at a wavelength of approximately 202 nm, where β-sitosterol exhibits absorbance.[1][9]
-
Injection Volume: A typical injection volume is 20 µL.[1]
LC-MS Experimental Protocol
LC-MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex matrices or when very low concentrations of β-sitosterol need to be quantified.[6][10]
Sample Preparation:
-
For biological samples like plasma, a protein precipitation step using a solvent such as acetonitrile is often necessary.
-
For plant extracts or other complex mixtures, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to remove interfering substances.
-
The extracted sample is then reconstituted in a solvent compatible with the mobile phase.
-
As with HPLC, the final solution is filtered before injection.
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS System: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) is utilized.[6]
-
Column: A C8 or C18 column is typically used for separation.[6]
-
Mobile Phase: Isocratic elution with methanol or a gradient elution with a mixture of solvents like acetonitrile and water containing a small amount of formic acid is common.[6][11]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is used to ionize the β-sitosterol molecules.[12][13]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for β-sitosterol.[6]
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the typical experimental workflows for both HPLC-UV and LC-MS analysis of β-sitosterol.
Caption: HPLC-UV analytical workflow for β-sitosterol.
Caption: LC-MS/MS analytical workflow for β-sitosterol.
Conclusion: Making the Right Choice
Both HPLC-UV and LC-MS are robust and reliable techniques for the quantification of β-sitosterol.
-
HPLC-UV is a cost-effective and straightforward method ideal for routine analysis and quality control of relatively clean samples where high sensitivity is not a primary requirement.[1][7]
-
LC-MS , particularly LC-MS/MS, provides unparalleled sensitivity and selectivity, making it the superior choice for analyzing complex biological matrices, detecting trace amounts of β-sitosterol, and for research applications that demand high accuracy and specificity.[6][10]
The ultimate decision between these two powerful analytical tools will depend on the specific application, the nature of the sample, the required level of sensitivity and selectivity, and the available instrumentation and resources.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A UPLC- MS/MS Method to Quantify β-Sitosterol and Ferulic Acid of Pygeum Africanum Extract in Bulk and Pharmaceutical Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phytosterol Extraction Techniques for Researchers and Drug Development Professionals
An objective analysis of prevalent methodologies for isolating phytosterols (B1254722), supported by experimental data, to guide selection of the most effective technique for specific research and development applications.
Phytosterols, plant-derived sterols with significant health benefits, including cholesterol-lowering properties, are of increasing interest in the pharmaceutical and nutraceutical industries. The efficiency of their extraction from various plant matrices is a critical factor for both research and commercial production. This guide provides a side-by-side comparison of common phytosterol extraction techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Quantitative Comparison of Extraction Techniques
The selection of an appropriate extraction method depends on a variety of factors, including the desired yield and purity of the phytosterols, the nature of the plant material, and considerations of time, cost, and environmental impact. The following table summarizes quantitative data from various studies to facilitate a direct comparison of key performance indicators for each technique.
| Extraction Technique | Plant Source | Phytosterol Yield/Content | Purity (%) | Extraction Time | Solvent | Temperature (°C) | Pressure (MPa) | Reference |
| Soxhlet Extraction | Cocoa Butter | 4960 ± 0.01 µg/g | Not Reported | 6 h | n-Hexane | Boiling point of solvent | Atmospheric | [1][2] |
| Kalahari Melon Seeds | 431.1 mg/100 g | Not Reported | Not Reported | Petroleum Ether | Boiling point of solvent | Atmospheric | [1] | |
| Rice Bran | 3.34 mg/g (β-sitosterol) | Not Reported | Not Reported | Petroleum-based solvents | Boiling point of solvent | Atmospheric | [1] | |
| Maceration | Himalayan Walnuts | Not Reported (Lower than UAE & MAE) | Not Reported | Several hours to weeks | n-Hexane | Room Temperature | Atmospheric | [1][3] |
| Ultrasound-Assisted Extraction (UAE) | Cocoa Butter | 5106 ± 0.02 µg/g | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| Cucurbita pepo L. Seeds | 2017.5 mg/100 mL oil | Not Reported | 3 h | Hexane | Not Reported | Not Reported | [1][2] | |
| Himalayan Walnuts | 63.68% (oil yield) | Not Reported | Not Reported | n-Hexane | Not Reported | Not Reported | [1] | |
| Brown Seaweeds | 2.642 ± 0.046 mg/g | Not Reported | 15 min | CHCl3-MeOH (2:3) | Not Reported | Not Reported | [2][4] | |
| Microwave-Assisted Extraction (MAE) | Legume Pods | 0.219 mg/L | Not Reported | 6 min | 75% Ethanol | 75 | Not Applicable | [5][6][7] |
| Agave angustifolia Haw Bagasse | 103.6 mg/g (β-sitosterol) | Not Reported | 9 s | Ethanol | 21-23 | Not Applicable | [1] | |
| Tamarindus indica Seeds | ~71% (oil yield) | Not Reported | Not Reported | Petroleum Ether | Not Reported | Not Applicable | [1] | |
| Supercritical Fluid Extraction (SFE) | Cocoa Butter | 6441 ± 0.11 µg/g | Not Reported | Not Reported | SC-CO2 with Ethanol | Not Reported | Not Reported | [1][2] |
| Kalahari Melon Seeds | 1063.6 mg/100 g | Not Reported | Not Reported | SC-CO2 | 40 | 30 | [1] | |
| Rice Bran | Not Reported | Not Reported | 4 h | SC-CO2 | 60 | 30 | [8] | |
| Sea Buckthorn Seeds | 0.5% w/w (β-sitosterol) | Not Reported | Not Reported | SC-CO2 | 40 | 15 | [8] | |
| Pressurized Liquid Extraction (PLE) | Rice Bran | 27.22% (oil yield), 3.91 mg/g (β-sitosterol) | Not Reported | Not Reported | Ethanol | Not Reported | 4-20 | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are generalized protocols for the key methods discussed, based on common practices reported in the literature.
Soxhlet Extraction
This conventional method is often used as a benchmark for other techniques.[3][9]
Protocol:
-
Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, a thimble containing the sample, and a condenser.
-
Solvent Addition: The round-bottom flask is filled with a suitable solvent, such as n-hexane or petroleum ether.[3][9]
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefutes and drips into the thimble containing the sample. The solvent extracts the phytosterols and, once the thimble is full, the extract is siphoned back into the round-bottom flask. This cycle is repeated for several hours.[1]
-
Concentration: After extraction, the solvent is evaporated, typically using a rotary evaporator, to yield the crude extract containing phytosterols.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing the extraction process.[2]
Protocol:
-
Sample Preparation: The dried and powdered plant material is placed in an extraction vessel.
-
Solvent Addition: A selected solvent is added to the plant material. The choice of solvent depends on the target compounds.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication for a specific duration and power. Key parameters to optimize include sonication time, temperature, and solvent-to-sample ratio.[10]
-
Separation: The mixture is then filtered or centrifuged to separate the extract from the solid plant residue.
-
Concentration: The solvent is removed from the extract to obtain the phytosterol-rich fraction.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction of target compounds.[3]
Protocol:
-
Sample Preparation: The plant material is prepared as in other methods (dried and ground).
-
Solvent Mixture: The sample is mixed with a suitable solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated at a set power and for a specific time. The temperature and pressure may be controlled during the process.[5][6]
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool, and the extract is separated from the solid residue by filtration.
-
Concentration: The solvent is evaporated to concentrate the extracted phytosterols.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[11] This "green" technology offers advantages in terms of selectivity and the absence of organic solvent residues.[3][12]
Protocol:
-
Sample Preparation: The dried and ground plant material is loaded into an extraction vessel.
-
System Pressurization and Heating: The system is pressurized and heated to bring the CO2 to its supercritical state (above 31.1 °C and 7.38 MPa).[11]
-
Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the phytosterols. Modifiers or co-solvents (e.g., ethanol) can be added to the CO2 to enhance its solvating power.[3]
-
Separation: The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and release the extracted compounds.
-
Collection: The extracted phytosterols are collected from the separator. The CO2 can be recycled for further extractions.
Visualizing the Workflows
To further clarify the procedural steps of each extraction technique, the following diagrams illustrate the generalized workflows.
Caption: Generalized workflow for Soxhlet extraction of phytosterols.
Caption: Generalized workflow for Ultrasound-Assisted Extraction of phytosterols.
Caption: Generalized workflow for Microwave-Assisted Extraction of phytosterols.
Caption: Generalized workflow for Supercritical Fluid Extraction of phytosterols.
References
- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Phytosterol Concentration in Different Legume Pods by Using Microwave-Assisted Hydrodistillation - UMPSA-IR [umpir.ump.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
Unveiling the Molecular Fingerprint: A Guide to Confirming Sitosterol Sulfate's Mass Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Resolution Mass Spectrometry for the Structural Elucidation of Sitosterol (B1666911) Sulfate (B86663).
This guide provides a comprehensive comparison of the mass fragmentation pattern of sitosterol sulfate determined by high-resolution mass spectrometry (HR-MS) with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the unequivocal identification and characterization of this important sulfated phytosterol.
High-Resolution Mass Spectrometry of Sitosterol Sulfate
High-resolution tandem mass spectrometry (HR-MS/MS), particularly utilizing electrospray ionization (ESI) in negative ion mode, has emerged as a powerful tool for the sensitive and specific analysis of sulfated steroids like sitosterol sulfate. This technique allows for the precise mass measurement of the precursor ion and its subsequent fragment ions, providing a unique molecular fingerprint that confirms the compound's identity.
In negative ion mode ESI-MS, sitosterol sulfate readily forms a deprotonated molecule, [M-H]⁻, which serves as the precursor ion for fragmentation analysis. The high-resolution mass of this ion provides a primary confirmation of the elemental composition. Subsequent collision-induced dissociation (CID) of the precursor ion yields a characteristic fragmentation pattern dominated by the loss of the sulfate group.
Alternative Analytical Approaches
While HR-MS offers unparalleled specificity and sensitivity, other analytical methods have been traditionally employed for the analysis of sitosterol and its conjugates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust alternative for sterol analysis. However, due to the low volatility of sitosterol sulfate, a chemical derivatization process is necessary. This typically involves a deconjugation step to remove the sulfate group, followed by silylation of the hydroxyl group to increase volatility. While effective, this multi-step process can be time-consuming and may introduce artifacts.
-
Liquid Chromatography with Ultraviolet Detection (LC-UV): This method can be used for the quantification of sitosterol but lacks the specificity of mass spectrometry. It is often used for routine analysis where the identity of the compound has been previously confirmed.
Comparative Analysis of Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values obtained for sitosterol sulfate using high-resolution ESI-MS/MS in negative ion mode. This data provides a clear and quantitative confirmation of its structure.
| Ion Type | Description | Theoretical m/z | Observed m/z |
| Precursor Ion | [M-H]⁻ of Sitosterol Sulfate (C₂₉H₄₉O₄S)⁻ | 493.3333 | 493.3331 |
| Product Ion 1 | [HSO₄]⁻ - Bisulfate anion | 96.9601 | 96.9600 |
| Product Ion 2 | [M-H-SO₃]⁻ - Loss of sulfur trioxide | 413.3738 | 413.3735 |
| Product Ion 3 | [M-H-H₂SO₄]⁻ - Neutral loss of sulfuric acid | 395.3632 | 395.3629 |
Experimental Protocols
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
A stock solution of sitosterol sulfate is prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working solutions for infusion or LC injection are prepared by diluting the stock solution in a 50:50 (v/v) mixture of methanol and water.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is used for chromatographic separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Ion Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 50-600 for full scan analysis.
-
Product Ion Scan: The precursor ion [M-H]⁻ at m/z 493.3 is isolated and fragmented using a collision energy of 20-40 eV.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Deconjugation and Derivatization):
-
To 100 µL of the sample containing sitosterol sulfate, 1 mL of acidified ethyl acetate (B1210297) is added.
-
The mixture is incubated at 40°C for 2 hours to cleave the sulfate group.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried residue is reconstituted in 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added.
-
The mixture is heated at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of sitosterol.
2. Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 150°C held for 1 minute, then ramped to 300°C at 15°C/min and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-600.
Visualizing the Fragmentation Pathway
The following diagrams illustrate the experimental workflow for HR-MS analysis and the proposed fragmentation pathway of sitosterol sulfate.
Caption: High-Resolution LC-MS/MS Experimental Workflow.
Caption: Proposed Fragmentation Pathway of Sitosterol Sulfate.
Safety Operating Guide
Safe Disposal of Sitosterol Sulfate (Trimethylamine): A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedural guidance for the safe handling and disposal of sitosterol (B1666911) sulfate (B86663) (trimethylamine) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle sitosterol sulfate (trimethylamine) in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
Chemical and Physical Properties
A clear understanding of the compound's properties is essential for safe handling and disposal.
| Property | β-Sitosterol | Sitosterol Sulfate | Trimethylamine (B31210) |
| Molecular Formula | C₂₉H₅₀O | C₂₉H₅₀O₄S | (CH₃)₃N |
| Molecular Weight | 414.7 g/mol [1] | 494.8 g/mol [2] | 59.11 g/mol |
| Appearance | White, waxy powder[3] | Data not available | Colorless gas with a fishy to ammonia-like odor |
| Melting Point | 136-140 °C | Data not available | -117 °C |
| Solubility | Soluble in alcohols[3] | Data not available | Soluble in water |
Step-by-Step Disposal Protocol
The recommended disposal method for sitosterol sulfate (trimethylamine) is to treat it as hazardous chemical waste. Avoid drain or trash disposal.
Preparation and Segregation
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of sitosterol sulfate (trimethylamine) waste. The container must have a secure lid.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "Sitosterol sulfate (trimethylamine)," and any associated hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS guidelines.
Disposal of Small Quantities (Under 5 grams)
For minute quantities, a chemical neutralization process can be considered, but only if you have the appropriate facilities and expertise. Consult with your EHS officer before proceeding.
-
Dissolution: In a chemical fume hood, carefully dissolve the sitosterol sulfate (trimethylamine) in a suitable solvent, such as a water/methanol mixture.
-
Neutralization of Trimethylamine: Slowly add a weak acid (e.g., a 5% citric acid solution) to the dissolved waste while stirring. The goal is to neutralize the basic trimethylamine component. Monitor the pH of the solution.
-
Precipitation of Sulfate (Optional): Some protocols for sulfate-containing waste suggest precipitation. This step should be approached with caution and may not be necessary if the entire volume is being collected as hazardous waste.
-
Collection: Transfer the neutralized solution to your labeled hazardous waste container.
Disposal of Large Quantities (Over 5 grams) and Contaminated Materials
-
Direct Disposal: For larger quantities, direct disposal without neutralization is the safest approach. Place the solid waste directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or spill pads, that come into contact with sitosterol sulfate (trimethylamine) should also be placed in the same hazardous waste container.
Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into the hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for the proper disposal of sitosterol sulfate (trimethylamine) and a relevant biological pathway involving its components.
Caption: A workflow for the proper disposal of sitosterol sulfate (trimethylamine).
Caption: The inhibitory effect of β-sitosterol on TMA production.[4]
References
- 1. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-Sitosterol sulfate | C29H50O4S | CID 3037102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 4. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
